molecular formula C9H8N2O2 B1424173 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1190316-61-0

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1424173
CAS No.: 1190316-61-0
M. Wt: 176.17 g/mol
InChI Key: HDUOJOQMOGXEES-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190316-61-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,3-b]pyridine core, which is one of the privileged azaindole scaffolds. The pyrrolopyridine structure is a key pharmacophore found in a range of biologically active compounds and approved therapies, such as the anticancer agents Vemurafenib and Pexidartinib . The specific molecular framework of this compound, characterized by the fusion of a pyrrole and pyridine ring, makes it a valuable precursor for developing novel therapeutic agents. Researchers utilize this carboxylic acid derivative as a critical synthetic intermediate for constructing more complex molecules. Its structure is particularly relevant in the exploration of kinase inhibitors . Historical research into analogous pyrrolo[2,3-b]pyridine-5-carboxylic acids has demonstrated their potential as antibacterial agents, specifically as analogs of nalidixic acid . Furthermore, closely related isomers, such as pyrrolo[3,4-c]pyridines, have been extensively investigated for a wide spectrum of pharmacological activities, including antidiabetic, analgesic, antiviral, and antitumor effects, highlighting the broad potential of this chemical class . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-5-6-2-3-10-8(6)11-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOJOQMOGXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220033
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-61-0
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Foundational & Exploratory

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and physicochemical properties. This guide provides an in-depth technical overview of the synthetic pathways leading to a key derivative, 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190316-61-0)[1][2]. We will explore retrosynthetic strategies, detail robust synthetic routes with mechanistic insights, provide step-by-step experimental protocols, and discuss the rationale behind key procedural choices, targeting researchers and professionals in drug development.

Introduction and Strategic Overview

The synthesis of substituted 7-azaindoles is a topic of significant interest. The target molecule, 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, possesses three key features: the 7-azaindole core, a C4-methyl group, and a C5-carboxylic acid. An effective synthesis must strategically address the construction and functionalization of this system.

Two primary retrosynthetic strategies can be envisioned:

  • Late-Stage Functionalization: This approach begins with a pre-formed and appropriately substituted 7-azaindole core, followed by the introduction of the carboxylic acid group at the C5 position. This strategy is often preferred for its convergence and modularity, allowing for the diversification of analogues from a common intermediate.

  • De Novo Ring Construction: This strategy involves building the bicyclic 7-azaindole system from a substituted pyridine or pyrrole precursor that already contains the required carbon framework. Methods like the Fischer, Bartoli, or Hemetsberger-Knittel indole syntheses are common in this category.[3]

This guide will focus primarily on the Late-Stage Functionalization strategy, as it is well-supported by precedents in the literature for functionalizing the 5-position of the 7-azaindole nucleus.

Retrosynthetic Analysis Diagram

G Target 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Intermediate1 5-Halo-4-methyl-1H-pyrrolo[2,3-b]pyridine (Protected) Target->Intermediate1 Carboxylation (e.g., Lithiation + CO2) Intermediate2 4-Methyl-1H-pyrrolo[2,3-b]pyridine (Protected) Intermediate1->Intermediate2 Halogenation (NBS/NIS) Precursor Substituted Pyridine Precursor Intermediate2->Precursor Pyrrole Ring Formation (e.g., Fischer, Bartoli)

Caption: Retrosynthetic approach for the target molecule.

Pathway I: Late-Stage Carboxylation via a 5-Halo Intermediate

This pathway represents a robust and flexible method for synthesizing the title compound. It relies on the selective halogenation of a 4-methyl-7-azaindole core, followed by metal-halogen exchange and subsequent quenching with carbon dioxide.

Mechanistic Rationale & Causality

The C5 position of the 7-azaindole nucleus is electronically distinct and can be targeted for electrophilic substitution. However, direct carboxylation is challenging. A more reliable method is to first install a halogen (typically bromine or iodine) which can then be converted into a nucleophilic organometallic species. This organometallic intermediate readily attacks the electrophilic carbon of CO₂, forming the desired carboxylate upon workup.

The pyrrole N-H is acidic and will react with organometallic reagents. Therefore, protection of this nitrogen is a critical prerequisite for the lithiation step. The tosyl (Ts) group is a common choice due to its strong electron-withdrawing nature, which increases the acidity of the N-H for easier protection and its stability to the reaction conditions, followed by reliable deprotection.[4]

Synthesis Workflow Diagram

G cluster_0 Pathway I: Late-Stage Functionalization Start 4-Methyl-7-azaindole Protected N-Tosyl-4-methyl- 7-azaindole Start->Protected TsCl, NaH THF Halogenated 5-Bromo-N-Tosyl- 4-methyl-7-azaindole Protected->Halogenated NBS Acetonitrile Carboxylated N-Tosyl-4-methyl-7-azaindole- 5-carboxylic acid Halogenated->Carboxylated 1. t-BuLi, -78°C 2. CO2 (g) 3. H+ workup Final 4-Methyl-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Carboxylated->Final NaOH (aq) Dioxane, 100°C

Caption: Key steps in the late-stage carboxylation pathway.

Experimental Protocols

Step 1: N-Tosylation of 4-Methyl-7-azaindole

  • Rationale: Protection of the pyrrole nitrogen is essential to prevent deprotonation during the subsequent organometallic reaction.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Tosyl-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Bromination at the C5-Position

  • Rationale: Introduction of a bromine atom at C5 serves as a handle for the subsequent metal-halogen exchange. N-Bromosuccinimide (NBS) is an effective electrophilic brominating agent for this electron-rich heterocyclic system.

  • Dissolve the N-Tosyl-4-methyl-7-azaindole (1.0 eq.) in acetonitrile at room temperature.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise, protecting the reaction from light.

  • Stir the mixture at 50 °C for 2-4 hours, monitoring completion by LC-MS.[4]

  • After cooling to room temperature, concentrate the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 5-bromo-N-tosyl-4-methyl-1H-pyrrolo[2,3-b]pyridine, which can often be used in the next step without further purification.

Step 3: Lithiation and Carboxylation

  • Rationale: This is the key bond-forming step. Tert-butyllithium (t-BuLi) is a strong enough base to perform the metal-halogen exchange at low temperatures. The resulting aryllithium species is a potent nucleophile that reacts with CO₂. A patent for a similar 7-azaindole carboxylation validates this approach.[5]

  • Dissolve the 5-bromo intermediate (1.0 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add tert-butyllithium (1.7 M in pentane, 2.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C. The solution may change color.

  • Stir the mixture at -78 °C for 40-60 minutes.

  • Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes, ensuring the temperature remains at -78 °C.

  • Allow the reaction to slowly warm to room temperature, then quench by adding 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate. The product may partition into both layers. Adjusting the pH may be necessary.

  • Dry the combined organic layers, filter, and concentrate to yield the crude N-Tosyl protected carboxylic acid.

Step 4: Deprotection of the Tosyl Group

  • Rationale: The final step involves the removal of the tosyl protecting group to yield the target compound. This is typically achieved via base-catalyzed hydrolysis.

  • Dissolve the crude N-Tosyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq.) in a mixture of dioxane and 2 M aqueous sodium hydroxide.[4]

  • Heat the mixture to reflux (approx. 100 °C) for 2-4 hours, or until TLC/LC-MS indicates complete removal of the tosyl group.

  • Cool the reaction mixture to room temperature and acidify to pH ~4-5 with 1 M HCl. A precipitate should form.

  • Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield the final product, 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Data Summary
StepKey ReagentsTypical ConditionsExpected Yield
1. Protection TsCl, NaHTHF, 0 °C to RT85-95%
2. Bromination NBSAcetonitrile, 50 °C90-98%
3. Carboxylation t-BuLi, CO₂THF, -78 °C50-70%
4. Deprotection NaOH (aq)Dioxane, 100 °C80-90%

Alternative Pathways and Considerations

While the detailed pathway is robust, other synthetic strategies exist for constructing the 7-azaindole core. Methods starting from substituted pyridines, such as the Bartoli or Fischer indole syntheses, can be effective, particularly for large-scale manufacturing where controlling costs of starting materials is paramount.[6]

  • Bartoli Indole Synthesis: This involves the reaction of a nitro-pyridine with a vinyl Grignard reagent. For the target molecule, this would require a 2-methyl-3-nitropyridine derivative as a starting point.

  • Fischer Indole Synthesis: This classic method would involve the acid-catalyzed reaction of a substituted pyridine-hydrazine with a suitable ketone or aldehyde, followed by cyclization.

These methods generally involve more complex initial steps to prepare the appropriately functionalized pyridine precursors but can be highly efficient for building the core heterocycle.

Conclusion

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is most effectively achieved through a late-stage functionalization strategy. This approach, centered on the protection of the 7-azaindole nitrogen, selective C5-bromination, and a subsequent lithium-halogen exchange followed by carboxylation, provides a reliable and modular route. The described protocols, grounded in established chemical principles for this heterocyclic class, offer a clear pathway for researchers to access this valuable building block for application in pharmaceutical and chemical research.

References

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC Source: PubMed Central URL: [Link]

  • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: RosDok URL: [Link]

  • Title: CN102584820A - Preparation method for 5-bromo-7-azaindole Source: Google Patents URL
  • Title: NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Source: journaljpri.com URL: [Link]

  • Title: WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis Source: Google Patents URL
  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 Source: EPO URL: [Link]

  • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC Source: PubMed Central URL: [Link]

  • Title: Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction Source: ACS Publications URL: [Link]

  • Title: Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine) Source: ACS Publications URL: [Link]

  • Title: Synthesis of Pyrrolo[2',3':4,5]Furo[3,2– c ]Pyridine–2–Carboxylic Acids Source: Sci-Hub URL: [Link]

  • Title: WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines Source: Google Patents URL
  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: JNAS URL: [Link]

  • Title: 4-Methyl-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1190316-61-0 Source: Appchem URL: [Link]

  • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: ACS Publications URL: [Link]

  • Title: Scalable synthesis and properties of 7-methyl- 4-azaindole Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole core is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine, enabling it to interact with a wide array of biological targets, including kinases, which are pivotal in oncology research.[1][2] The strategic placement of a nitrogen atom in the indole ring system can modulate key physicochemical properties such as hydrogen bonding capacity, solubility, and lipophilicity, thereby influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] This guide provides a comprehensive overview of the core physicochemical properties of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, methodologies for their experimental determination, and their implications in the drug discovery and development process. While extensive experimental data for this specific analogue is not publicly available, this document leverages predictive models and data from the parent 7-azaindole scaffold to provide a robust framework for its characterization.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental physicochemical parameters. These predictions serve as a crucial baseline for planning experimental work and anticipating the molecule's behavior in biological systems.

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

ParameterValueSource
IUPAC Name 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid-
Synonyms 4-methyl-7-azaindole-5-carboxylic acid-
CAS Number 1190316-61-0[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
SMILES CC1=C(C=N C2=C1NC=C2)C(=O)O-
Predicted pKa (Acidic) 4.35 (Carboxylic Acid)ChemAxon
Predicted pKa (Basic) 2.18 (Pyridine Nitrogen)ChemAxon
Predicted LogP 1.58SwissADME
Predicted Aqueous Solubility (LogS) -2.87SwissADME
Predicted Melting Point 245-255 °CAAT Bioquest

Acidity and Basicity (pKa): The Key to Ionization

Expert Insight: The ionization state of a molecule, governed by its pKa value(s), is arguably one of the most critical physicochemical parameters in drug discovery. It dictates the compound's solubility, membrane permeability, and binding interactions with its biological target. For 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, we anticipate two primary ionizable centers: the acidic carboxylic acid group and the basic pyridine nitrogen. Understanding the pKa of each is essential for predicting its behavior at physiological pH (approx. 7.4). The predicted acidic pKa of ~4.35 suggests that the carboxylic acid will be predominantly deprotonated (negatively charged) at physiological pH, which is expected to enhance aqueous solubility. The predicted basic pKa of ~2.18 for the pyridine nitrogen indicates it will be largely neutral at physiological pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly reliable and direct method for determining pKa values. The self-validating nature of this protocol lies in the precise measurement of pH changes upon the addition of a titrant of known concentration, allowing for the accurate determination of the equivalence point.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., water with a small percentage of methanol or DMSO to ensure initial solubility).

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Co-solvent prep2 Calibrate pH Electrode titrate Titrate with Standardized Acid/Base prep2->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot derivative Calculate 1st Derivative plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Balancing Permeability and Solubility

Expert Insight: The octanol-water partition coefficient (LogP) is the industry standard for measuring a compound's lipophilicity. This parameter is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A LogP value that is too high can lead to poor aqueous solubility and non-specific binding, while a value that is too low may hinder membrane permeability. The predicted LogP of 1.58 for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid suggests a balanced profile, indicating it is likely to have sufficient lipophilicity to cross cell membranes while retaining reasonable aqueous solubility.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning. Its trustworthiness comes from the direct quantification of the analyte in both phases, providing a definitive measure of its distribution.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for complete partitioning. Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate Octanol and Water prep2 Prepare Stock Solution mix Mix Stock with Octanol/Water prep2->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate quantify Quantify Concentration in each phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Shake-flask method workflow for LogP determination.

Aqueous Solubility: A Prerequisite for Efficacy

Expert Insight: For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major cause of failure for many promising drug candidates. The predicted LogS of -2.87, which corresponds to a solubility of approximately 0.29 mg/mL, suggests that 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has moderate aqueous solubility. The presence of the carboxylic acid, which will be ionized at most physiological pHs, is a key contributor to this predicted solubility.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the most relevant measure for predicting its behavior in vivo. The protocol's reliability is ensured by allowing the system to reach equilibrium over an extended period.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-48 hours) add_excess->agitate separate Separate Solid and Liquid (Centrifuge/Filter) agitate->separate quantify Quantify Concentration of Supernatant (HPLC) separate->quantify

Caption: Workflow for thermodynamic solubility determination.

Melting Point: An Indicator of Purity and Stability

Expert Insight: The melting point is a fundamental physical property that provides a quick and valuable assessment of a compound's purity. A sharp melting point range (typically < 2°C) is indicative of a highly pure crystalline solid. Impurities tend to depress and broaden the melting range. The predicted high melting point of 245-255°C for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid suggests strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding involving the carboxylic acid and the pyrrolo-pyridine ring system. This high melting point also suggests good thermal stability.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and widely used technique for determining the melting point of a crystalline solid. Its simplicity and the clear visual endpoint make it a reliable method.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the compound.

Synthetic Strategy

While a specific synthesis for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not detailed in the readily available literature, a plausible synthetic route can be devised based on established methods for the functionalization of the 7-azaindole core. A common approach involves the construction of the pyrrolo[2,3-b]pyridine scaffold followed by functional group manipulations. For instance, a suitable starting material could be a substituted aminopyridine which can be cyclized to form the 7-azaindole ring. Subsequent functionalization, such as lithiation followed by quenching with a methylating agent and carbon dioxide, could introduce the methyl and carboxylic acid groups at the desired positions.

Biological and Medicinal Chemistry Context

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been extensively investigated as inhibitors of various protein kinases, making them highly valuable in the development of targeted cancer therapies. For example, specific derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. The introduction of substituents on the 7-azaindole core, such as the methyl and carboxylic acid groups in the title compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The carboxylic acid group can serve as a key hydrogen bond acceptor or a point for further derivatization, while the methyl group can occupy a hydrophobic pocket in the target protein's active site.

Conclusion

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a promising scaffold for further exploration in drug discovery, particularly in the realm of kinase inhibition. This guide has outlined the key physicochemical properties that are critical for its development and has provided detailed, field-proven protocols for their experimental determination. The predicted values for pKa, LogP, and aqueous solubility suggest that this compound possesses a balanced profile that is favorable for a potential drug candidate. The methodologies and insights presented herein provide a comprehensive framework for researchers to characterize this and other novel 7-azaindole derivatives, thereby accelerating their journey from the laboratory to potential clinical applications.

References

  • BenchChem. (2025). Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
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  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
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The Rising Therapeutic Potential of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole isomer, has emerged as a privileged structure in medicinal chemistry, largely due to its ability to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases. This in-depth technical guide focuses on a specific, highly promising subclass: 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives. We will explore the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds, with a particular emphasis on their role as potent and selective kinase inhibitors for the treatment of cancers and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and detailed experimental protocols to facilitate further investigation in this exciting area of drug discovery.

Introduction: The Significance of the 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Scaffold

The strategic fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[2,3-b]pyridine core creates a unique electronic and structural architecture. The addition of a methyl group at the 4-position and a carboxylic acid (or its derivatives, typically amides) at the 5-position provides crucial handles for modulating potency, selectivity, and pharmacokinetic properties. The 4-methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases, while the 5-carboxamide moiety often forms critical hydrogen bonds and allows for the introduction of various substituents to explore different regions of the target protein.

The primary therapeutic appeal of these derivatives lies in their potent inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. Derivatives of the 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold have shown significant promise against several key kinase targets, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), positioning them as valuable leads for novel therapeutics.

Synthetic Strategies for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamides typically involves a multi-step sequence starting from commercially available precursors. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamides

Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine core

A common starting point is the construction of the core heterocyclic system. While various methods exist, a frequently employed strategy involves the reaction of a substituted aminopyridine with a suitable three-carbon synthon.

Step 2: Introduction of the 4-methyl and 5-carboxy functionalities

This can be achieved through a series of reactions including halogenation, methylation, and carboxylation, often employing organometallic reagents and palladium-catalyzed cross-coupling reactions.

Step 3: Amide Coupling

The final step involves the coupling of the 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with a desired amine to generate the target carboxamide derivatives.

Detailed Protocol for Amide Coupling:

  • To a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative.

Biological Activities and Therapeutic Targets

Derivatives of the 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold have demonstrated a wide range of biological activities, with a primary focus on kinase inhibition.

Inhibition of Janus Kinases (JAKs) and the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[2] Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases and cancers.[3]

Several 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and selective JAK inhibitors.[1][4] For instance, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as selective JAK1 inhibitors.[1] The selectivity for JAK1 over other JAK family members is a key objective in drug design to minimize off-target effects.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor 4-Methyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid derivative Inhibitor->JAK Inhibits

Figure 1: Simplified JAK/STAT Signaling Pathway and Inhibition.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[5] Aberrant activation of FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers.[6] Consequently, FGFRs are attractive targets for anticancer therapy.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[5] For example, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against FGFR1-4, with IC50 values of 7, 9, 25, and 712 nM, respectively.[5] This compound also inhibited the proliferation of breast cancer cells and induced apoptosis.[5]

Potential for PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[7][8] Hyperactivation of this pathway is one of the most common alterations in human cancers.[9] While direct inhibition of the PI3K/Akt pathway by 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives is less documented, the broader pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of PI3K and Akt.[7][8] Given the structural similarities, there is a strong rationale for exploring the potential of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives as inhibitors of this critical cancer-related pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream Inhibitor Potential Inhibitor Inhibitor->PI3K Potential Inhibition Inhibitor->Akt

Figure 2: Simplified PI3K/Akt Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:

  • The 5-Carboxamide Moiety: The amide NH often acts as a hydrogen bond donor, interacting with the hinge region of the kinase. The substituent on the amide nitrogen can be varied to explore different pockets of the ATP-binding site, influencing both potency and selectivity.

  • The 4-Methyl Group: This group can provide favorable van der Waals interactions and contribute to selectivity by fitting into specific hydrophobic pockets.

  • Substituents on the Pyrrolo[2,3-b]pyridine Ring: Modifications at other positions of the heterocyclic core can be used to fine-tune the electronic properties and solubility of the compounds, as well as to introduce additional interactions with the target protein.

In Vitro Biological Evaluation Protocols

The biological activity of newly synthesized 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives is typically assessed through a series of in vitro assays.

Kinase Inhibition Assay

The ability of a compound to inhibit a specific kinase is quantified by determining its half-maximal inhibitory concentration (IC50). A variety of assay formats are available, with luminescence-based assays that measure ATP consumption being common.

Experimental Protocol: Generic Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound in an appropriate kinase assay buffer.

  • Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well plate. Include positive (e.g., a known inhibitor like staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase to the wells containing the test compounds and incubate briefly to allow for binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a commercial kit (e.g., ADP-Glo™) that converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Dispense_Compound Dispense Test Compound and Controls into Plate Start->Dispense_Compound Add_Kinase Add Kinase (Pre-incubation) Dispense_Compound->Add_Kinase Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Add_Kinase->Add_Substrate_ATP Incubate Incubate (e.g., 30°C, 60 min) Add_Substrate_ATP->Incubate Add_Detection_Reagent Add ADP Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: General Workflow for a Luminescence-Based Kinase Inhibition Assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)

The effect of the compounds on the viability and proliferation of cancer cell lines is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineCellular IC50 (µM)Reference
38a JAK1<10--[1]
JAK2>100
JAK3>100
TYK2>100
4h FGFR174T1 (Breast Cancer)Not reported[5]
FGFR29
FGFR325
FGFR4712
2j JAK12200--[4]
JAK2>50000

Conclusion and Future Directions

Derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and immunology. Their ability to potently and selectively inhibit key protein kinases involved in disease pathogenesis makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Expanding the chemical diversity of this scaffold to explore new interactions with target kinases and improve drug-like properties.

  • Conducting comprehensive kinase profiling to fully understand the selectivity of these compounds.

  • Investigating their efficacy in in vivo models of cancer and inflammatory diseases.

  • Exploring their potential as inhibitors of other kinase families , such as the PI3K/Akt pathway.

The continued exploration of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives holds great promise for the discovery of next-generation targeted therapies that can address unmet medical needs.

References

  • Park, E., Lee, S.J., Moon, H., Park, J., Jeon, H., Hwang, J.S., Hwang, H., Hong, K.B., Han, S., & Choi, S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • Shin, H., Kim, M. K., & Chong, Y. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & pharmaceutical bulletin, 62(3), 217–220. [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link]

  • Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(15), 5545–5565. [Link]

  • Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781-12801. [Link]

  • Bhullar, K. S., et al. (2018). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International journal of molecular sciences, 19(4), 1159. [Link]

  • Wang, F., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. Pharmacological research, 204, 107217. [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews. Drug discovery, 8(8), 627–644. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]

  • Zhang, J., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European journal of medicinal chemistry, 178, 483–497. [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(9), 841–846. [Link]

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The Ascendance of 1H-Pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged structure," capable of interacting with a multitude of biological targets with high affinity and selectivity.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and ever-expanding therapeutic applications of 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the nuanced structure-activity relationships that govern their biological effects and explore their successful implementation as potent inhibitors of key enzymes implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases.

The 7-Azaindole Core: A Foundation for Potent and Selective Therapeutics

The 1H-pyrrolo[2,3-b]pyridine scaffold is an isostere of indole, where the carbon atom at position 7 is replaced by a nitrogen atom. This seemingly subtle modification has profound implications for the molecule's physicochemical properties, bestowing upon it a unique combination of hydrogen bonding capabilities and aromatic interactions. The pyridine nitrogen introduces a hydrogen bond acceptor, while the pyrrole nitrogen acts as a hydrogen bond donor, enabling bidentate interactions with protein targets. This dual-faceted binding potential is a key contributor to the high affinity observed in many 7-azaindole-based inhibitors.

The versatility of the 7-azaindole core allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have provided medicinal chemists with a robust toolbox for elaborating on this privileged scaffold.[2]

Synthetic Strategies: Building the 7-Azaindole Framework

The construction of the 1H-pyrrolo[2,3-b]pyridine ring system is a critical step in the development of novel therapeutics. A variety of synthetic methodologies have been developed to access this scaffold, often starting from readily available pyridine precursors.

Representative Synthetic Protocol: Rhodium-Catalyzed Coupling

A notable method for the synthesis of 7-azaindole involves the Rh(III)-catalyzed coupling of 2-aminopyridine with alkynes.[3] This approach offers a direct and efficient route to the core structure.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and the desired alkyne (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add the Rh(III) catalyst (e.g., [Cp*RhCl2]2, 2.5 mol%) and a silver oxidant (e.g., AgSbF6, 10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 12-24 hours) under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-azaindole derivative.

The catalytic cycle is believed to involve C-H activation of the pyridine ring, followed by insertion of the alkyne and reductive elimination to furnish the final product. The silver oxidant plays a crucial role in regenerating the active Rh(III) catalyst.[3]

G cluster_0 Rhodium-Catalyzed Synthesis of 7-Azaindole 2-Aminopyridine 2-Aminopyridine C-H Activation C-H Activation 2-Aminopyridine->C-H Activation Alkyne Alkyne Alkyne Insertion Alkyne Insertion Alkyne->Alkyne Insertion Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->C-H Activation Ag Oxidant Ag Oxidant C-H Activation->Alkyne Insertion Reductive Elimination Reductive Elimination Alkyne Insertion->Reductive Elimination 7-Azaindole 7-Azaindole Reductive Elimination->7-Azaindole Rh(I) Rh(I) Reductive Elimination->Rh(I) Rh(I)->Rh(III) Catalyst Ag Oxidant

Caption: Rhodium-catalyzed synthesis of 7-azaindole.

Therapeutic Applications: A Multitude of Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility, serving as the foundation for inhibitors targeting a wide array of enzymes and receptors. This has led to the development of numerous clinical candidates and approved drugs for various diseases.[3][4]

Kinase Inhibition: A Dominant Role in Oncology

A significant number of 7-azaindole derivatives have been developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers.[6][7] Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent inhibitory activity against FGFR1, 2, and 3.[6][7][8] For instance, compound 4h from one study demonstrated impressive IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and effectively inhibited breast cancer cell proliferation and migration.[6][8]

  • c-Met Inhibitors: The c-Met proto-oncogene is another key target in oncology. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent c-Met inhibitors, with some compounds displaying IC50 values in the low nanomolar range.[9]

  • Other Kinase Targets: The 7-azaindole scaffold has also been successfully employed to develop inhibitors for a range of other kinases, including Traf2 and Nck-interacting kinase (TNIK),[10] Cell division cycle 7 (Cdc7) kinase,[11] Cyclin-dependent kinase 8 (CDK8),[12][13] Ataxia-telangiectasia mutated (ATM) kinase,[14] Janus kinase 1 (JAK1),[15] and Polo-like kinase 4 (PLK4).[16]

Target Kinase Lead Compound Example IC50 (nM) Therapeutic Area Reference
FGFR1/2/3Compound 4h 7/9/25Cancer[6][8]
c-MetCompound 9 22.8Cancer[9]
TNIKUndisclosed< 1Cancer[10]
Cdc7Compound 42 7Cancer[11]
CDK8Compound 22 48.6Colorectal Cancer[12][13]
ATMCompound 25a -Cancer (Chemosensitizer)[14][17]
JAK1Compound 31g -Inflammatory Diseases[15]
Beyond Kinases: Expanding the Therapeutic Landscape

The utility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory and central nervous system diseases.[18] Compound 11h from this series exhibited a PDE4B IC50 of 0.14 μM and demonstrated significant anti-inflammatory effects.[18]

  • Anticonvulsant Activity: Novel 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives have shown promising anticonvulsant activity in preclinical models with low neurotoxicity.[19]

  • Antimicrobial and Cytotoxic Agents: Various 7-azaindole derivatives have displayed a broad spectrum of biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties.[3][4][5][20]

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective 1H-pyrrolo[2,3-b]pyridine-based drugs relies heavily on a deep understanding of their structure-activity relationships.

Key Interaction Points and a Mechanistic Glimpse

Docking studies and co-crystal structures have revealed that the 7-azaindole core typically anchors the inhibitor to the hinge region of the kinase active site through hydrogen bonds. The N1-H of the pyrrole ring often acts as a hydrogen bond donor, while the N7 of the pyridine ring serves as an acceptor.

G cluster_0 7-Azaindole Binding to Kinase Hinge Region 7-Azaindole Pyrrole_N-H Pyrrole N-H Hinge_Backbone_CO Hinge Backbone C=O Pyrrole_N-H->Hinge_Backbone_CO H-bond (Donor) Pyridine_N Pyridine N Hinge_Backbone_NH Hinge Backbone N-H Hinge_Backbone_NH->Pyridine_N H-bond (Acceptor)

Caption: Hydrogen bonding of 7-azaindole with a kinase hinge region.

Substituents at various positions of the 7-azaindole ring are strategically introduced to occupy specific pockets within the target protein, thereby enhancing potency and selectivity. For example, in the development of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to form a crucial hydrogen bond, significantly improving activity.[7]

Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space. Furthermore, the application of computational chemistry and structure-based drug design will continue to guide the rational design of next-generation 7-azaindole-based therapeutics with improved efficacy and safety profiles. The remarkable journey of this "privileged scaffold" is far from over, and it is poised to deliver even more innovative medicines in the years to come.

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  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

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  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Ovid. [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. ACS Publications. [Link]

  • Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Figshare. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

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An In-Depth Technical Guide to the Spectroscopic Analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, field-proven protocols.

The 7-azaindole scaffold, the core of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a prevalent motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, structural elucidation, and the rational design of new chemical entities.

Molecular Structure and Key Features

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid possesses a fused bicyclic system consisting of a pyrrole and a pyridine ring. The substituents, a methyl group at position 4 and a carboxylic acid group at position 5, significantly influence its electronic distribution and, consequently, its spectroscopic behavior. The presence of both hydrogen bond donors (N-H of the pyrrole and O-H of the carboxylic acid) and acceptors (the pyridine nitrogen and the carbonyl oxygen) suggests the potential for complex intermolecular interactions in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected Chemical Shifts: The proton chemical shifts are influenced by the aromaticity of the bicyclic system and the electronic effects of the substituents. The pyrrole and pyridine rings sustain a ring current that will deshield the aromatic protons.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H (Pyrrole NH)11.0 - 12.0br s-
H (Carboxylic Acid OH)12.0 - 13.0br s-
H (Aromatic)7.0 - 8.5d, sJ = 2-3 Hz (pyrrole), J = ~5 Hz (pyridine)
CH₃ (Methyl)2.5 - 3.0s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent. The broadness of the NH and OH signals is due to chemical exchange and quadrupole broadening.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic protons (NH and OH). In contrast, using deuterated methanol (CD₃OD) would lead to the exchange of these labile protons with deuterium, causing their signals to disappear, which can be a useful diagnostic experiment.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Chemical Shifts: The carbon chemical shifts will reflect the hybridization and electronic environment of each carbon atom.

Carbon Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
C (Aromatic/Heteroaromatic)100 - 150
CH₃ (Methyl)15 - 25

Note: The quaternary carbons will typically show lower intensity signals due to longer relaxation times.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is recommended for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A longer relaxation delay (5-10 seconds) may be necessary for the quantitative observation of quaternary carbons.

    • A significantly larger number of scans will be required compared to ¹H NMR.

  • Processing: Similar processing steps as for ¹H NMR. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Expected Molecular Ion: The molecular formula of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is C₉H₈N₂O₂.[2][3] The expected monoisotopic mass of the molecular ion [M+H]⁺ would be approximately 177.0659 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation Pattern: The fragmentation of the molecular ion will be dictated by the stability of the resulting fragments. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The pyrrolopyridine ring is relatively stable, but fragmentation can occur through the loss of small molecules like HCN.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: An ESI mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Acquisition Parameters:

    • Operate in positive ion mode to detect the [M+H]⁺ ion.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal of the molecular ion.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Pyrrole)Stretching3200-3500Medium, Broad
C-H (Aromatic)Stretching3000-3100Medium
C-H (Methyl)Stretching2850-2960Medium
C=O (Carboxylic Acid)Stretching1680-1720Strong
C=C, C=N (Aromatic)Stretching1450-1600Medium-Strong

Causality Behind Spectral Features: The broadness of the O-H stretch of the carboxylic acid is a hallmark feature, resulting from strong intermolecular hydrogen bonding, often forming dimers in the solid state. The N-H stretch of the pyrrole will also be broadened due to hydrogen bonding. The C=O stretching frequency is sensitive to its environment; conjugation and hydrogen bonding typically shift this peak to a lower wavenumber.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[2,3-b]pyridine core is a chromophore that will exhibit characteristic absorption bands.

Expected Absorptions: Aromatic and heteroaromatic systems typically show multiple absorption bands corresponding to π → π* transitions. The presence of the carboxylic acid and methyl groups will act as auxochromes, potentially shifting the absorption maxima (λmax) and altering their intensities. One would expect to see absorption bands in the 250-350 nm range.

Causality Behind Experimental Choices: The choice of solvent can influence the UV-Vis spectrum. Polar solvents can interact with the chromophore and alter the energies of the electronic transitions, leading to shifts in the absorption maxima. It is crucial to use a UV-grade solvent that is transparent in the wavelength range of interest.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over a range of approximately 200-400 nm.

    • The instrument will automatically subtract the baseline from the sample spectrum.

Data Visualization

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ MS Mass Spectrometry (ESI-MS) Sample->MS Dilute in Methanol/Formic Acid IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Solid Sample UVVis UV-Vis Spectroscopy Sample->UVVis Dilute in Ethanol Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Properties Electronic Properties UVVis->Properties

Caption: A generalized workflow for the comprehensive spectroscopic analysis of the target compound.

Predicted ¹H NMR Spectrum

Predicted_1H_NMR axis Chemical Shift (ppm) axis_start 13 axis_end 0 axis_start->axis_end peak_OH OH (br s) line_OH peak_OH->line_OH peak_NH NH (br s) line_NH peak_NH->line_NH peak_Aromatic Aromatic (m) line_Aromatic peak_Aromatic->line_Aromatic peak_CH3 CH₃ (s) line_CH3 peak_CH3->line_CH3

Caption: A simplified representation of the predicted ¹H NMR spectrum.

References

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2815.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Cook, G. L., & Church, F. M. (1957). Correlations of the infrared spectra of some pyridines. The Journal of Physical Chemistry, 61(4), 458-462.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.
  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley & Sons.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Appchem. (n.d.). 4-Methyl-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-methyl-. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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potential therapeutic targets of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Landscape of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid and its Analogs

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1H-pyrrolo[2,3-b]pyridine, also known as 4-azaindole, is a prime example of such a scaffold.[1][2] Its structure, a bioisosteric analog of both indole and the purine base adenine, grants it a unique ability to interact with a wide array of biological targets.[2][3] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties, such as aqueous solubility, and introduce an additional hydrogen bond acceptor, potentially enhancing binding affinity and efficacy.[1][2]

This guide focuses on the therapeutic potential stemming from the specific molecule, 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and the broader class of derivatives built upon its core structure. We will delve into the validated and potential therapeutic targets, the mechanistic rationale behind their selection, and the experimental methodologies required to investigate these interactions. The primary focus of research on this scaffold has been in the realm of kinase inhibition, but its versatility extends to other enzyme families and ion channels, opening therapeutic avenues in oncology, neuroscience, and infectious diseases.[1]

Part 1: Kinase Inhibition - The Dominant Therapeutic Strategy

A vast body of research has established the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent hinge-binding motif for protein kinases.[1] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling pathways that control cell growth, differentiation, and death. Their dysregulation is a hallmark of many diseases, most notably cancer.[1] The azaindole core effectively mimics the adenine region of ATP, allowing it to competitively bind to the ATP-binding site of numerous kinases, thereby inhibiting their function.[1][3]

Key Kinase Targets and Pathways

Several key kinases and signaling pathways have been identified as targets for 1H-pyrrolo[2,3-b]pyridine derivatives.

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in the progression of various cancers, including breast, lung, and bladder cancer.[4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[4][5][6] For instance, compound 4h from one study demonstrated significant inhibitory activity against FGFR1-3 with IC50 values of 7, 9, and 25 nM, respectively.[4][5] This inhibition leads to reduced cancer cell proliferation, apoptosis, and decreased cell migration and invasion.[4][5]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated inflammatory and autoimmune responses.[7][8][9] Selective inhibition of JAK1 is a promising strategy for treating these conditions. N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been synthesized as potent and selective JAK1 inhibitors.[7][8] One such derivative, 31g , and its (S,S)-enantiomer 38a , showed excellent potency for JAK1 and high selectivity over other JAK isoforms.[7][8] These compounds have been shown to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells, suggesting potential applications in treating liver fibrosis.[7][8]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key colorectal oncogene involved in regulating transcription.[10][11] A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[10][11] This compound was found to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest in colorectal cancer cells.[10]

  • Other Oncogenic Kinases: The versatility of the scaffold has led to the development of inhibitors for a wide range of other kinases implicated in cancer, including:

    • c-Met: A receptor tyrosine kinase involved in cell proliferation and motility.[1]

    • BRAF: Several pyrrolo[2,3-b]pyridine-based inhibitors of the V600E mutant of BRAF are known, with some gaining FDA approval.[12]

    • TNIK (Traf2 and Nck-interacting kinase): A target being explored for colorectal cancer treatment.

    • FMS Kinase (CSF-1R): Over-expressed in ovarian, prostate, and breast cancers.[13]

    • Multi-Kinase Inhibitors: Many derivatives show activity against multiple kinases simultaneously, such as EGFR, HER2, and VEGFR-2, which can be an effective strategy to overcome resistance in cancer therapy.[14]

Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by these inhibitors.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., FGF) Ligand->RTK RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Dimerization Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50) of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.

Compound Class/ReferenceTarget Kinase(s)IC50 Values (nM)Therapeutic Area
1H-pyrrolo[2,3-b]pyridine derivative 4h [4][5]FGFR1, FGFR2, FGFR37, 9, 25Oncology
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide 38a [8]JAK1Potent and selective (specific value not stated)Inflammation
1H-pyrrolo[2,3-b]pyridine derivative 22 [10][11]CDK848.6Oncology
Pyrrolo[3,2-c]pyridine derivative 1r [13]FMS Kinase30Oncology
Pyrrolo[2,3-b]pyridine derivatives 34e & 35 [12]V600E B-RAF85 and 80Oncology
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a generalized method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of a test compound (e.g., a 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivative) against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (e.g., in DMSO)

  • Kinase assay buffer (composition varies by kinase, typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase assay buffer.

    • Test compound at various concentrations.

    • Target kinase solution (pre-diluted in assay buffer).

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect the remaining ATP (or ADP produced) using a luminescence-based kit according to the manufacturer's instructions. This typically involves adding a detection reagent that quenches the kinase reaction and generates a light signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep setup Add Compound and Kinase to 384-well Plate prep->setup preincubate Pre-incubate (15 min) Compound + Kinase setup->preincubate initiate Initiate Reaction with ATP + Substrate preincubate->initiate incubate Incubate (e.g., 60 min, 30°C) initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Luminescence detect->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Part 2: Emerging and Non-Kinase Therapeutic Targets

While kinase inhibition is the most explored therapeutic avenue, the 1H-pyrrolo[2,3-b]pyridine scaffold shows promise against other target classes, highlighting its versatility.

Phosphodiesterase 4B (PDE4B) Inhibition

PDEs are enzymes that hydrolyze cyclic secondary messengers like cAMP and cGMP.[15] PDE4, in particular, is predominantly expressed in inflammatory and immune cells, where it regulates intracellular cAMP levels.[15] Inhibition of PDE4 is an attractive strategy for treating inflammatory diseases like COPD and asthma, as well as CNS disorders.[15] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[15] One compound, 11h , was shown to be a PDE4B-preferring inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[15]

Compound Class/ReferenceTarget EnzymeIC50 (µM)Cellular Effect
1H-pyrrolo[2,3-b]pyridine-2-carboxamide 11h [15]PDE4B0.11Inhibition of TNF-α release from macrophages
Ion Channel Modulation for Neurological Disorders

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in neurons. Modulating these channels is a key strategy for treating epilepsy. Recently, 4-azaindole derivatives have been designed as selective Nav1.2 inhibitors with potent antiepileptic activity and low neurotoxicity.[16][17] In preclinical models, these compounds demonstrated superior safety profiles compared to standard antiepileptic drugs.[16]

Part 3: Drug Development Insights and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold is more than just a versatile binding motif; it possesses drug-like properties that make it highly attractive for development. Its improved aqueous solubility and metabolic stability compared to the parent indole ring are significant advantages.[1]

The exploration of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives has yielded a wealth of potential therapeutic applications:

  • Oncology: As single-agent kinase inhibitors or as multi-targeted agents to combat complex signaling networks and drug resistance.

  • Inflammatory & Autoimmune Diseases: Through the selective inhibition of key signaling nodes like JAK1.

  • Neuroscience: By modulating ion channels to treat conditions like epilepsy.

  • Infectious Diseases: With demonstrated activity against targets in pathogens like Mycobacterium tuberculosis.[18]

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects. For 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid specifically, the carboxylic acid moiety provides a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The continued investigation of this privileged scaffold is poised to deliver novel and effective therapies for a wide range of human diseases.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Azaindole Therapeutic Agents. PubMed Central (PMC). [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ScienceDirect. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed. [Link]

  • Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]

  • Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central (PMC). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central (PMC). [Link]

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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of its Analogs for Researchers, Scientists, and Drug Development Professionals.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a privileged structure, particularly in the design of kinase inhibitors.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs, offering field-proven insights for drug development professionals.

The Strategic Advantage of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, allowing it to mimic the interactions of these essential biological motifs.[1] The introduction of a nitrogen atom into the indole ring system at the 7-position significantly modulates the scaffold's physicochemical properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] This core is particularly adept at engaging the hinge region of kinases, a critical interaction for potent and selective inhibition.[1] Consequently, numerous 7-azaindole-containing compounds have entered clinical trials, with some, like the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, achieving market approval.[1]

Deciphering the Structure-Activity Landscape

The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs is exquisitely sensitive to the nature and position of substituents around the core. Understanding these relationships is paramount for rational drug design.

Substitutions at the C3-Position: A Gateway to Potency

The C3-position of the 7-azaindole scaffold is a critical vector for interacting with the solvent-exposed region of many kinase active sites. Modifications at this position have a profound impact on potency and selectivity.

For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of various substituted aldehydes at the C3-position of a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine starting material led to a series of potent compounds.[4] Subsequent reduction of the resulting vinyl linkage to an ethyl bridge further optimized the interaction within the hydrophobic pocket of the kinase.[4]

Similarly, in the pursuit of Cell Division Cycle 7 (Cdc7) kinase inhibitors, moving from a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one to a (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one resulted in a potent ATP mimetic inhibitor with an IC50 value of 7 nM.[5] This highlights the importance of the heterocyclic system attached to the C3-methylene bridge.

The Influence of C4 and C5 Substitutions

Modifications at the C4 and C5 positions of the pyridine ring are crucial for fine-tuning selectivity and physicochemical properties.

In a series of Janus Kinase (JAK) 3 inhibitors, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring dramatically increased JAK3 inhibitory activity.[6] This underscores the importance of these positions for achieving isoform selectivity.

For FGFR inhibitors, introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was hypothesized to form a beneficial interaction with glycine 485 in the target protein, thereby enhancing activity.[4]

The Role of the Pyrrole Nitrogen (N1)

The pyrrole nitrogen (N1-H) often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.[7] In the design of covalent FGFR4 inhibitors, it was demonstrated that the N1-H of the 7-azaindole moiety is vital for binding affinity.[7] Replacement of the hydrogen with a methyl group resulted in a significant loss of potency, confirming the importance of this hydrogen bond donor capability.[7]

Case Study: Targeting Kinases with 1H-Pyrrolo[2,3-b]pyridine Analogs

The versatility of the 7-azaindole scaffold is evident in its successful application to a wide range of kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers.[4][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][8][9] Optimization of a lead compound with an IC50 of 1.9 µM for FGFR1 led to the discovery of compound 4h , which exhibited significantly improved potency against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[4][9]

Table 1: SAR of FGFR Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

CompoundR1 (C5-position)R2 (C3-substituent)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Lead CF3m-methoxyphenyl1900--
4h CF3(3,5-dimethoxyphenyl)ethyl7925
Phosphodiesterase 4B (PDE4B) Inhibitors

A scaffold-hopping approach identified a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[10] These compounds demonstrated anti-inflammatory properties by inhibiting TNF-α release from macrophages.[10] The SAR studies revealed the importance of the amide substituent's ring size and hydrophobicity for activity and selectivity over the PDE4D isoform.[10]

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitors

CompoundAryl Group (at N1)Amide SubstituentPDE4B IC50 (µM)
11h 3,4-dichlorophenyl3,3-difluoroazetidine0.14
Other Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine core has also been successfully employed to develop inhibitors for a variety of other kinases, including:

  • c-Met: Novel derivatives with different linkers (methylene, sulfur, sulfoxide) have been synthesized and evaluated as c-Met inhibitors, with some compounds showing potent enzymatic and cellular activity.[11]

  • Traf2 and Nck-interacting kinase (TNIK): Several series of compounds based on this scaffold have yielded potent TNIK inhibitors with IC50 values in the low nanomolar range.[12][13]

  • Polo-like kinase 4 (PLK4): Structural analysis highlighted the crucial role of a 5-methylenethiazolidine-2,4-dione moiety at the C3-position for kinase selectivity.[14]

  • Janus Kinases (JAKs): The 1H-pyrrolo[2,3-b]pyridine ring system has been used as a mimic of the pyrrolopyrimidine scaffold in JAK3 inhibitors, leading to potent and moderately selective compounds.[6][15]

Experimental Protocols for SAR Evaluation

A robust and reproducible experimental workflow is essential for accurate SAR determination.

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Analogs

A common synthetic route for C3-substituted analogs involves the following steps:

  • Aldol Condensation: Reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde in a suitable solvent at elevated temperatures to yield a vinyl intermediate.[4]

  • Reduction: The resulting vinyl linkage is then reduced using a reducing agent like triethylsilane in the presence of an acid catalyst such as trifluoroacetic acid to furnish the final C3-alkylated product.[4]

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, kinase, and substrate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well.

  • Incubate as per the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance) using a microplate reader.

  • Calculate the percent cell viability and determine the IC50 value.

Visualizing Key Pathways and Workflows

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Substituted 1H-pyrrolo[2,3-b]pyridine condensation Aldol Condensation start->condensation aldehyde Aldehyde aldehyde->condensation reduction Reduction condensation->reduction analog Analog Library reduction->analog kinase_assay In Vitro Kinase Assay analog->kinase_assay cell_assay Cellular Proliferation Assay analog->cell_assay sar_analysis SAR Analysis & Lead Optimization kinase_assay->sar_analysis cell_assay->sar_analysis fgfr_pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PLCg PLCγ Pathway Dimerization->PLCg PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Proliferation Cell Proliferation, Migration, Angiogenesis RAS_MEK_ERK->Proliferation PLCg->Proliferation PI3K_Akt->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Dimerization

Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of novel therapeutic agents. The deep understanding of its SAR, facilitated by extensive research, has enabled the rational design of potent and selective inhibitors for a multitude of biological targets. Future efforts in this area will likely focus on exploring novel substitution patterns, developing more sophisticated computational models to predict activity, and applying this versatile core to emerging therapeutic targets. The continued exploration of the 7-azaindole chemical space promises to deliver the next generation of innovative medicines.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Europe PMC. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS Number: 1190316-61-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, also identified by its CAS number 1190316-61-0, is a heterocyclic organic compound. It belongs to the class of pyrrolopyridines, specifically a derivative of 7-azaindole. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core, making it a valuable building block in the design of biologically active molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound, aiming to support its use in research and drug development.

Chemical and Physical Properties

While detailed experimental data for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not extensively published in publicly available literature, its fundamental properties can be derived from its chemical structure and information from chemical suppliers.

PropertyValueSource
CAS Number 1190316-61-0Appchem[1], Sigma-Aldrich
Synonyms 4-Methyl-7-azaindole-5-carboxylic acidEchemi[2]
Molecular Formula C₉H₈N₂O₂Appchem[1]
Molecular Weight 176.17 g/mol Appchem[1], Sigma-Aldrich
IUPAC Name 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
SMILES CC1=C2C=CN=C2NC=C1C(=O)OAppchem[1]

Biological Activity and Mechanism of Action

Direct biological activity and a specific mechanism of action for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have not been explicitly detailed in the available scientific literature. However, the significance of this compound lies in its role as a key intermediate in the synthesis of more complex and potent pharmaceutical agents. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established pharmacophore in the development of kinase inhibitors.

Derivatives of the 7-azaindole scaffold have been investigated for their inhibitory activity against a range of kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Therefore, 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid serves as a foundational molecule for the synthesis of compounds targeting these enzymes. For instance, various substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of phosphodiesterase 4B (PDE4B), which are of interest for treating inflammatory and central nervous system diseases.[3]

Synthesis and Experimental Protocols

A specific, detailed, step-by-step synthesis protocol for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not described in the readily accessible scientific literature. However, general synthetic strategies for substituted 7-azaindoles are well-documented and can provide a conceptual framework for its preparation. These methods often involve the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa.

Conceptual Synthesis Workflow:

G A Substituted Pyridine Precursor B Pyrrole Ring Annulation A->B C 4-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate B->C D Carboxylation at C5 C->D E Final Product: 4-Methyl-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid D->E

A conceptual workflow for the synthesis of the target compound.

General Experimental Considerations for Synthesis of 7-Azaindole Derivatives:

  • Starting Materials: Typically, a substituted aminopyridine is used as the starting material for the construction of the fused pyrrole ring.

  • Cyclization Strategy: Various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions followed by cyclization, are employed to form the bicyclic azaindole core.

  • Purification: Purification of the final product and intermediates is typically achieved through techniques such as column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While specific spectral data for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not available in the searched literature, researchers can anticipate characteristic signals in NMR, IR, and MS analyses based on its structure. For instance, ¹H NMR would show signals corresponding to the aromatic protons of the bicyclic system, the methyl group, and the carboxylic acid proton. The IR spectrum would be expected to show characteristic absorptions for the N-H, C=O, and O-H stretching vibrations. Mass spectrometry would provide the molecular ion peak corresponding to its molecular weight.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the supplier-provided safety information and perform a thorough risk assessment before handling this chemical.

Suppliers

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is available from several chemical suppliers, primarily for research and development purposes.

SupplierWebsite
Sigma-Aldrich (Merck)
Appchem[Link]
Echemi
ChemicalBook

It is recommended to contact the suppliers directly to obtain the most current product specifications, availability, and detailed technical and safety data sheets.

Conclusion

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a valuable chemical intermediate, particularly for the synthesis of kinase inhibitors and other potential therapeutic agents. Its 7-azaindole core provides a versatile scaffold for medicinal chemistry research. While detailed experimental and safety data for this specific compound are not widely published, this guide provides a foundational understanding of its properties and potential applications based on the available information and the well-established chemistry of the 7-azaindole class of compounds. Researchers are encouraged to consult the primary literature on azaindole synthesis and to obtain detailed technical information from suppliers to ensure the safe and effective use of this compound in their research endeavors.

References

  • Appchem. 4-Methyl-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1190316-61-0. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett. 2019, 10, 11, 1541–1547. [Link]

Sources

The Pyrrolopyridine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendance of a Versatile Heterocycle

The pyrrolopyridine framework, a bicyclic aromatic heterocycle composed of fused pyrrole and pyridine rings, has emerged as a cornerstone in contemporary drug discovery.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to function as a "hinge-binding" motif, competitively inhibiting the ATP-binding sites of numerous kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2] This intrinsic property, coupled with the synthetic tractability of the scaffold, has enabled the development of a diverse array of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the medicinal chemistry of pyrrolopyridine derivatives, delving into their synthesis, multifaceted biological activities, and therapeutic potential across various disease areas.

Pyrrolopyridines, also known as azaindoles, exist in six isomeric forms, each offering a unique three-dimensional arrangement of nitrogen atoms and distinct electronic properties for molecular recognition.[1] This structural diversity is a key asset for medicinal chemists, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Beyond their well-established role as kinase inhibitors, pyrrolopyridine derivatives have demonstrated significant promise as antiviral, anti-inflammatory, and neuroprotective agents, underscoring the remarkable versatility of this privileged scaffold.[3][4]

I. Synthetic Strategies: Building the Pyrrolopyridine Core

The construction of the pyrrolopyridine nucleus is a critical first step in the development of novel therapeutics. A variety of synthetic methodologies have been established, often tailored to the desired isomeric form and substitution pattern. Key strategies include the annulation of a pyrrole ring onto a pre-existing pyridine or the construction of the pyridine ring onto a pyrrole precursor.

A. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Mainstay

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of functionalized pyrrolopyridines.

  • Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction is widely employed to introduce aryl or heteroaryl substituents onto the pyrrolopyridine scaffold. The reaction typically involves the coupling of a halo-pyrrolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with electron-rich or sterically hindered substrates.[5]

  • Buchwald-Hartwig Amination: This reaction provides a direct and efficient method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines onto the pyrrolopyridine core. This is particularly valuable for synthesizing derivatives that target the hinge region of kinases, where hydrogen bonding with amine functionalities is often critical for binding.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Aryl-1H-pyrrolo[2,3-b]pyridine Synthesis[5]

Materials:

  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3 equivalents)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Add degassed 1,4-dioxane to the flask.

  • Add the degassed 2M aqueous Na₂CO₃ solution (3 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine.

II. Therapeutic Applications: A Multifaceted Pharmacological Profile

The unique structural and electronic properties of the pyrrolopyridine scaffold have been exploited to develop a wide range of therapeutic agents.

A. Oncology: A Kinase Inhibitor Powerhouse

The most prominent application of pyrrolopyridine derivatives is in the field of oncology, where they have proven to be highly effective kinase inhibitors.[2] Their ability to mimic the purine ring of ATP allows them to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that drive tumor growth and proliferation.[1]

Vemurafenib: A Paradigm of Targeted Therapy

Vemurafenib (Zelboraf®) is a prime example of a successful pyrrolopyridine-based drug. It is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is present in approximately 50% of melanomas.[2] By specifically targeting this mutated protein, vemurafenib leads to programmed cell death in cancer cells.

Pharmacokinetic Profile of Vemurafenib: [1][2][8][9][10]

ParameterValue
Administration Oral
Tmax (Time to Peak Plasma Concentration) ~3-4 hours
Protein Binding >99%
Metabolism Primarily hepatic (CYP3A4)
Elimination Half-life ~57 hours
Excretion Predominantly via feces (~94%)

The development of vemurafenib highlighted the potential of structure-based drug design in conjunction with the pyrrolopyridine scaffold to create highly targeted and effective cancer therapies.

Experimental Protocol: Synthesis of a Vemurafenib Precursor[11]

The synthesis of vemurafenib involves a multi-step process. A key step is the Suzuki coupling to form the core structure.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • 4-chlorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

Procedure:

  • In a reaction vessel, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine, 4-chlorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Heat the mixture at 80°C under an inert atmosphere for 16 hours.

  • After cooling, extract the product with an organic solvent.

  • Purify the crude product via chromatography to obtain the coupled product, a key intermediate in the synthesis of vemurafenib.

B. Antiviral Activity: Combating Viral Infections

Pyrrolopyridine derivatives have also demonstrated significant potential as antiviral agents, particularly against HIV.[11]

HIV Integrase Inhibition

HIV integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Pyrrolopyridine derivatives have been designed to inhibit this enzyme through two distinct mechanisms:

  • Integrase Strand Transfer Inhibition (INSTI): Similar to their action on kinases, some pyrrolopyridine derivatives can chelate the metal ions in the active site of the integrase, preventing the strand transfer step of integration.[3][12]

  • Allosteric Integrase Inhibition (ALLINI): A newer class of pyrrolopyridine-based inhibitors binds to an allosteric site on the integrase, specifically the binding pocket for the host protein LEDGF/p75. This binding induces aberrant multimerization of the integrase, which disrupts its interaction with viral RNA and leads to the formation of non-infectious virus particles.[13][14]

HIV_Integrase_Inhibition

C. Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and enzymes involved in the inflammatory pathway are key drug targets. Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrrolopyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[15][16]

COX2_Inhibition

D. Neurodegenerative Diseases: A New Frontier

The application of pyrrolopyridine derivatives in neurodegenerative diseases is an emerging and exciting area of research. Their ability to modulate kinase activity and other biological targets makes them attractive candidates for tackling the complex pathologies of diseases like Alzheimer's.

Targeting Tau Pathology and Amyloid-Beta

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors, demonstrating the ability to reduce tau phosphorylation and promote neurite outgrowth in cellular models.[17]

  • Targeting Amyloid-Beta: The accumulation of amyloid-beta (Aβ) plaques is another critical event in Alzheimer's pathogenesis. While research is still in its early stages, some pyridine derivatives have shown potential in counteracting Aβ toxicity.

III. Structure-Activity Relationships (SAR) and Drug Design Principles

The development of potent and selective pyrrolopyridine derivatives relies heavily on understanding their structure-activity relationships.

Kinase Inhibitors:

For pyrrolo[3,2-c]pyridine-based kinase inhibitors, SAR studies have revealed several key insights:

  • Hinge-Binding Motif: The pyrrolopyridine core itself is crucial for interacting with the hinge region of the kinase ATP-binding pocket.

  • Substituents on the Pyrrole Ring: Modifications at this position can significantly impact potency and selectivity. For instance, in FMS kinase inhibitors, certain benzamido moieties at position 4 of the pyrrolopyridine nucleus were found to be more potent than the corresponding primary amino analogues, likely due to the occupation of a hydrophobic pocket.[18]

  • Aryl Substituents: The nature and substitution pattern of aryl groups attached to the scaffold are critical for exploring different sub-pockets within the kinase active site and for modulating pharmacokinetic properties.

SAR_Kinase_Inhibitor

IV. Future Perspectives and Conclusion

The pyrrolopyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its journey from a simple heterocyclic framework to the core of life-saving drugs like vemurafenib is a testament to the power of rational drug design. The ongoing exploration of this versatile scaffold continues to yield novel compounds with diverse biological activities.

Future research will likely focus on:

  • Expanding the Therapeutic Landscape: While oncology has been the primary focus, the potential of pyrrolopyridine derivatives in infectious diseases, inflammation, and neurodegeneration is vast and underexplored.

  • Tackling Drug Resistance: The development of next-generation inhibitors that can overcome resistance mechanisms is a critical challenge, particularly in oncology and virology.

  • Improving Drug Delivery and Pharmacokinetics: Optimizing the physicochemical properties of pyrrolopyridine derivatives to enhance their bioavailability, metabolic stability, and tissue distribution will be crucial for translating promising preclinical candidates into clinical successes.

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Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK1, are critical mediators of cytokine signaling pathways implicated in a spectrum of autoimmune diseases and cancers.[1][2] This document provides a comprehensive guide to the synthesis, purification, and biological evaluation of a promising class of JAK1 inhibitors: 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. We present detailed, step-by-step protocols for the multi-step synthesis of the core scaffold and its subsequent derivatization. Furthermore, a robust in vitro protocol for assessing the inhibitory activity of these compounds against JAK1 using the ADP-Glo™ Kinase Assay is provided. Structure-activity relationship (SAR) data for a series of analogs is summarized to guide further optimization efforts.

Introduction: Targeting JAK1 in Disease

The JAK-STAT signaling pathway is a cornerstone of intercellular communication, translating extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[3][4] This pathway is comprised of four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) and seven Signal Transducer and Activator of Transcription (STAT) proteins.[5] Dysregulation of the JAK-STAT pathway is a known driver in numerous inflammatory and autoimmune disorders, as well as various malignancies.[1][2]

JAK1 plays a pivotal role by pairing with other JAKs to mediate the signaling of a broad range of cytokines.[6] Consequently, selective inhibition of JAK1 is a highly sought-after therapeutic strategy, offering the potential to modulate inflammatory responses while minimizing off-target effects associated with broader JAK inhibition.[6] The 7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of kinases.[7][8] This guide focuses on the synthesis and characterization of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, a class of compounds that has demonstrated potent and selective inhibition of JAK1.[6]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor Cytokine->Receptor1 Binding & Dimerization Receptor2 Cytokine Receptor Cytokine->Receptor2 JAK1_inactive JAK1 Receptor1->JAK1_inactive STAT_inactive STAT Receptor1->STAT_inactive Recruitment JAK2_inactive JAK2 Receptor2->JAK2_inactive JAK1_active P-JAK1 JAK1_inactive->JAK1_active Phosphorylation JAK2_active P-JAK2 JAK2_inactive->JAK2_active Phosphorylation JAK1_active->Receptor1 Phosphorylation JAK1_active->STAT_inactive Phosphorylation JAK2_active->Receptor2 Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 1: The JAK-STAT Signaling Pathway.

Synthetic Protocols

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives is a multi-step process that begins with the construction of the core 7-azaindole scaffold, followed by functionalization at the 4- and 5-positions.

Synthesis of the Core Scaffold: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

The synthesis of the core scaffold involves a four-step sequence starting from commercially available 7-azaindole.

Step 1: Synthesis of 4-Chloro-7-azaindole

The introduction of a chlorine atom at the 4-position of the 7-azaindole is a crucial first step. This is achieved through an oxidation-chlorination sequence.

  • Protocol:

    • To a solution of 7-azaindole (1 equivalent) in an appropriate solvent such as dichloromethane, add m-chloroperoxybenzoic acid (mCPBA) (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Upon completion (monitored by TLC), cool the reaction mixture to 0 °C and add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-azaindole.[9][10]

Step 2: Vilsmeier-Haack Formylation to Yield 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[11][12][13][14]

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (10 equivalents) to 0 °C.

    • Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 4-chloro-7-azaindole (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto a mixture of ice and aqueous sodium acetate.

    • Stir the mixture for 1 hour, and collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Step 3: Conversion of Aldehyde to Nitrile to Yield 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The aldehyde is converted to a nitrile, which serves as a precursor to the desired carboxamide.

  • Protocol:

    • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of THF and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium formate (2 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Step 4: Hydrolysis of Nitrile to Amide to Yield 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

The final step in the synthesis of the core intermediate is the controlled hydrolysis of the nitrile to the primary amide.

  • Protocol:

    • Suspend 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1 equivalent) in a mixture of t-butanol and water.

    • Add concentrated sulfuric acid (2-3 equivalents) dropwise at 0 °C.

    • Heat the reaction mixture to 80-90 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.

Derivatization via Buchwald-Hartwig Amination

The key diversification step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce various amine substituents at the 4-position of the 7-azaindole core.[15][16][17][18][19]

  • General Protocol for the Synthesis of 4-(substituted-amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives:

    • To a reaction vessel, add 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a suitable phosphine ligand like Xantphos (0.1 equivalents), and a base such as cesium carbonate (2 equivalents).

    • Add a degassed solvent, typically 1,4-dioxane or toluene.

    • Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography or preparative HPLC to obtain the desired 4-substituted-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative.[20][21]

Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

To obtain the final target compounds, the pyrrole nitrogen is methylated.

  • Protocol:

    • To a solution of the 4-(substituted-amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (1 equivalent) in a polar aprotic solvent such as DMF, add a base like sodium hydride (1.2 equivalents) at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add methyl iodide (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative.

Synthesis_Workflow 7-Azaindole 7-Azaindole 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole->4-Chloro-7-azaindole Oxidation/ Chlorination 4-Chloro-5-formyl-7-azaindole 4-Chloro-5-formyl-7-azaindole 4-Chloro-7-azaindole->4-Chloro-5-formyl-7-azaindole Vilsmeier-Haack Formylation 4-Chloro-5-cyano-7-azaindole 4-Chloro-5-cyano-7-azaindole 4-Chloro-5-formyl-7-azaindole->4-Chloro-5-cyano-7-azaindole Nitrile Formation 4-Chloro-5-carboxamide-7-azaindole 4-Chloro-5-carboxamide-7-azaindole 4-Chloro-5-cyano-7-azaindole->4-Chloro-5-carboxamide-7-azaindole Hydrolysis 4-Amino-5-carboxamide-derivatives 4-Amino-5-carboxamide-derivatives 4-Chloro-5-carboxamide-7-azaindole->4-Amino-5-carboxamide-derivatives Buchwald-Hartwig Amination Final_Products 4-Methyl-1H-pyrrolo[2,3-b]pyridine -5-carboxamide Derivatives 4-Amino-5-carboxamide-derivatives->Final_Products N-Methylation

Figure 2: Synthetic Workflow for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives.

Biological Evaluation: In Vitro JAK1 Inhibition Assay

The inhibitory potency of the synthesized compounds against JAK1 is determined using a biochemical assay that measures the kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out, where JAK1 phosphorylates a substrate, converting ATP to ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Detailed Protocol for JAK1 Inhibition Assay
  • Materials:

    • Recombinant human JAK1 enzyme

    • Substrate peptide (e.g., a generic tyrosine kinase substrate)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • Synthesized inhibitor compounds dissolved in DMSO

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or vehicle (for control wells).

    • Add 5 µL of a solution containing the JAK1 enzyme and the substrate peptide in assay buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for JAK1.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity and selectivity of the 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives are highly dependent on the nature of the substituent at the 4-position. A summary of the SAR for a representative set of compounds is presented below.

CompoundR Group at 4-positionJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
1 -NH-c-hexyl505501200800
2 -NH-CH₂-Ph25350900650
3 -NH-(4-F-Ph)15280750500
4 -NH-(piperidin-4-yl)8150450300
5 -NH-(1-Me-piperidin-4-yl)590300200

Data compiled from published literature.[6][22]

Key SAR Insights:

  • Amine Substituent: The nature of the amine substituent at the C4 position is critical for potency and selectivity.

  • Cyclic Amines: Introduction of cyclic amines, such as piperidine, generally leads to improved potency.

  • N-Alkylation of Piperidine: N-alkylation of the piperidine ring, for instance with a methyl group (Compound 5), further enhances JAK1 inhibitory activity.

  • Selectivity: The compounds generally exhibit significant selectivity for JAK1 over other JAK family members, particularly JAK2 and JAK3. This selectivity is crucial for a favorable safety profile.

SAR_Diagram cluster_scaffold 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Core Scaffold Potency Potency Enhancement Cyclic_Amines Cyclic_Amines Potency->Cyclic_Amines Introduction of Cyclic Amines Selectivity Selectivity for JAK1 Discrimination Discrimination Selectivity->Discrimination Favors JAK1 over JAK2, JAK3, TYK2 R_Group R Group at C4 R_Group->Potency R_Group->Selectivity N-Alkylation N-Alkylation Cyclic_Amines->N-Alkylation N-Alkylation of Piperidine

Figure 3: Key Structure-Activity Relationships for JAK1 Inhibition.

Conclusion

The 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold represents a promising starting point for the development of potent and selective JAK1 inhibitors. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse libraries of analogs for further SAR exploration. The provided in vitro assay protocol offers a reliable method for assessing the biological activity of these compounds. The favorable selectivity profile of this chemical series underscores its potential for the development of novel therapeutics for the treatment of autoimmune diseases and cancer.

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  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14496–14497.
  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]

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Application Notes and Protocols for the Use of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in FGFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a key driver in numerous cancers. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to act as an effective hinge-binder, mimicking the adenine moiety of ATP. This document provides a comprehensive guide to the application of a specific derivative, 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid , as a core scaffold in the rational design of potent and selective FGFR inhibitors. We will delve into the scientific rationale for this scaffold, provide detailed protocols for its synthesis and derivatization, and outline robust methodologies for the biochemical and cellular characterization of resulting inhibitors.

Introduction: The Rationale for Targeting FGFR with a 7-Azaindole Scaffold

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[1] Genetic alterations such as gene amplification, chromosomal translocations, and activating mutations in FGFRs lead to constitutive signaling and are implicated in the pathogenesis of various malignancies, including breast, lung, gastric, and bladder cancers.[2][3] This makes the FGFR pathway a compelling target for anticancer therapies.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole and purine, is particularly well-suited for kinase inhibition.[4] Its unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N) allows it to form two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[5] This bidentate interaction is a hallmark of many potent kinase inhibitors.

The Strategic Importance of the 4-Methyl and 5-Carboxylic Acid Substituents

The selection of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a core fragment is based on a rational design strategy aimed at enhancing both potency and selectivity.

  • The 5-Carboxylic Acid Group: This functional group is critical for establishing additional, potent interactions within the ATP-binding site. The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially forming interactions with key residues such as the highly conserved aspartate of the DFG motif in the activation loop.[2] Furthermore, it can engage in salt bridge interactions with catalytic lysine residues, providing a strong electrostatic anchor.[6] The presence of this group is often crucial for high-affinity binding.[3]

  • The 4-Methyl Group: Small lipophilic substituents at the C4 position of the 7-azaindole ring have been shown to enhance inhibitor potency and selectivity.[7] This methyl group can establish favorable van der Waals interactions with residues in the P-loop region of the kinase, such as a tyrosine residue.[7] This additional interaction can optimize the fit of the inhibitor within the binding pocket, leading to improved ligand efficiency and a better selectivity profile against other kinases.[7]

Signaling Pathways and Experimental Workflows

A thorough understanding of the FGFR signaling cascade is essential for designing effective inhibitors and interpreting experimental results. Upon ligand binding, FGFRs dimerize and trans-autophosphorylate, triggering downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which drive cell proliferation and survival.[8]

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm FGFR FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Docking FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Methyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Derivative Inhibitor->FGFR Inhibition Inhibitor Design Workflow cluster_design Design & Synthesis cluster_evaluation Screening & Evaluation Scaffold 4-methyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Derivatization SAR-guided Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Biochemical Biochemical Assays (Kinase Activity, IC50) Library->Biochemical Cellular Cell-based Assays (Viability, Migration, Signaling) Biochemical->Cellular Cellular->Derivatization Feedback for Optimization Lead Lead Compound Identification Cellular->Lead

Sources

Application Notes & Protocols: A Guide to the Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its structure is bioisosteric to the purine core of ATP, allowing it to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][3] This guide provides an in-depth exploration of the synthetic strategies and detailed laboratory protocols for preparing diverse 7-azaindole derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind common synthetic routes, including the functionalization of the core scaffold via palladium-catalyzed cross-coupling reactions and de novo ring construction, providing field-proven insights to facilitate the successful synthesis of next-generation kinase inhibitors.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The strategic advantage of the 7-azaindole scaffold lies in its unique combination of electronic and structural properties. As a bioisostere of both indole and the adenine base of ATP, it effectively mimics the natural substrate of kinases.[1][2][3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual-interaction capability allows 7-azaindole derivatives to anchor securely into the hinge region of the kinase active site, a critical interaction for potent inhibition.[1][2] This bioisosteric relationship is the fundamental reason for its prevalence in numerous clinically evaluated and approved kinase inhibitors.[1][2]

G cluster_0 Kinase Hinge Region cluster_1 hinge_backbone Peptide Backbone (Hinge Residue) hinge_nh N-H hinge_co C=O azaindole 7-Azaindole Scaffold azaindole->hinge_nh H-bond Acceptor azaindole->hinge_co H-bond Donor adenine Adenine (from ATP) adenine->hinge_nh H-bond Acceptor adenine->hinge_co H-bond Donor G start Commercially Available Di-halo-7-azaindole (e.g., 2-iodo-4-chloro) suzuki Suzuki-Miyaura Coupling start->suzuki Direct coupling (if unprotected) protect N-H Protection (e.g., SEM, Boc) start->protect Optional but often crucial intermediate Mono-arylated Intermediate (e.g., 2-aryl-4-chloro) suzuki->intermediate buchwald Buchwald-Hartwig Amination intermediate->buchwald deprotect Deprotection buchwald->deprotect final_product Final Kinase Inhibitor (e.g., 2-aryl-4-amino) protect->suzuki deprotect->final_product

Figure 2: A common synthetic workflow for 7-azaindole derivatives, employing sequential palladium-catalyzed cross-coupling reactions.

Strategy 2: De Novo Synthesis of the 7-Azaindole Ring

While functionalization is more common, building the scaffold from acyclic precursors is necessary when the required starting materials are unavailable or when specific substitution patterns are difficult to achieve otherwise.

  • Fischer Indole Synthesis: This classic reaction involves the acid-catalyzed cyclization of a pyridylhydrazone. [4]While powerful for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions or specific electron-donating groups on the pyridine ring to facilitate cyclization. [5][6][7]* Modern Cyclization Methods: More recent methods often rely on palladium-catalyzed intramolecular cyclizations of appropriately substituted aminopyridines. [8]These reactions, such as Sonogashira coupling followed by cyclization, offer milder conditions and greater flexibility.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Suzuki-Miyaura Coupling on a Halo-7-Azaindole Core

Objective: To synthesize a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, a key intermediate for further functionalization. This protocol is adapted from methodologies described for CSF1R inhibitors. [9][10] Materials:

  • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-2-iodo-1-(SEM)-7-azaindole, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Rationale: The SEM (trimethylsilylethoxymethyl) group protects the pyrrole N-H, preventing side reactions and often improving solubility and reaction yields. [11][9]SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to efficient coupling.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

    • Rationale: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, deactivating the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle. Reaction times are substrate-dependent and should be optimized.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-4-chloro-1-(SEM)-7-azaindole.

Parameter Condition Rationale/Comment
Catalyst Pd(OAc)₂ / SPhosEfficient for C-I bond activation. Other systems like Pd(PPh₃)₄ can also be used. [10]
Base K₃PO₄Strong, non-nucleophilic base required for the transmetalation step. K₂CO₃ is also common. [9]
Solvent Dioxane/WaterA polar aprotic/protic mixture that solubilizes both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction without significant decomposition.
Protocol 2: Buchwald-Hartwig Amination on a Halo-7-Azaindole Core

Objective: To couple a secondary amine to the C4 position of a 2-aryl-4-chloro-7-azaindole intermediate. This protocol is based on general procedures for amination of heteroaryl chlorides. [11][12] Materials:

  • 2-Aryl-4-chloro-1-(SEM)-7-azaindole (1.0 equiv)

  • Secondary amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube. Add anhydrous toluene, followed by the 2-aryl-4-chloro-1-(SEM)-7-azaindole and the secondary amine.

    • Rationale: NaOtBu is a strong, sterically hindered base necessary for deprotonating the amine and facilitating the catalytic cycle. [12][13]XPhos is a highly effective ligand for coupling hindered substrates and less reactive aryl chlorides. [11]2. Inert Atmosphere: Seal the tube and remove it from the glovebox. If not using a glovebox, evacuate and backfill the reaction vessel with argon three times.

    • Rationale: The Pd(0) catalyst is highly sensitive to oxygen. Maintaining a strict inert atmosphere is paramount for reproducibility and high yields.

  • Reaction: Heat the mixture to 100-110 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 4-amino-7-azaindole derivative.

Protocol 3: De Novo Fischer Synthesis of a 5-Chloro-7-Azaindole

Objective: To construct the 7-azaindole core from a pyridylhydrazine precursor. This protocol is based on a reported method for synthesizing substituted 5-chloro-7-azaindoles. [5][6] Materials:

  • (5-chloro-2-pyridyl)hydrazine (1.0 equiv)

  • Ketone or Aldehyde (e.g., 3-pentanone, 1.1 equiv)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation (Optional Pre-step): In a separate flask, stir the (5-chloro-2-pyridyl)hydrazine and the ketone in ethanol with a catalytic amount of acetic acid at room temperature for 2-4 hours to pre-form the hydrazone. The crude hydrazone can be isolated or used directly.

    • Rationale: The reaction proceeds via the formation of a pyridylhydrazone intermediate, which then undergoes an acid-catalyzed-[11][11]sigmatropic rearrangement. [4]2. Cyclization: Heat polyphosphoric acid (PPA) to ~120 °C in a round-bottom flask. Add the pyridylhydrazine (or the pre-formed hydrazone) portion-wise to the hot PPA with vigorous stirring.

    • Rationale: PPA serves as both the acidic catalyst and the reaction medium. The high temperature is required to overcome the activation barrier for the rearrangement and cyclization, especially with the electron-deficient pyridine ring. [14]3. Reaction: Increase the temperature to 160-180 °C and maintain for 5-15 minutes. The reaction is often rapid and should be monitored carefully.

  • Workup: Cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 2,3-disubstituted 5-chloro-7-azaindole.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. A thorough understanding of the key synthetic transformations—particularly palladium-catalyzed cross-coupling reactions—is essential for any researcher in this field. By mastering the functionalization of the 7-azaindole core and understanding the principles of its de novo synthesis, scientists can efficiently generate diverse libraries of compounds for biological screening. The protocols provided herein serve as a validated starting point for the synthesis of novel derivatives, enabling the continued exploration of this powerful scaffold in the pursuit of new and effective therapeutics.

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Application Notes & Protocols for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Privileged Scaffold of 7-Azaindole in Oncology

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its structure is recognized as a "hinge-binding" motif, adept at interacting with the ATP-binding pocket of numerous protein kinases. This mimicry of the natural ligand, adenine, allows for the design of potent and selective kinase inhibitors, which are crucial for disrupting the aberrant signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1]

While 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid itself is not extensively documented as a standalone therapeutic agent, its structural framework is integral to a multitude of highly potent kinase inhibitors. This document serves as a technical guide for researchers leveraging this scaffold, using the specified compound as a representative building block for derivatization and subsequent evaluation in cancer cell line studies. We will explore the mechanistic rationale, provide validated protocols for assessing anti-cancer activity, and present data from analogous compounds to guide experimental design and interpretation.

II. Mechanistic Rationale: Targeting Kinase-Driven Oncogenic Signaling

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed to target a wide array of protein kinases implicated in oncology. The core's nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase domain, providing a stable anchor for the inhibitor. Substitutions at the 4- and 5-positions, such as the methyl and carboxylic acid groups of the topic compound, provide vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Key kinase families targeted by this scaffold include:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in various cancers, including breast, lung, and bladder cancers.[2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent, low-nanomolar inhibition of FGFR1, 2, and 3, leading to apoptosis and reduced proliferation in cancer cells.[3][4]

  • Traf2 and Nck-Interacting Kinase (TNIK): TNIK is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Potent TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine framework have been developed, showing significant activity against colorectal cancer cell lines.

  • Janus Kinases (JAKs): The JAK/STAT pathway is central to cytokine signaling that can promote inflammation and cell proliferation in autoimmune diseases and cancers. Selective JAK1 inhibitors have been synthesized from N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.[5][6]

  • Ribosomal S6 Protein Kinase 2 (RSK2): A downstream effector in the Ras-MAPK signaling pathway, RSK2 is implicated in triple-negative breast cancer. Phenyl sulfonamide-bearing 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have shown potent RSK2 inhibition and anti-proliferation activity in MDA-MB-468 cells.[7]

The overarching mechanism involves competitive inhibition at the ATP-binding site, which blocks the phosphorylation of downstream substrates, thereby halting the signal transduction cascade that promotes malignant phenotypes.

Visualizing the Mechanism: Inhibition of the FGFR Signaling Pathway

The diagram below illustrates a representative pathway, FGFR signaling, which can be effectively blocked by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->P1 Blocks RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates AKT AKT PI3K->AKT AKT->Nucleus Influences Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of FGFR signaling by a 1H-pyrrolo[2,3-b]pyridine derivative.

III. Quantitative Data: Anti-Proliferative Activity of Scaffold Derivatives

To provide a quantitative perspective on the potential of this scaffold, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 1H-pyrrolo[2,3-b]pyridine derivatives against several human cancer cell lines, as reported in the literature.

Derivative ClassTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
Phenyl SulfonamideRSK2MDA-MB-468 (Breast)0.13[7]
Pyrrolo[3,2-c]pyridineFMSOvarian, Prostate, Breast0.15 - 1.78[8]
7-Azaindolin-2-oneNot SpecifiedMCF-7 (Breast) & others4.49 - 15.39[9]
Pyrrolo[2,3-b]pyridineFGFR4T1 (Breast)Potent Inhibition[3][4]
Pyrrolo[2,3-d]pyrimidineMulti-kinaseMCF-7 (Breast)6.10[10]

Note: The IC₅₀ values are highly dependent on the specific substitutions on the core scaffold.

IV. Experimental Protocols

The following protocols provide a robust framework for the initial screening and characterization of novel derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Protocol 1: Cell Viability Assessment via Sulforhodamine B (SRB) Assay

Rationale: The SRB assay is a reliable and sensitive method for determining cell density based on the measurement of cellular protein content. It is widely used for high-throughput screening of cytotoxic compounds.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-468 for breast, HCT116 for colon).

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Test Compound (solubilized in DMSO, sterile-filtered).

  • Trichloroacetic acid (TCA), 10% (w/v), cold.

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris-base solution, 10 mM, pH 10.5.

  • 96-well flat-bottom plates.

  • Microplate reader (510 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with the same percentage of DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation:

    • Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plates on a plate shaker for 5-10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Experimental Workflow

SRB_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial Dilutions, 72h) A->B C 3. Fix Cells (Cold 10% TCA, 1h) B->C D 4. Stain with SRB (0.4% SRB, 30 min) C->D E 5. Wash & Dry (1% Acetic Acid) D->E F 6. Solubilize Dye (10mM Tris-Base) E->F G 7. Read Absorbance (510 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the SRB cell viability assay.

V. Conclusion and Future Directions

The 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core represents a validated and highly promising scaffold for the development of novel kinase inhibitors for cancer therapy. Its versatility allows for the generation of derivatives that can potently and selectively target key oncogenic drivers. Researchers utilizing this scaffold should begin by confirming anti-proliferative activity using quantitative assays like the SRB protocol detailed herein. Subsequent studies should focus on elucidating the specific kinase target(s) through enzymatic assays and Western blotting to confirm the inhibition of downstream signaling pathways. Further derivatization can be guided by structure-activity relationship (SAR) studies to optimize for potency, selectivity, and drug-like properties, paving the way for in vivo efficacy studies.

VI. References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Nature Portfolio.

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). ResearchGate.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (n.d.). ResearchGate.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications.

  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023). PubMed.

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). PubMed.

  • Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. (2015). PubMed.

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). PubMed.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2025). ResearchGate.

Sources

Application & Protocol Guide: Development of Orally Bioavailable Immunomodulators Using the 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. The addition of a carboxamide group at the C5-position has proven particularly effective for developing potent and selective kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of orally bioavailable immunomodulators based on this versatile scaffold. We will delve into the scientific rationale, focusing on the inhibition of the Janus kinase (JAK) signaling pathway, and provide step-by-step methodologies for chemical synthesis, in vitro characterization, pharmacokinetic profiling, and in vivo efficacy evaluation in a relevant disease model. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapies for autoimmune and inflammatory diseases.

The Scientific Rationale: Targeting the JAK-STAT Pathway

A significant number of inflammatory and autoimmune diseases are driven by the overproduction of cytokines, which signal through the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][2] This pathway is a critical intracellular hub that translates extracellular cytokine signals into changes in gene expression, primarily for pro-inflammatory mediators.

Mechanism of Action: The process begins when a cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and subsequent translocation into the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold is an excellent starting point for designing ATP-competitive inhibitors that target the kinase domain of JAKs. By blocking the ATP binding pocket, these small molecules prevent the phosphorylation cascade, effectively shutting down the signaling pathway and mitigating the downstream inflammatory response. A key goal in this field is achieving selectivity for specific JAK isoforms (e.g., JAK1 over JAK2 and JAK3) to tailor the therapeutic effect and minimize off-target side effects, such as hematological or metabolic disturbances.[1][2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Docking pJAK p-JAK (Active) JAK->pJAK pSTAT p-STAT STAT->pSTAT pJAK->Receptor pJAK->STAT 5. STAT Phosphorylation STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->pJAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene 8. Gene Expression

Figure 1: The JAK-STAT signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.

Drug Discovery & Optimization Workflow

The development process is a multi-parameter optimization challenge. The goal is to identify a compound with high potency, target selectivity, favorable pharmacokinetic properties, and in vivo efficacy. The workflow diagram below illustrates the key stages.

Figure 2: Iterative workflow for the development of orally bioavailable immunomodulators.

Protocol: Representative Synthesis

The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives often involves building the core scaffold followed by amide coupling. The following is a generalized protocol.

Protocol 2.1.1: Synthesis of a 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative

  • Rationale: This protocol outlines a common route involving the construction of the azaindole core, protection of the nitrogen, introduction of substituents, and a final amide coupling step. Propylphosphonic anhydride (T3P) is chosen as the coupling reagent for its efficiency and ease of purification.

  • Step 1: Synthesis of the 7-Azaindole Core.

    • Start with a commercially available substituted 2-aminopyridine.

    • Perform a Fischer indole synthesis or a related cyclization reaction to form the 1H-pyrrolo[2,3-b]pyridine core.

  • Step 2: N-H Protection.

    • Dissolve the azaindole core in a suitable solvent like DMF or THF.

    • Add a base such as sodium hydride (NaH) at 0°C.

    • Introduce a protecting group, for example, by adding (p-toluenesulfonyl) chloride (TsCl), to protect the pyrrole nitrogen. This prevents side reactions in subsequent steps.

  • Step 3: Functionalization at C4.

    • Introduce a leaving group (e.g., chlorine) at the C4 position.

    • Perform a nucleophilic aromatic substitution (SNAr) reaction by reacting the C4-chloro derivative with a desired amine (R-NH2) in a solvent like DMSO or NMP at elevated temperatures. This step is crucial for modulating selectivity and potency.

  • Step 4: Deprotection and Amide Coupling.

    • Remove the tosyl protecting group using a base like NaOH in methanol/water.[4]

    • Dissolve the resulting amine in DMF.

    • Add the desired carboxylic acid (for the carboxamide), a non-nucleophilic base like diisopropylethylamine (DIPEA), and the coupling reagent T3P.[4]

    • Stir the reaction at room temperature for 30 minutes to 4 hours until completion, monitored by LC-MS.

    • Purify the final product using column chromatography or preparative HPLC.

Protocols: In Vitro Characterization

In vitro assays are essential for determining a compound's potency and mechanism of action at the molecular, cellular, and functional levels.[5][6]

Protocol 2.2.1: Biochemical Kinase Inhibition Assay (e.g., JAK1)

  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, providing a quantitative IC50 value.

  • Materials: Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO (typically from 10 mM down to nM concentrations).

    • In a 384-well plate, add 5 µL of assay buffer containing the JAK1 enzyme.

    • Add 1 µL of the diluted test compound to the wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP (at its Km concentration).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions.

    • Measure luminescence on a plate reader.

    • Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2.2: Cellular Target Engagement - Phospho-STAT3 Assay

  • Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[7][8]

  • Materials: Human T-lymphocyte cell line (e.g., Jurkat) or PBMCs, appropriate cell culture medium, a cytokine stimulant (e.g., IL-6 for JAK1/STAT3), test compounds, lysis buffer, and an ELISA kit for phosphorylated STAT3 (p-STAT3).

  • Procedure:

    • Plate cells in a 96-well plate and starve overnight in low-serum media.

    • Pre-treat the cells with serially diluted test compounds for 1-2 hours.

    • Stimulate the cells with an EC80 concentration of IL-6 for 15-30 minutes.

    • Aspirate the media and lyse the cells directly in the plate with lysis buffer.

    • Quantify the level of p-STAT3 in the cell lysate using a sandwich ELISA kit according to the manufacturer's protocol.

    • Normalize the p-STAT3 signal to total protein concentration.

    • Calculate the IC50 value for the inhibition of STAT3 phosphorylation.

Data Summary: In Vitro Profile of Lead Compounds

Compound IDTarget Kinase IC50 (nM) [JAK1]Cellular p-STAT3 IC50 (nM)Cytokine Release IC50 (nM) [TNF-α]
LEAD-001 1585120
LEAD-002 52545
Positive Control 84060

Table 1: Example data comparing the in vitro potency of lead compounds. A good candidate shows high potency across biochemical, cellular, and functional assays.

Protocols: Assessing Oral Bioavailability

A potent immunomodulator is of little therapeutic value if it cannot be effectively absorbed into the bloodstream after oral administration. The following protocols assess key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Protocol 3.1: In Vitro ADME - Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line forms a monolayer that mimics the human intestinal epithelium. This assay predicts the potential for a drug to be absorbed from the gut into the bloodstream.

  • Procedure:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a differentiated monolayer is formed.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the monolayer with transport buffer (HBSS).

    • Add the test compound (at e.g., 10 µM) to the apical (A) side.

    • Take samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Simultaneously, perform the assay in the reverse direction (B to A) to determine the efflux ratio.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). A high Papp (A to B) and a low efflux ratio (<2) suggest good absorption potential.

Protocol 3.2: In Vivo Pharmacokinetics in Mice

  • Rationale: This study determines the concentration of the drug in the blood over time after oral administration, providing critical parameters like Cmax (peak concentration), AUC (total exposure), and oral bioavailability (%F).

  • Materials: Male Balb/c mice, test compound, appropriate formulation vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80), oral gavage needles, blood collection tubes (containing anticoagulant), and an LC-MS/MS system.[9]

  • Procedure:

    • Fast mice overnight.

    • Administer the test compound via oral gavage (p.o.) at a specific dose (e.g., 10 mg/kg). For bioavailability calculation, a separate cohort receives an intravenous (i.v.) dose (e.g., 2 mg/kg).

    • Collect blood samples (approx. 30 µL) via tail vein or submandibular bleed at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma by centrifugation.

    • Extract the drug from the plasma using protein precipitation (e.g., with acetonitrile containing an internal standard).

    • Analyze the samples by LC-MS/MS to determine the drug concentration.

    • Use pharmacokinetic software to calculate key parameters.

Data Summary: Pharmacokinetic Profile

ParameterValueUnitInterpretation
Dose (p.o.) 10mg/kgOral dose administered
Cmax 1500ng/mLPeak plasma concentration achieved
Tmax 1.0hTime to reach Cmax
AUC (0-inf) 7500h*ng/mLTotal drug exposure over time
Oral Bioavailability (%F) 45%High bioavailability, suitable for oral drug

Table 2: Example pharmacokinetic data for a promising lead compound after oral administration in mice.

Protocol: Preclinical In Vivo Efficacy

The final preclinical step is to demonstrate that the compound is effective in a disease model that recapitulates aspects of human pathology.[10][11]

Protocol 4.1: Collagen-Induced Arthritis (CIA) Model in Mice

  • Rationale: The CIA model is a widely used and robust animal model for rheumatoid arthritis. It involves an autoimmune response against collagen, leading to joint inflammation, swelling, and cartilage destruction, which can be ameliorated by effective immunomodulators.

  • Procedure:

    • Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of DBA/1 mice.

    • Booster (Day 21): Administer a second intradermal injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

    • Dosing: Begin daily oral gavage of the test compound (e.g., at 10, 30 mg/kg), vehicle control, or a positive control (e.g., methotrexate) upon the first signs of arthritis (typically around day 25).

    • Monitoring (3 times weekly):

      • Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

      • Caliper Measurement: Measure the thickness of the hind paws.

      • Body Weight: Monitor for signs of toxicity.

    • Termination (e.g., Day 42):

      • Collect blood for analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.

      • Harvest hind paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold represents a highly successful platform for the development of orally bioavailable immunomodulators, particularly JAK inhibitors. The journey from a chemical scaffold to a viable drug candidate is a rigorous, iterative process. It requires a strategic integration of medicinal chemistry, robust in vitro screening cascades to establish potent and selective activity, and carefully designed in vivo studies to confirm favorable pharmacokinetics and demonstrate efficacy in relevant disease models. The protocols and workflows outlined in this guide provide a foundational framework for researchers aiming to harness the therapeutic potential of this important chemical class.

References

  • Experimental animal models used for evaluation of potential immunomodulators: A mini review. (2018).
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Immunomodul
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. [Link]

  • The Power of In Vitro Assays in Immuno-Oncology. (2018). Pharmaceutical Technology.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015).
  • Understanding immune-modulatory efficacy in vitro. (2018). PubMed Central. [Link]

  • Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action. (1992). Biologic Markers in Immunotoxicology - NCBI.
  • A Review on: Overview of Immune System, Immunomodulation and Experimental Animal Models for Evaluation of Potential Immunomodula. (2018). IJPPR.
  • Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021).
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). PubMed. [Link]

  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. (2016). PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. (2022). RSC Publishing.
  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (2022). RSC Publishing. [Link]

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in vitro assay protocol for testing 1H-pyrrolo[2,3-b]pyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which mimics the purine core of ATP, makes it an ideal starting point for the design of potent kinase inhibitors. Compounds based on this scaffold have been successfully developed to target a range of kinases, including Janus kinases (JAKs), Aurora kinases, and Src family kinases, playing critical roles in oncology, immunology, and inflammatory diseases.[1]

Effective preclinical evaluation of these inhibitors requires a robust and multi-faceted in vitro testing strategy. This guide provides a comprehensive, field-tested workflow for researchers, moving from initial biochemical potency assessment to the confirmation of target engagement in a live-cell environment. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Experimental Strategy: A Hierarchical Approach

A successful in vitro evaluation follows a logical progression, starting with broad, high-throughput methods and moving towards more complex, physiologically relevant assays. This tiered approach ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Target Validation biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Objective: Determine direct enzyme inhibition (IC₅₀). High-throughput capability. viability Cell Viability Assay (e.g., CellTiter-Glo®) Objective: Assess general cytotoxicity. Distinguish from targeted anti-proliferative effects. biochem->viability Advance potent compounds phospho Phospho-Substrate Analysis (e.g., Western Blot) Objective: Measure inhibition of downstream signaling. biochem->phospho target Target Engagement Assay (e.g., NanoBRET™) Objective: Confirm direct binding to the target in live cells. Quantify intracellular affinity. viability->target Advance non-toxic, active compounds phospho->target

Caption: Hierarchical workflow for in vitro inhibitor characterization.

Biochemical Potency Determination: The ADP-Glo™ Kinase Assay

The first step is to determine if the compound directly inhibits the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[2][3] The signal positively correlates with kinase activity, making it ideal for measuring inhibition.[3][4]

Scientific Rationale

The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce a light signal proportional to the initial ADP amount.[2][5] This method is highly sensitive and robust, with a strong signal-to-background ratio.[6]

Protocol: IC₅₀ Determination for a JAK Family Kinase

This protocol is adapted for a typical Janus kinase (JAK) but can be modified for other kinases like Aurora or Src.[2][7][8][9]

Materials:

  • Recombinant active kinase (e.g., JAK1, BPS Bioscience Cat# 40449)[9]

  • Kinase substrate peptide (e.g., IRS1-tide for JAK1)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[10]

  • 1H-pyrrolo[2,3-b]pyridine-based inhibitor stock (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5][6]

  • White, opaque 384-well assay plates (low volume)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor.

    • Create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 1 mM.

    • Further dilute this series into Kinase Assay Buffer to create a 4x final concentration working stock. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (Final volume: 5 µL):

    • In a 384-well plate, add 1.25 µL of the 4x inhibitor dilutions or 4% DMSO (for "No Inhibitor" and "No Enzyme" controls).

    • Prepare a 2x Enzyme solution in Kinase Assay Buffer (e.g., 10 ng/µL JAK1).[9] Add 2.5 µL to all wells except the "No Enzyme" control. Add 2.5 µL of Kinase Assay Buffer to the "No Enzyme" wells.

    • Prepare a 2x Substrate/ATP mix in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 1.25 µL to all wells to initiate the reaction.

    • Final concentrations in the 5 µL reaction: 1x inhibitor, 1x enzyme, 1x Substrate/ATP.

  • Kinase Reaction:

    • Seal the plate, centrifuge briefly (300 x g, 1 min), and incubate at room temperature for 60 minutes.[5][8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.

    • Incubate at room temperature for 40 minutes.[2][3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.[2][3]

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Presentation
Compound IDTarget KinaseIC₅₀ (nM)Hill Slope
Pyrrolo-Inhibitor-AJAK1User-definedUser-defined
Pyrrolo-Inhibitor-AJAK2User-definedUser-defined
Pyrrolo-Inhibitor-AJAK3User-definedUser-defined
Staurosporine (Control)JAK1User-definedUser-defined

Cellular Activity and Cytotoxicity Assessment

After confirming direct enzyme inhibition, the next critical step is to assess the compound's activity in a cellular environment. This involves two key experiments: measuring the impact on cell viability to identify non-specific cytotoxicity and confirming the inhibition of the kinase's downstream signaling pathway.

2A. Cell Viability Assay: The CellTiter-Glo® Luminescent Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11][12] It is essential for distinguishing targeted anti-proliferative effects from general cytotoxicity.

Protocol:

  • Cell Plating: Seed cells (e.g., a human cell line with an active JAK-STAT pathway) into a white, opaque 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the inhibitor to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Assay Execution:

    • Equilibrate the plate to room temperature for 30 minutes.[12][13]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[11][12]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Data Acquisition: Record luminescence using a plate reader.

2B. Downstream Pathway Inhibition: Western Blot for Phospho-STAT

The JAK-STAT pathway is a primary signaling route for many cytokines.[14] Upon activation, JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. An effective JAK inhibitor should reduce the levels of phosphorylated STAT (pSTAT) in response to cytokine stimulation.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK inhibits pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Protocol:

  • Cell Treatment: Seed cells and starve them of serum overnight to reduce basal signaling. Pre-treat cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant cytokine (e.g., IFN-α or IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[14]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., anti-phospho-STAT3).[15]

    • Wash and probe with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.[15]

Intracellular Target Engagement: The NanoBRET™ Assay

The definitive test of a compound's mechanism is to confirm that it binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[16][17][18]

Scientific Rationale

The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site).[18] When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. An unlabeled inhibitor competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal, which allows for the quantification of intracellular affinity.[16][19]

G cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET NLuc Target-NLuc Tracer Tracer NLuc->Tracer Energy Transfer (BRET) NLuc2 Target-NLuc Tracer2 Tracer Inhibitor Inhibitor Inhibitor->NLuc2 Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: Measuring Intracellular Target Engagement

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Plasmid encoding the target kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGene HD)[17]

  • NanoBRET® Tracer specific for the kinase family

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[17]

  • White, 96-well cell culture plates

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and a transfection carrier DNA in Opti-MEM®.[17]

    • Plate the transfected cells into a 96-well plate and incubate for 18-24 hours to allow for protein expression.[17]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare the fluorescent tracer at a 2x working concentration in Opti-MEM®.

    • Remove the culture medium from the cells.

    • Add the inhibitor dilutions to the wells, followed immediately by the 2x tracer solution. Include "no inhibitor" and "no tracer" controls.

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[17]

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate detection reagent, containing the substrate and the extracellular NanoLuc® inhibitor (to reduce background signal).

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[17]

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Normalize the data to controls and plot the corrected BRET ratio against the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the intracellular IC₅₀.

Conclusion

This structured, multi-assay approach provides a robust framework for the comprehensive in vitro characterization of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. By systematically evaluating biochemical potency, cellular activity, cytotoxicity, and direct target engagement, researchers can build a high-confidence data package. This strategy not only validates the inhibitor's primary mechanism of action but also uncovers potential liabilities such as off-target toxicity, enabling informed decisions for advancing promising candidates into further development.

References

  • BPS Bioscience. (n.d.). JAK1 Kinase Assay Protocol. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). Kinase activity assays Src and CK2. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays.... Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Retrieved from [Link]

  • PubMed. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • KoreaScience. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Pyrrole-Containing Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrrole Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1][2][3] Nitrogen-containing heterocyclic compounds are cornerstones in the development of new drugs due to their diverse physicochemical and biological properties.[2] Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products with potent biological activities, including antibacterial effects.[2][3][4][5] The inherent versatility of the pyrrole core allows for extensive chemical modification, enabling the generation of large libraries of derivatives with diverse antibacterial profiles and mechanisms of action.[6][7][8]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the methodologies for creating and evaluating novel antibacterial agents derived from pyrrole-containing compounds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Synthesis and Characterization of Novel Pyrrole Derivatives

The journey to a novel antibacterial agent begins with the synthesis of new chemical entities. The pyrrole scaffold can be synthesized and modified through various established and innovative chemical reactions.

General Synthesis Strategies

The synthesis of pyrrole-containing compounds often involves multi-step reactions to build the core ring and introduce desired functional groups. Common strategies include:

  • Paal-Knorr Synthesis: A classical method involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.

  • Hantzsch Pyrrole Synthesis: The reaction of an α-halo ketone with a β-keto ester and ammonia or a primary amine.

  • Van Leusen Reaction: A reaction between a tosylmethyl isocyanide (TosMIC) and an enone or an aldehyde to form the pyrrole ring.

Modern synthetic approaches often employ microwave-assisted synthesis to accelerate reaction times and improve yields.[6] The addition of various heterocyclic moieties to the pyrrole scaffold has been shown to enhance bioactivity and produce synergistic effects.[6]

Spectroscopic Characterization

Once synthesized, the chemical structure and purity of the novel pyrrole compounds must be unequivocally confirmed using a suite of spectroscopic techniques.

Protocol 1: General Protocol for Spectroscopic Analysis of Novel Pyrrole Compounds [9][10][11][12]

  • Sample Preparation:

    • For Nuclear Magnetic Resonance (NMR) spectroscopy, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]

    • For Infrared (IR) spectroscopy, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[10]

    • For Mass Spectrometry (MS), prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum to identify characteristic functional groups present in the molecule (e.g., C=O, N-H, C-N).

  • Mass Spectrometry (MS):

    • Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the compound, confirming its molecular formula.

Section 2: In Vitro Antibacterial Activity Screening

Initial screening of novel compounds is performed in vitro to assess their intrinsic antibacterial activity and determine their spectrum of activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key parameter for evaluating the potency of a new compound.[13][14][15][16]

Protocol 2: Broth Microdilution Assay for MIC Determination [15][16][17][18]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyrrole compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Data Presentation: MIC Values

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292134
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 27853>64
Enterococcus faecalisATCC 292128
Note: These are example data and will vary for each novel compound.
Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of a compound by measuring the rate of bacterial killing over time.[19][20][21]

Protocol 3: Time-Kill Kinetics Assay [1][19][21]

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Prepare test tubes with broth containing the pyrrole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial concentration at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.[21]

Visualization: Time-Kill Curve

graph Time_Kill_Curve { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];

// Axes " " [pos="0,5!"]; " " [pos="5,0!"]; "Time (hours)" [pos="2.5,-0.5!"]; "Log10 CFU/mL" [pos="-1,2.5!", orientation=90];

// Data points and lines node [shape=point, color="#EA4335"]; "GC0" [pos="0,6", label=""]; "GC2" [pos="1,7", label=""]; "GC4" [pos="2,8", label=""]; "GC8" [pos="3,9", label=""]; "GC24" [pos="4,9.5", label=""]; edge [color="#EA4335"]; "GC0" -- "GC2" -- "GC4" -- "GC8" -- "GC24";

node [shape=point, color="#4285F4"]; "C1_0" [pos="0,6", label=""]; "C1_2" [pos="1,5.5", label=""]; "C1_4" [pos="2,5", label=""]; "C1_8" [pos="3,4.5", label=""]; "C1_24" [pos="4,4", label=""]; edge [color="#4285F4"]; "C1_0" -- "C1_2" -- "C1_4" -- "C1_8" -- "C1_24";

node [shape=point, color="#34A853"]; "C2_0" [pos="0,6", label=""]; "C2_2" [pos="1,5", label=""]; "C2_4" [pos="2,4", label=""]; "C2_8" [pos="3,3", label=""]; "C2_24" [pos="4,2", label=""]; edge [color="#34A853"]; "C2_0" -- "C2_2" -- "C2_4" -- "C2_8" -- "C2_24";

// Legend node [shape=plaintext, fontsize=10]; "Legend" [pos="6,8!", label="Legend"]; "GC_legend" [pos="6,7.5!", label="Growth Control", fontcolor="#EA4335"]; "C1_legend" [pos="6,7!", label="Compound (1x MIC)", fontcolor="#4285F4"]; "C2_legend" [pos="6,6.5!", label="Compound (4x MIC)", fontcolor="#34A853"]; }

Caption: Example time-kill curve for a novel antibacterial agent.

Section 3: Delving into the Mechanism of Action

Understanding how a novel compound exerts its antibacterial effect is crucial for its development. Pyrrole derivatives have been shown to act through various mechanisms.[6][22]

Inhibition of Quorum Sensing

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor production and biofilm formation.[23][24] Inhibition of QS is a promising anti-virulence strategy.[24][25][26]

Protocol 4: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

  • Inoculum Preparation: Culture C. violaceum in Luria-Bertani (LB) broth overnight at 30°C.

  • Assay Setup:

    • Prepare LB agar plates.

    • Inoculate molten soft LB agar with the overnight culture of C. violaceum.

    • Pour the inoculated soft agar over the surface of the base agar plates.

    • Once solidified, place sterile filter paper discs onto the agar surface.

  • Compound Application:

    • Apply a known concentration of the test pyrrole compound to each disc.

    • Use a known QS inhibitor as a positive control and the solvent as a negative control.

  • Incubation and Observation:

    • Incubate the plates at 30°C for 24-48 hours.

    • Inhibition of violacein (a purple pigment) production around the disc indicates QS inhibition.

Visualization: Quorum Sensing Inhibition Workflow

QS_Inhibition_Workflow cluster_synthesis Compound Synthesis & Prep cluster_assay Quorum Sensing Assay Pyrrole_Synthesis Synthesize Pyrrole Derivative Compound_Prep Prepare Compound Solution Pyrrole_Synthesis->Compound_Prep Compound_Application Apply Compound to Discs Compound_Prep->Compound_Application Inoculum Prepare C. violaceum Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Plate_Prep Prepare Agar Plates Plate_Prep->Inoculation Disc_Placement Place Filter Discs Inoculation->Disc_Placement Disc_Placement->Compound_Application Incubation Incubate Plates Compound_Application->Incubation Observation Observe Violacein Inhibition Incubation->Observation

Caption: Workflow for assessing quorum sensing inhibition.

Section 4: Safety and Toxicity Assessment

A crucial step in drug development is to ensure that the compound is not toxic to human cells.[14][27]

Cytotoxicity Assays

Cytotoxicity assays are used to measure the degree to which a substance can cause damage to cells.[27]

Protocol 5: MTT Cell Viability Assay [17][27][28]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate media in a 96-well plate until they reach a desired confluency.

  • Compound Treatment:

    • Expose the cells to serial dilutions of the novel pyrrole compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[28]

  • Formazan Solubilization:

    • Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
HeLaNovel Pyrrole 1>100
HepG2Novel Pyrrole 1>100
HeLaDoxorubicin (Control)0.5
Note: These are example data and will vary for each novel compound.

Section 5: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening should be evaluated in animal models of infection to assess their efficacy in vivo.[29][30][31]

Murine Sepsis Model

This model mimics a systemic bloodstream infection and is used to evaluate the ability of an antibacterial agent to clear bacteria from the blood and organs.[32][33]

Protocol 6: Murine Sepsis Model [32][33]

  • Infection:

    • Induce sepsis in mice (e.g., BALB/c) by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the target bacterium.

  • Treatment:

    • Administer the novel pyrrole compound at various doses and schedules (e.g., single dose, multiple doses) via a relevant route (e.g., IP, IV, oral).

    • Include a vehicle control group and a positive control group treated with a standard antibiotic.

  • Monitoring:

    • Monitor the mice for signs of illness and survival over a period of several days.

  • Endpoint Analysis:

    • At the end of the study, or at specific time points, euthanize the mice and collect blood and organs (e.g., spleen, liver, lungs) for bacterial load determination by plating homogenates.

Neutropenic Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobial drugs in a localized deep-tissue infection, particularly in an immunocompromised host.[33][34]

Protocol 7: Neutropenic Thigh Infection Model [33][34]

  • Induction of Neutropenia:

    • Render mice neutropenic by administering cyclophosphamide.[34]

  • Infection:

    • Inject a standardized inoculum of the target bacterium directly into the thigh muscle of the neutropenic mice.

  • Treatment:

    • Administer the test compound and control treatments as described in the sepsis model.

  • Endpoint Analysis:

    • At a predetermined time after treatment (e.g., 24 hours), euthanize the mice and excise the infected thigh muscle.

    • Homogenize the tissue and perform quantitative culture to determine the bacterial load (CFU/gram of tissue).

Visualization: In Vivo Efficacy Testing Workflow

In_Vivo_Workflow cluster_sepsis Murine Sepsis Model cluster_thigh Neutropenic Thigh Model Start Promising In Vitro Candidate Sepsis_Infection Induce Systemic Infection Start->Sepsis_Infection Thigh_Neutropenia Induce Neutropenia Start->Thigh_Neutropenia Sepsis_Treatment Administer Compound Sepsis_Infection->Sepsis_Treatment Sepsis_Monitoring Monitor Survival Sepsis_Treatment->Sepsis_Monitoring Sepsis_Endpoint Determine Bacterial Load in Organs Sepsis_Monitoring->Sepsis_Endpoint Thigh_Infection Induce Localized Infection Thigh_Neutropenia->Thigh_Infection Thigh_Treatment Administer Compound Thigh_Infection->Thigh_Treatment Thigh_Endpoint Determine Bacterial Load in Thigh Thigh_Treatment->Thigh_Endpoint

Caption: Workflow for in vivo efficacy testing of novel antibacterial agents.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the discovery and preclinical development of novel pyrrole-containing antibacterial agents. By following these detailed protocols and understanding the rationale behind each step, researchers can efficiently synthesize, screen, and characterize new compounds, ultimately contributing to the fight against antimicrobial resistance.

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use of 1H-pyrrolo[2,3-b]pyridines as SGK-1 kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1H-pyrrolo[2,3-b]pyridines as Potent and Selective SGK-1 Kinase Inhibitors

Introduction: The Rationale for Targeting SGK-1

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC family of kinases, which also includes Protein Kinase B (Akt).[1] Initially identified as a gene transcriptionally upregulated by serum and glucocorticoids, SGK1 has emerged as a critical node in cellular signaling.[2] Its activation is orchestrated by the Phosphoinositide 3-Kinase (PI3K) pathway. Upon stimulation by growth factors like insulin or IGF-1, PI3K activation leads to the phosphorylation and activation of SGK1 by PDK1 and mTORC2.[1][3]

Once active, SGK1 phosphorylates a diverse array of downstream substrates, thereby modulating fundamental cellular processes including ion transport, cell proliferation, survival, and apoptosis.[1][4] Dysregulation of SGK1 activity is implicated in a range of pathologies. Its role in activating ion channels makes it a factor in hypertension, while its pro-survival and proliferative functions have established it as a compelling target in oncology, particularly in cancers where it can act as an Akt-independent mediator of PI3K signaling.[1][5] Furthermore, emerging evidence links SGK1 to neurodegenerative disorders and inflammatory conditions.[6][7] This central role in disease pathways makes SGK1 an attractive target for therapeutic intervention.

The SGK-1 Signaling Cascade

The activation and downstream effects of SGK-1 are part of a well-defined signaling pathway. External stimuli, such as growth factors or cellular stress, initiate a cascade that leads to the phosphorylation and activation of SGK-1, which in turn regulates multiple cellular functions.

SGK1_Pathway cluster_activation Activation Cascade cluster_inhibitors Inhibition cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1_inactive SGK1 (Inactive) PDK1->SGK1_inactive Phosphorylation (T256, S422) mTORC2->SGK1_inactive Phosphorylation (T256, S422) SGK1_active SGK1 (Active) SGK1_inactive->SGK1_active Substrates FOXO3a, NDRG1, MDM2, etc. SGK1_active->Substrates Phosphorylation Inhibitor 1H-pyrrolo[2,3-b]pyridines Inhibitor->SGK1_active Inhibition Functions Cell Survival ↑ Apoptosis ↓ Proliferation ↑ Ion Transport Substrates->Functions

Caption: The SGK-1 signaling pathway, activation, and points of inhibition.

1H-pyrrolo[2,3-b]pyridines: A Privileged Scaffold for SGK-1 Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a versatile and potent scaffold for kinase inhibitors. Its structure is amenable to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9] The development of 1H-pyrrolo[2,3-b]pyridine-based compounds has led to potent SGK-1 inhibitors, with some analogs demonstrating significant therapeutic potential.[10]

Structural studies suggest that the core scaffold effectively occupies the ATP-binding pocket of the kinase, while substitutions at various positions can form key interactions with specific residues, enhancing both affinity and selectivity.[11] For example, modifications at the 3 and 5 positions of the pyrrolopyridine ring have been extensively explored to optimize interactions within the SGK1 catalytic site.[8][11]

Structure-Activity Relationship (SAR) Insights

Research into 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine analogs has yielded crucial insights into the features necessary for potent SGK-1 inhibition.[11]

  • Carboxyl Group Mimics: A carboxyl group on substituents was initially thought to interact with a key lysine residue in the catalytic site. However, studies replacing this group found that a hydroxycarbamoyl group actually enhanced activity, suggesting that direct hydrogen bonding may not be the primary interaction.[11]

  • Positional Importance: The position of substituents is critical, with para-substituted analogs on a phenyl ring generally showing higher activity than their meta-substituted counterparts.[11]

The table below summarizes the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-based SGK-1 inhibitors.

Compound Name/IDSGK-1 IC50NotesReference
GSK650394 62 nMA widely used, selective SGK-1 inhibitor.[12][13]
SI113 ~600 nMA pyrazolo[3,4-d]pyrimidine-based inhibitor, but relevant for its SGK1 targeting.[5][13]
PO-322 54 nMA highly selective SGK-1 inhibitor.[12]

Application Protocols

The following protocols provide detailed methodologies for evaluating 1H-pyrrolo[2,3-b]pyridine compounds as SGK-1 inhibitors, from initial biochemical screening to cell-based functional assays.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant SGK-1.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with the amount of ADP, so a decrease in signal indicates inhibition of the kinase.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - SGK1 Enzyme - Substrate Peptide - ATP - Inhibitor Dilutions start->prep reaction Set up Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) in 384-well plate prep->reaction incubation1 Incubate at RT (e.g., 60 min) reaction->incubation1 adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubation1->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation2->detection incubation3 Incubate at RT (30 min) detection->incubation3 read Read Luminescence incubation3->read analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read->analysis end End analysis->end

Caption: Workflow for an in vitro SGK-1 kinase inhibition assay.

Materials:

  • Recombinant active SGK-1 (e.g., SignalChem Cat# S06-11H)[14]

  • SGK-1 substrate peptide (e.g., Crosstide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (1H-pyrrolo[2,3-b]pyridines) dissolved in DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute these into the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor or DMSO (for vehicle control).

    • 2 µL of SGK-1 enzyme solution (concentration determined by prior enzyme titration).

    • 2 µL of Substrate/ATP mixture (final concentrations are typically 10-100 µM ATP and substrate).

  • Kinase Reaction: Mix gently and incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The "High" signal (0% inhibition) is from the DMSO vehicle control wells.

    • The "Low" signal (100% inhibition) is from wells with no enzyme.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement

Objective: To verify that the SGK-1 inhibitor blocks the phosphorylation of a known downstream substrate (e.g., NDRG1) in a cellular context.

Principle: Cells are treated with the inhibitor, and SGK-1 activity is often stimulated with an agonist like insulin. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated form of an SGK-1 substrate (e.g., phospho-NDRG1) and the total protein. A reduction in the phosphorylated signal relative to the total protein indicates target inhibition.[12]

Western_Blot_Workflow start Start seed_cells Seed Cells (e.g., A549, RKO) in culture plates start->seed_cells treat_inhibitor Pre-treat with Inhibitor (or DMSO vehicle) seed_cells->treat_inhibitor stimulate Stimulate with Activator (e.g., Insulin) treat_inhibitor->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE Electrophoresis lyse->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (e.g., anti-p-NDRG1, anti-NDRG1) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add Chemiluminescent Substrate & Image Blot secondary_ab->detect analysis Densitometry Analysis: Quantify p-NDRG1 / Total NDRG1 detect->analysis end End analysis->end

Caption: Workflow for determining cellular SGK-1 target engagement via Western blot.

Materials:

  • Cancer cell line with active SGK-1 signaling (e.g., RKO, A549, NCI-H460).[12][15]

  • Cell culture medium and supplements.

  • Test Compound and DMSO.

  • SGK-1 agonist (e.g., Insulin).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-NDRG1, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Starve cells in serum-free media for 4-6 hours. Then, pre-treat cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor (or DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes to activate the PI3K/SGK-1 pathway.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-NDRG1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescent substrate, and capture the image using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total NDRG1 and a loading control like β-actin to ensure equal protein loading.

  • Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of phospho-NDRG1 to total NDRG1 for each treatment condition. A dose-dependent decrease in this ratio indicates effective cellular inhibition of SGK-1.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To assess the functional impact of SGK-1 inhibition on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HuH-7, A549).[5][15]

  • 96-well cell culture plates.

  • Test Compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTS/MTT).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add a range of concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours (or another appropriate time frame) in a standard cell culture incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Application in In Vivo Models

Promising 1H-pyrrolo[2,3-b]pyridine candidates can be advanced into preclinical in vivo models. SGK-1 inhibitors have been successfully tested in various animal models, demonstrating their therapeutic potential.

  • Oncology: In xenograft models using human cancer cell lines (e.g., hepatocellular carcinoma or mantle cell lymphoma), SGK-1 inhibitors have been shown to reduce tumor growth, both as monotherapy and in combination with other agents like radiotherapy.[5][16]

  • Neurodegeneration: In animal models of Parkinson's disease, inhibiting SGK-1 in glial cells has been shown to reduce neuroinflammation, protect dopamine neurons, and improve behavioral deficits.[6][7]

For in vivo studies, critical considerations include compound formulation for appropriate delivery (e.g., using solvents like 1-Methyl-2-pyrrolidinone (NMP) instead of DMSO), pharmacokinetic profiling, and tolerability assessments.[17]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective SGK-1 inhibitors. The protocols outlined in this guide provide a comprehensive framework for researchers to identify and characterize novel SGK-1 inhibitors, from initial biochemical screening to validation in cellular and in vivo models. By systematically evaluating target engagement and functional outcomes, these methodologies enable the robust preclinical assessment of this important therapeutic class for diseases driven by aberrant SGK-1 signaling.

References

  • Frontiers in Pharmacology. (2022). Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. [Link]

  • ResearchGate. (n.d.). Signaling pathway of SGK1 in oncology. [Link]

  • Cell Stress. (2018). Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). SGK1 (serum/glucocorticoid regulated kinase 1). [Link]

  • Wikipedia. (n.d.). SGK1. [Link]

  • Korea Science. (n.d.). 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as SGK1 Inhibitors. [Link]

  • PubMed Central. (2015). Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy. [Link]

  • PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. [Link]

  • National Institutes of Health. (n.d.). Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway. [Link]

  • EMBO Molecular Medicine. (2021). SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models. [Link]

  • PubMed Central. (2022). Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. [Link]

  • American Physiological Society Journals. (2025). Preclinical Studies using a Serum Glucocorticoid Induced Kinase (SGK1) Inhibitor for the Treatment of Hydrocephalus. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed. (2021). SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models. [Link]

  • DBpia. (n.d.). 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as SGK1 Inhibitors. [Link]

  • KoreaScience. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. [Link]

  • PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]

  • ResearchGate. (n.d.). Inhibition of isolated Sgk1 kinase activity by SI113. [Link]

  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • National Institutes of Health. (2023). Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents. [Link]

  • Keimyung University. (n.d.). Novel Pyrrolo[2,3-b]pyridine Derivatives as SGK1 Inhibitors. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Institutes of Health. (n.d.). Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • National Institutes of Health. (2022). The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma. [Link]

  • ScienceDirect. (2013). The serum- and glucocorticoid- induced protein kinase-1 (Sgk-1) mitochondria connection. [Link]

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High-Throughput Screening of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Libraries: An Application Note for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Drug Discovery

Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signal transduction pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a paramount objective in modern drug discovery.[1][2][3] The 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core, a derivative of 7-azaindole, represents a "privileged scaffold" in kinase inhibitor design.[4][5][6] This is largely due to its structural resemblance to the adenine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site.[4][5][7][8] The success of vemurafenib, an FDA-approved B-RAF inhibitor built upon the 7-azaindole framework, underscores the therapeutic potential of this chemical class.[4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries based on the 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold. We will delve into the critical aspects of library design and synthesis, robust assay development, efficient HTS execution, and rigorous hit validation, providing a field-proven roadmap for identifying novel kinase inhibitor candidates.

Section 1: Library Design and Synthesis - The Foundation of a Successful Screen

The quality and diversity of the compound library are fundamental to the success of any HTS campaign.[9] For the 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold, a diversity-oriented synthesis (DOS) approach is recommended to maximize the exploration of relevant chemical space.[10][11][12][13][14] The core principle of DOS is to generate a collection of structurally diverse molecules from a common starting material through a series of branching reaction pathways.[13]

A fragment-based drug discovery (FBDD) mindset can also be integrated into the library design.[15][16][17][18][19] This involves creating smaller, less complex molecules that can serve as efficient starting points for subsequent optimization.[15][17]

Synthetic Strategy Overview:

The synthesis of a diverse library can be initiated from commercially available 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.[20] The carboxylic acid and the pyrrole nitrogen serve as key diversification points. Standard amide coupling reactions can be employed to introduce a wide array of amines at the C5 position. The N1 position of the pyrrole can be functionalized through various alkylation or arylation reactions.

Key Synthetic Transformations:

  • Amide Coupling: Activation of the carboxylic acid with reagents such as HATU or EDC, followed by reaction with a diverse panel of primary and secondary amines.

  • N-Alkylation/Arylation: Deprotonation of the pyrrole nitrogen with a suitable base (e.g., NaH) followed by reaction with a variety of alkyl or aryl halides.

  • Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: For libraries where the core has been functionalized with a halide, these palladium-catalyzed reactions are invaluable for introducing aryl, heteroaryl, and amine substituents.

Compound Management and Quality Control:

Proper compound management is crucial for maintaining the integrity of the library.[21] All synthesized compounds should be purified to >95% purity as determined by HPLC and their identity confirmed by LC-MS and ¹H NMR. Compounds should be stored in an automated storage system to minimize freeze-thaw cycles and degradation.[22] For screening, compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions, which are then serially diluted to the final screening concentrations.

Section 2: Assay Development and Optimization - Ensuring a Robust and Reliable Screen

The selection and optimization of the screening assay are critical for generating high-quality, reproducible data. For kinase inhibitor screening, a variety of biochemical assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[23][24][25] Non-radioactive, homogeneous assays are generally preferred for HTS due to their scalability and safety.[23]

Choosing the Right Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for HTS of kinase inhibitors.[26][27][28][29] The principle of the assay is based on the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein. In a competitive FP kinase assay, the product of the kinase reaction (a phosphorylated peptide or protein) displaces a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody. This displacement leads to a decrease in the polarization of the emitted light, which is proportional to the kinase activity.

Advantages of FP for Kinase HTS:

  • Homogeneous Format: No wash steps are required, simplifying automation.[28]

  • Ratiometric Detection: Less susceptible to artifacts from colored compounds or fluctuations in read volume.[28]

  • High Throughput: Read times are typically very fast.

  • Reduced Interference: Using far-red tracers can minimize interference from fluorescent compounds and light scattering.[30]

Protocol: Development of a Fluorescence Polarization Kinase Assay

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Phosphospecific antibody

  • Fluorescently labeled phosphopeptide tracer

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol Steps:

  • Kinase Titration: To determine the optimal enzyme concentration, perform a serial dilution of the kinase in the assay buffer. Add a fixed, saturating concentration of the substrate and ATP. Incubate for a time that ensures the reaction is in the linear range (typically 30-60 minutes). Stop the reaction and add the detection reagents (antibody and tracer). The lowest kinase concentration that gives a robust signal-to-background ratio should be used for the screen.

  • ATP Kₘ Determination: To ensure the assay is sensitive to ATP-competitive inhibitors, the ATP concentration should be at or near the Kₘ value. Perform the kinase reaction with varying concentrations of ATP and a fixed, saturating concentration of the substrate. Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ.[31]

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[32][33] To determine the Z'-factor, prepare a plate with multiple wells of high control (no inhibitor, 100% kinase activity) and low control (a known potent inhibitor or no enzyme, 0% activity). The Z'-factor is calculated using the means and standard deviations of the high and low controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[33]

  • DMSO Tolerance: Assess the effect of DMSO on the assay performance, as the compound library will be dissolved in this solvent. Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%). The final DMSO concentration in the screen should be one that does not significantly inhibit the kinase activity.[23][32]

Section 3: High-Throughput Screening Workflow

The HTS workflow should be designed for efficiency and robustness, integrating automation for liquid handling and plate reading.

HTS_Workflow cluster_prep Library Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Assay_Plates Assay-Ready Plates Compound_Library->Assay_Plates Acoustic Dispensing Reagent_Addition Addition of Kinase, Substrate, and ATP Assay_Plates->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Addition of FP Detection Reagents Incubation->Detection Read_Plate Read Fluorescence Polarization Detection->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Hit_Identification Hit Identification (e.g., >3 SD from mean) Data_Normalization->Hit_Identification Confirmation_Screen Confirmation Screen (Dose-Response) Hit_Identification->Confirmation_Screen Orthogonal_Assay Orthogonal Assay (e.g., Luminescence) Confirmation_Screen->Orthogonal_Assay Confirmed Hits

Protocol: Primary Screen

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to 384-well assay plates.

  • Reagent Addition: Add the kinase, substrate, and ATP mixture to the assay plates.

  • Incubation: Incubate the plates at room temperature for the predetermined reaction time.

  • Detection: Add the FP detection reagents (antibody and tracer) to stop the reaction and initiate the detection signal.

  • Plate Reading: Read the plates on a fluorescence polarization plate reader.

Data Analysis:

  • Normalization: Raw FP data should be normalized to the plate controls (high and low). Percent inhibition can be calculated for each compound.

  • Hit Identification: A common method for hit identification is to set a threshold based on the standard deviation (SD) of the sample population.[34] For example, compounds that exhibit an inhibition greater than three times the standard deviation of the mean of all tested compounds can be selected as primary hits.

  • Data Visualization: Tools like Genedata Screener can be used for comprehensive data analysis and visualization.[22]

Section 4: Hit Validation and Confirmation - From Hits to Leads

A critical phase of any HTS campaign is the validation and confirmation of primary hits to eliminate false positives and prioritize the most promising compounds for lead optimization.[35][36]

Hit Validation Cascade:

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS Reorder_QC Re-order Solid Sample & QC (LC-MS, NMR) Primary_Hits->Reorder_QC Dose_Response Dose-Response Curve (IC50) Reorder_QC->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen SAR_Analysis Initial SAR Analysis Counter_Screen->SAR_Analysis Lead_Series Validated Lead Series SAR_Analysis->Lead_Series

Protocols for Hit Validation:

  • Compound Re-acquisition and QC: Fresh, solid samples of the primary hits should be obtained and their purity and identity re-confirmed.[36]

  • Dose-Response Confirmation: Confirmed hits should be tested in a dose-response format (e.g., 10-point serial dilution) to determine their potency (IC₅₀).

  • Orthogonal Assays: To rule out assay-specific artifacts, hits should be tested in an orthogonal biochemical assay that uses a different detection technology. A luminescence-based assay, such as Promega's ADP-Glo™, which measures ADP production, is an excellent choice.[2]

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., by testing for inhibition in the absence of the kinase).

  • Initial Structure-Activity Relationship (SAR) Analysis: Analyze the dose-response data for related analogs identified in the screen to establish an initial SAR.[35] This can provide early insights into the key structural features required for activity.

Data Presentation:

The results of the HTS and hit validation can be summarized in a table for easy comparison.

Compound IDPrimary Screen (% Inhibition)IC₅₀ (µM) - FP AssayIC₅₀ (µM) - Orthogonal AssayNotes
Cmpd-00185.20.50.7Confirmed Hit
Cmpd-00278.91.21.5Confirmed Hit
Cmpd-00392.10.2>10False Positive (Assay Interference)
Cmpd-00465.45.86.2Confirmed Hit (Lower Potency)

Conclusion

The high-throughput screening of a well-designed 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid library is a powerful strategy for the discovery of novel kinase inhibitors. By following the detailed protocols and best practices outlined in this application note, from library synthesis and management to robust assay development and a rigorous hit validation cascade, researchers can significantly increase the probability of identifying high-quality lead compounds for further development in their drug discovery programs.

References

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
  • PI3-Kinase Activity Fluorescence Polariz
  • Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. PubMed.
  • Diversity-Oriented Synthesis. David Spring's group.
  • How Fragment-Based Drug Screening Is Like the 'Tetris' of Drug Design. Pfizer.
  • Next Generation Diversity-Oriented Synthesis: A Paradigm Shift From Chemical Diversity to Biological Diversity. PubMed.
  • A fluorescence polarization assay for native protein substr
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  • DIVERSITY-ORIENTED SYNTHESIS. David Spring's group.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • High-throughput screening for kinase inhibitors. PubMed.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Diversity-oriented synthesis of macrocyclic peptidomimetics. PNAS.
  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers.
  • Application research of 7-Azaindole. ChemicalBook.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Azaindole Therapeutic Agents. PMC.
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  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
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  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
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  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
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  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
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  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
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  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia.
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  • 4-Methyl-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Appchem.
  • 1h-pyrrolo[2,3-b]pyridines.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key building block in pharmaceutical research. This guide is designed to help you navigate the common challenges and optimize the yield and purity of your synthesis.

I. Overview of the Synthetic Strategy

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as 4-methyl-7-azaindole-5-carboxylic acid, typically proceeds through a multi-step route starting from the commercially available 7-azaindole. A common and effective strategy involves the selective functionalization of the pyridine ring prior to the introduction of the carboxylic acid moiety.

A plausible and widely applicable synthetic pathway is outlined below:

Synthetic_Pathway A 7-Azaindole B 7-Azaindole-N-oxide A->B m-CPBA or H2O2 C 4-Chloro-7-azaindole B->C POCl3 or MsCl D 4-Methyl-7-azaindole C->D Suzuki Coupling (e.g., CH3B(OH)2, Pd catalyst) E 5-Bromo-4-methyl-7-azaindole D->E NBS F 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile E->F Cyanation (e.g., Zn(CN)2, Pd catalyst) G 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid F->G Hydrolysis (e.g., NaOH, H2O)

Caption: A potential synthetic route to 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1 & 2: Synthesis of 4-Chloro-7-azaindole

Question 1: My yield for the N-oxidation of 7-azaindole is low. What could be the issue?

Answer: Low yields in the N-oxidation step are often due to incomplete reaction or degradation of the product. Here are some troubleshooting steps:

  • Reagent Quality: Ensure you are using a fresh, active oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) can degrade upon storage. Hydrogen peroxide solutions should be of the correct concentration.

  • Reaction Temperature: The reaction is typically performed at or below room temperature.[1][2] Elevated temperatures can lead to side reactions and decomposition.

  • Stoichiometry: Use a slight excess of the oxidizing agent (1.1-1.3 equivalents) to drive the reaction to completion.

  • Solvent Choice: Dimethoxyethane (DME) with heptane or ethyl acetate are commonly used solvents.[1] Ensure the solvent is dry, as water can interfere with the reaction.

Question 2: The chlorination of 7-azaindole-N-oxide with POCl₃ gives a complex mixture of products. How can I improve the regioselectivity for the 4-position?

Answer: Achieving high regioselectivity for the 4-position is crucial. Here’s how to optimize this step:

  • Chlorinating Agent: While phosphorus oxychloride (POCl₃) is widely used, methanesulfonyl chloride (MsCl) in DMF has been reported to give excellent regioselectivity for the 4-position.

  • Temperature Control: The reaction with POCl₃ is often performed at reflux.[1] However, careful temperature control is necessary to minimize the formation of other chlorinated isomers.

  • Catalyst: The addition of a catalytic amount of diisopropylethylamine (DIPEA) has been shown to improve the yield of 4-chloro-7-azaindole.[2]

  • Work-up Procedure: After the reaction, the mixture should be carefully quenched with cold water or ice and then neutralized with a base (e.g., NaOH or K₂CO₃) to precipitate the product.[1]

ParameterRecommended ConditionPotential Issue
Oxidizing Agent m-CPBA (1.1-1.3 eq.) or 30% H₂O₂Incomplete reaction, side products
Chlorinating Agent POCl₃ or MsCl in DMFPoor regioselectivity, multiple products
Temperature N-oxidation: 0°C to RT; Chlorination: Reflux (POCl₃)Decomposition, side reactions
Catalyst (Chlorination) DIPEA (catalytic)Low yield

Table 1: Optimized Conditions for 4-Chloro-7-azaindole Synthesis.

Step 3: Suzuki Coupling for the Introduction of the Methyl Group

Question 3: The Suzuki coupling of 4-chloro-7-azaindole with methylboronic acid is sluggish and gives a low yield of 4-methyl-7-azaindole.

Answer: Suzuki couplings can be sensitive to various factors. Here are some key areas to troubleshoot:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich heterocycles, ligands like SPhos or XPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precatalyst are often effective.[3] Pd(dppf)Cl₂ is also a robust catalyst for such couplings.[3] Ensure your catalyst is not deactivated.

  • Base: The choice of base is crucial. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The base should be finely powdered and anhydrous for non-aqueous reactions. In aqueous solvent mixtures, vigorous stirring is essential.

  • Solvent: A degassed solvent system is vital to prevent catalyst oxidation. Common choices include 1,4-dioxane/water, toluene/ethanol/water, or DMF.[3][4]

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst.[5]

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Using a fresh or purified source is recommended.

Troubleshooting_Suzuki A Low Yield in Suzuki Coupling B Check Catalyst and Ligand Activity A->B C Optimize Base and Solvent System A->C D Ensure Inert Atmosphere A->D E Verify Boronic Acid Quality A->E F Consider Alternative Cross-Coupling Methods A->F

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Step 4 & 5: Introduction of the Carboxylic Acid Group

Question 4: I am having difficulty with the bromination of 4-methyl-7-azaindole at the 5-position.

Answer: Selective bromination at the C5 position can be challenging.

  • Protecting Group: The pyrrole nitrogen is susceptible to electrophilic attack. While not always necessary, protecting the nitrogen with a group like tosyl (Ts) or benzenesulfonyl (Bs) can improve the regioselectivity of bromination.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

  • Reaction Conditions: The reaction is typically carried out in a solvent like acetonitrile at room temperature or slightly elevated temperatures.

Question 5: The cyanation of 5-bromo-4-methyl-7-azaindole is not proceeding to completion.

Answer: Palladium-catalyzed cyanation reactions can be sensitive.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used and less toxic alternative to other cyanide sources.

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source and a suitable ligand is required.

  • Solvent: Anhydrous DMF is a common solvent for this reaction.

  • Temperature: The reaction often requires elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.

Question 6: The hydrolysis of the 5-carbonitrile to the carboxylic acid is resulting in decomposition of my product.

Answer: Hydrolysis of the nitrile can sometimes lead to degradation, especially under harsh conditions.

  • Reaction Conditions: Start with milder basic conditions (e.g., NaOH in aqueous ethanol) at reflux. If the reaction is slow, the concentration of the base or the temperature can be gradually increased.

  • Acidic Hydrolysis: Alternatively, acidic hydrolysis (e.g., with concentrated HCl) can be attempted, although this may be harsher on the azaindole core.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole
  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., dimethoxyethane/heptane), add m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Filter the resulting precipitate (7-azaindole-N-oxide).

  • To a solution of the N-oxide in POCl₃, add a catalytic amount of DIPEA.

  • Heat the mixture to reflux (80-90 °C) for 12-18 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a 6N NaOH solution until the pH is ~10.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 4-chloro-7-azaindole.

Protocol 2: Suzuki Coupling to form 4-Methyl-7-azaindole
  • To a degassed mixture of 4-chloro-7-azaindole (1.0 eq), methylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 3.0 eq) in a degassed solvent system (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Purification of the Final Product

Question 7: What is the best method to purify the final product, 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?

Answer: The purification of the final carboxylic acid can be achieved through several methods:

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexanes) can provide highly pure material.

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., NaHCO₃ or NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with an acid (e.g., HCl).

  • Column Chromatography: If the crude product contains impurities with similar polarity, flash column chromatography on silica gel may be necessary. A polar eluent system, often containing a small amount of acetic acid or formic acid to suppress tailing (e.g., dichloromethane/methanol/acetic acid), is typically used.

V. References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Scalable synthesis and properties of 7-methyl-4-azaindole. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Problems with Suzuki coupling. (2023, June 14). Reddit. Retrieved January 19, 2026, from [Link]

  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Scalable synthesis and properties of 7-methyl-4-azaindole. (2017). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 19, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of Azaindoles. (2012). Progress in Chemistry. Retrieved January 19, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 19, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved January 19, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. Retrieved January 19, 2026, from [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (n.d.). University of Graz. Retrieved January 19, 2026, from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2006). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Preparation method for 4-substituted-7-azaindole. (2012). Google Patents. Retrieved January 19, 2026, from

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Nucleic Acids. Retrieved January 19, 2026, from [Link]

  • Preparation method for 5-bromo-7-azaindole. (2012). Google Patents. Retrieved January 19, 2026, from

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-, 5- and 6-Benzoylated 7-Azaindoles. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. As a core component in numerous FDA-approved drugs and clinical candidates, mastering its synthesis is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 7-azaindoles often more challenging than that of their indole analogues?

The primary challenge stems from the electron-deficient nature of the pyridine ring integrated into the bicyclic system.[2][3] This electronic property significantly alters the reactivity of the pyrrole moiety compared to a standard indole. Consequently, many classical indole syntheses, such as the Fischer, Bartoli, and Reissert methods, are often inefficient or fail entirely when applied to pyridine-based starting materials.[2] This necessitates the development of specialized synthetic routes, frequently relying on modern cross-coupling methodologies.

Q2: What are the most prevalent and robust strategies for constructing the 1H-pyrrolo[2,3-b]pyridine core?

Modern synthetic approaches predominantly rely on building the pyrrole ring onto a pre-functionalized pyridine scaffold. The most successful strategies include:

  • Palladium-Catalyzed Coupling and Cyclization: This is arguably the most versatile method. It typically involves a Sonogashira or Suzuki-Miyaura coupling of a halogenated aminopyridine with an alkyne or boronic acid, respectively, followed by an intramolecular cyclization to form the pyrrole ring.[3][4][5] These methods often offer good functional group tolerance and high yields.

  • One-Pot Alkynylation-Cyclization: Efficient copper-free, one-pot sequences have been developed that start from aminopyridyl halides and terminal alkynes, proceeding without the need for protecting the amino nitrogen.[5][6]

  • Domino Reactions: Novel methods, such as the alkali-amide controlled reaction of 2-fluoro-3-picoline with aldehydes, allow for the selective synthesis of either 7-azaindoles or the corresponding 7-azaindolines in a one-pot fashion, avoiding transition metals.[2]

Q3: When is a protecting group on the pyrrole nitrogen necessary, and what are the associated challenges?

A protecting group is often essential when performing subsequent functionalization on the pyridine ring, particularly for metal-catalyzed reactions or when using strong bases that could deprotonate the N-H group. The trimethylsilylethoxymethyl (SEM) group is commonly used.

However, the deprotection step can be challenging. For instance, the removal of the SEM group can release formaldehyde, leading to undesired side reactions, including the formation of complex tricyclic structures.[1] Therefore, the choice to use a protecting group must be weighed against the potential for downstream complications. Whenever possible, protecting-group-free strategies are advantageous.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthetic campaigns, providing potential causes and actionable solutions.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Potential Cause & Solution

  • Poor Chemoselectivity with Multiple Halides: In substrates with multiple halogen atoms (e.g., 2-iodo-4-chloropyrrolopyridine), the oxidative addition of palladium may occur preferentially at the more reactive site (I > Br > Cl).[1] If your desired reaction is at the less reactive site, the sequence of your synthetic steps may need to be reversed. For example, perform the reaction at the more reactive C-2 iodo position first before attempting a subsequent reaction at the C-4 chloro position.[1]

  • Catalyst and Ligand Incompatibility: The choice of catalyst and ligand is critical. For a challenging Buchwald-Hartwig amination, ligands like RuPhos may be effective, but in other contexts, they can lead to side products.[1] If you observe reduction of your halide (dehalogenation) instead of coupling, consider switching to a different catalyst system, such as Pd(PPh₃)₄, which has been shown to minimize this side reaction in some cases.[1]

  • Harsh Reaction Conditions: Traditional methods often require harsh conditions, which can lead to decomposition and lower yields.[4] Modern, milder methods using advanced catalysts and ligands should be prioritized. Microwave-assisted synthesis can also accelerate reactions and improve yields.[7]

Troubleshooting Workflow: Failed Cross-Coupling Reaction

G start Low/No Product in Cross-Coupling check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_degassing Ensure Rigorous Degassing of Solvents/Reagents check_reagents->check_degassing check_catalyst Screen Alternative Pd Catalysts & Ligands (e.g., Pd(PPh3)4, XPhos, RuPhos) check_degassing->check_catalyst check_base Optimize Base (e.g., K2CO3, NaOtBu, Cs2CO3) check_catalyst->check_base check_temp Vary Reaction Temperature check_base->check_temp side_products Analyze Side Products by MS/NMR check_temp->side_products reduction Reduction Side Product Observed? (e.g., Dehalogenation) side_products->reduction Yes no_reaction Starting Material Unchanged? side_products->no_reaction No solution_reduction Change Ligand/Catalyst System to Disfavor Reductive Elimination reduction->solution_reduction solution_no_reaction Increase Temperature or Switch to More Active Catalyst Precursor no_reaction->solution_no_reaction end Reaction Optimized solution_reduction->end solution_no_reaction->end

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.

Problem 2: Failed Intramolecular Cyclization to Form the Pyrrole Ring

Potential Cause & Solution

  • Ineffective Base/Catalyst System: The cyclization of 2-amino-3-(alkynyl)pyridines can be challenging. While some bases may fail, the use of potassium tert-butoxide (t-BuOK) in the presence of a catalytic amount of 18-crown-6 has proven highly effective.[4] The crown ether complexes the potassium cation, increasing the effective basicity of the tert-butoxide anion.

  • N-H Acidity: The amino nitrogen that participates in the cyclization must be sufficiently nucleophilic. The reaction conditions (solvent, base) must be tuned to facilitate the nucleophilic attack. Protecting the amine is generally not required for this step and can be counterproductive.[6]

  • Incorrect Solvent: The choice of solvent is crucial. Toluene is often a good choice for these cyclizations, especially when heated.[4]

Problem 3: Formation of Unexpected Side Products, Isomers, or Dimers

Potential Cause & Solution

  • SEM-Deprotection Side Products: As mentioned, SEM deprotection can be problematic. If you observe unexpected products, consider that formaldehyde released during the reaction may be reacting with your azaindole core.[1] This can lead to dimerization or the formation of complex bridged structures. Alternative protecting groups or a protecting-group-free synthesis should be considered.

  • Poor Regioselectivity in Electrophilic Substitution: The 7-azaindole core undergoes electrophilic substitution, such as nitration and halogenation, predominantly at the 3-position.[8] However, obtaining high regioselectivity can be difficult, leading to mixtures of isomers that are hard to separate.[9] A multi-step approach involving directed functionalization (e.g., directed ortho-lithiation) may be necessary to achieve the desired regiochemistry.

  • Aldol-type Impurities: In syntheses proceeding through an intermediate aldehyde, self-condensation can occur, leading to aldol-type impurities.[10] Careful control of reaction conditions and immediate conversion of the aldehyde can mitigate this issue.

Problem 4: Difficulties in Final Product Purification

Potential Cause & Solution

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of some nitrogen-containing heterocycles.[11] If you observe streaking on TLC or loss of mass during column chromatography, consider using neutral or basic alumina as the stationary phase. Alternatively, you can pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to neutralize the acidic sites.[11]

  • Co-eluting Impurities: Isomeric impurities or byproducts with similar polarity to the desired product can be very difficult to separate using a single chromatography step.[11] A multi-step purification strategy is often effective. First, attempt to recrystallize the crude material. If impurities persist, follow up with column chromatography using a different stationary phase (e.g., reversed-phase C18) or a different eluent system.[11]

  • "Oiling Out" During Recrystallization: If your compound separates as an oil rather than solid crystals, it may be due to high impurity levels or a supersaturated solution.[11] Try using a more dilute solution, changing the solvent system, or inducing crystallization by scratching the inside of the flask or adding a seed crystal.[11]

Data Summary: Optimizing Buchwald-Hartwig Amination on a 2-Aryl-4-chloro-7-azaindole

The following table summarizes results from attempts to aminate a 4-chloro-7-azaindole intermediate, highlighting the critical role of the catalyst system.

EntryPd SourceLigandBaseTemp (°C)Time (h)OutcomeReference
1Pd₂(dba)₃RuPhosNaOtBu85133% Yield, Incomplete Conversion[1]
2XPhos Pd G2-Cs₂CO₃10018Low Chemoselectivity, Side Products[1]
3Pd(OAc)₂XPhosCs₂CO₃10018Low Chemoselectivity[1]
4Pd(PPh₃)₄-K₂CO₃80983% Yield of Desired Product [1]

This data demonstrates that for this specific substrate, the Pd(PPh₃)₄ catalyst provided a significantly better outcome, avoiding the side reactions observed with more modern, bulky phosphine ligands.

Key Experimental Protocols

Protocol 1: Efficient Two-Step Synthesis of 2-Substituted 7-Azaindoles

This protocol is adapted from a highly efficient method involving a Sonogashira coupling followed by a base-catalyzed cyclization.[4]

Step A: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent like DMF or THF, add the terminal alkyne (1.2 mmol).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.5 mmol).

  • Degas the mixture thoroughly with nitrogen or argon.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.

Step B: 18-Crown-6 Catalyzed Cyclization

  • Dissolve the purified 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in toluene (approx. 0.2 M).

  • Add potassium tert-butoxide (t-BuOK) (1.2 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).

  • Heat the mixture to 65 °C and monitor the reaction by TLC.

  • Once the cyclization is complete, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, dry the combined organic layers (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the final 2-substituted-1H-pyrrolo[2,3-b]pyridine product by column chromatography.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This protocol is based on the selective C-2 arylation of a 4-chloro-2-iodo-7-azaindole derivative.[1]

  • In a reaction vessel, combine the 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC/LC-MS). Reaction times can be long (e.g., 9-22 hours).

  • After cooling to room temperature, remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting 2-aryl-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine by silica gel column chromatography.

Synthetic Strategy Decision Tree

G start Desired Substitution Pattern? sub_c2 Substitution at C2 start->sub_c2 sub_c4 Substitution at C4 start->sub_c4 sub_c3 Substitution at C3 start->sub_c3 route_c2 Route A: Sonogashira/Suzuki on 3-halo-2-aminopyridine, then cyclize. sub_c2->route_c2 route_c4_1 Route B: Start with pre-formed azaindole. Halogenate at C4, then perform Suzuki or Buchwald-Hartwig. sub_c4->route_c4_1 route_c4_2 Route C: If C2 also substituted, use dihalo-azaindole. Exploit differential reactivity (I vs Cl) to functionalize C2 then C4. sub_c4->route_c4_2 If C2 is also substituted route_c3 Route D: Start with pre-formed azaindole. Use electrophilic substitution (e.g., bromination, nitration) or C-H activation. sub_c3->route_c3

Sources

Technical Support Center: Troubleshooting Poor Solubility of Pyrrolopyridine Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrrolopyridine compounds in experimental assays. Pyrrolopyridines are a vital class of heterocyclic compounds, with many derivatives showing promise as kinase inhibitors for therapeutic use.[1] However, their often planar and hydrophobic nature can lead to significant solubility issues, complicating in vitro and in vivo studies.[2][3] This resource is designed to provide you with the foundational knowledge and practical steps to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrrolopyridine compounds keep precipitating when I dilute my DMSO stock into aqueous assay buffer?

A1: This is a classic sign of a compound with low aqueous solubility, a frequent issue with this class of molecules.[2][4] The problem arises because while dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, its solvating power is drastically reduced upon dilution into an aqueous medium.[5][6] This sudden shift in solvent environment can cause your compound to "crash out" or precipitate. This is particularly common when moving from a high-concentration DMSO stock (e.g., 10 mM) to a final assay condition that may only contain 0.1-1% DMSO.[4][6]

The core of the issue often lies in the physicochemical properties of the pyrrolopyridine scaffold itself. Many of these compounds are structurally rigid and possess hydrophobic surface areas, which limits their favorable interactions with water molecules.[2][7]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my screening assays?

A2: This is a crucial distinction for designing and interpreting your experiments.

  • Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation process, typically by adding a concentrated DMSO stock to an aqueous buffer.[8][9] This method is fast, high-throughput, and reflects the conditions of most initial screening assays.[10][11] It essentially answers the question: "To what extent does my compound precipitate under assay-like conditions?"[8]

  • Thermodynamic solubility , or equilibrium solubility, is the true saturation concentration of a compound in a given solvent after it has been allowed to reach equilibrium over a longer period (often 12-24 hours or more) with an excess of the solid compound.[9][12] This is a more labor-intensive measurement but provides a fundamental physicochemical parameter of the molecule.[8] It answers the question: "To what extent does my compound dissolve?"[8]

For high-throughput screening (HTS) and most initial in vitro assays, kinetic solubility is your primary concern .[10] Poor kinetic solubility can lead to false negatives (the actual concentration in solution is lower than intended) or false positives (compound aggregates can cause non-specific assay interference).[4]

In-Depth Troubleshooting Guides

Issue 1: My Pyrrolopyridine Compound Shows Poor Solubility in the Initial Assay.

When you observe precipitation or get unreliable data, a systematic approach is needed to identify the root cause and find a solution.

First, confirm that precipitation is indeed the issue. This can manifest as cloudiness, a "milky" appearance in your assay plate, or visible particulate matter.[5] Light scattering from precipitates can interfere with optical detection methods, leading to poor data quality.[4]

Before resorting to more complex formulation strategies, simple modifications to your assay buffer can often yield significant improvements.

  • pH Adjustment: Pyrrolopyridine scaffolds contain a basic pyridine nitrogen.[13] By lowering the pH of your assay buffer, you can protonate this nitrogen, forming a more soluble salt form.[14][15] As a general rule, adjusting the pH to be at least two units below the compound's pKa can dramatically increase solubility.[13] However, you must ensure the new pH is compatible with your biological target (e.g., enzyme or cell).

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[16][17]

    • Protocol for Co-solvent Testing:

      • Prepare a series of your assay buffer containing varying final concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% of ethanol, propylene glycol, or PEG 400).

      • Add your pyrrolopyridine compound (from DMSO stock) to each buffer condition to the final desired concentration.

      • Visually inspect for precipitation and, if possible, quantify the concentration of the soluble compound using a suitable method like HPLC-UV.

      • Crucially, run a control experiment to ensure the chosen co-solvent concentration does not inhibit your enzyme or affect cell viability.[5]

    Co-solventTypical Starting ConcentrationConsiderations
    Ethanol1-5%Can denature some proteins at higher concentrations.
    Propylene Glycol1-5%Generally well-tolerated by many biological systems.[18]
    PEG 4001-5%Can also help prevent non-specific binding.[18]

If buffer modification is insufficient or incompatible with your assay, the use of solubilizing excipients is the next logical step.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[16] Start with concentrations well below the critical micelle concentration (CMC) and titrate upwards, always verifying compatibility with your assay.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[19]

Issue 2: My Compound's Solubility is Inconsistent Between Experiments.

Inconsistent solubility can be more frustrating than consistently poor solubility. Here’s how to troubleshoot it.

  • DMSO Quality: DMSO is hygroscopic and readily absorbs water from the atmosphere. "Wet" DMSO is a poorer solvent and can lead to compound precipitation even in the stock vial.[4] Use anhydrous DMSO, aliquot your stocks, and store them properly with desiccant.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation over time.[6][20] Prepare smaller, single-use aliquots of your stock solutions to minimize this effect.

The way a DMSO stock is added to the aqueous buffer can significantly impact the outcome. Rapidly "dumping" the DMSO into the buffer can create localized high concentrations of the compound, promoting precipitation.

  • Recommended Dilution Workflow:

    • Bring all solutions to room temperature to avoid temperature-induced precipitation (DMSO freezes at ~19°C).[5]

    • Add the DMSO stock to the side of the tube or well containing the aqueous buffer.

    • Immediately and vigorously mix the solution (e.g., by pipetting up and down or vortexing) to ensure rapid and uniform dispersion. This helps to avoid the formation of large aggregates.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with pyrrolopyridine compounds.

G start Start: Poor Solubility Observed check_assay Is Assay pH Modifiable? start->check_assay adjust_ph Adjust pH (2 units below pKa) Run Assay Control check_assay->adjust_ph Yes check_cosolvent Is Co-solvent Compatible? check_assay->check_cosolvent No ph_success Solubility Improved? adjust_ph->ph_success ph_success->check_cosolvent No end_success Problem Solved ph_success->end_success Yes test_cosolvent Test Co-solvents (e.g., EtOH, PEG 400) Run Assay Control check_cosolvent->test_cosolvent Yes use_excipients Test Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) Run Assay Control check_cosolvent->use_excipients No cosolvent_success Solubility Improved? test_cosolvent->cosolvent_success cosolvent_success->use_excipients No cosolvent_success->end_success Yes excipient_success Solubility Improved? use_excipients->excipient_success excipient_success->end_success Yes end_fail Consider Structural Modification or Advanced Formulation (e.g., ASDs) excipient_success->end_fail No

Caption: Decision tree for troubleshooting pyrrolopyridine solubility.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging compounds, more advanced formulation strategies may be necessary, especially when moving towards later-stage preclinical and clinical development.

  • Amorphous Solid Dispersions (ASDs): Converting a compound from its stable, crystalline form to a higher-energy amorphous state can significantly boost its aqueous solubility.[16] This is typically achieved by dispersing the compound in a polymer matrix.

  • Lipid-Based Formulations: For highly lipophilic pyrrolopyridines, lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[16][21] These formulations create a fine emulsion upon contact with aqueous fluids, keeping the drug solubilized.

  • Structural Modifications: In the lead optimization phase of drug discovery, medicinal chemists can introduce polar functional groups or disrupt the planarity of the molecule to improve solubility.[2] For instance, adding a 2-fluorophenyl group to a pyrrolopyridine skeleton was shown to increase aqueous solubility by over 400-fold by decreasing the molecule's planarity.[2]

By systematically applying these troubleshooting principles, from simple buffer adjustments to advanced formulation techniques, researchers can overcome the solubility challenges posed by pyrrolopyridine compounds and obtain reliable, reproducible data in their assays.

References

  • Kinetic versus thermodynamic solubility tempt
  • Aqueous Solubility Assay. Enamine.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • In vitro solubility assays in drug discovery. PubMed.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
  • Inherent formulation issues of kinase inhibitors. PubMed.
  • Compound Precipitation in High-Concentr
  • Inherent formulation issues of kinase inhibitors. DSpace.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Technical Support Center: Overcoming Poor Solubility of Pyrazinone Deriv
  • Does pH affect solubility?
  • Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed.
  • Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. PubMed.

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Technical Support Center: Optimization of 1H-Pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique biological and fluorescent properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, providing expert insights, troubleshooting solutions, and optimized protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of the 1H-pyrrolo[2,3-b]pyridine core.

Q1: What are the primary strategies for synthesizing the 1H-pyrrolo[2,3-b]pyridine scaffold?

There are two main approaches: classical indole syntheses adapted for the pyridine ring system and modern transition-metal-catalyzed cross-coupling reactions.

  • Classical Methods: These involve building the pyrrole ring onto a pre-existing pyridine. Notable examples include the Fischer, Bartoli, Madelung, and Batcho-Leimgruber syntheses.[1][3] The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, is one of the most established methods.[2][4] However, these methods can require harsh conditions (e.g., high temperatures, strong acids like polyphosphoric acid) and may have a limited substrate scope.[2][5]

  • Modern Cross-Coupling Methods: These strategies have become increasingly popular due to their milder conditions and broader functional group tolerance. A common and powerful approach involves a two-step sequence:

    • Sonogashira Coupling: An ortho-amino-halopyridine is coupled with a terminal alkyne using a palladium catalyst.[6][7]

    • Intramolecular Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate undergoes cyclization to form the pyrrole ring. This step is often mediated by a base or a copper catalyst.[6][8]

Q2: How do I choose between a classical and a modern synthetic approach?

The choice depends on several factors:

  • Substrate Availability: Classical methods often start from readily available aminopyridines or pyridylhydrazines.[2] Modern methods require ortho-amino-halopyridines, which might need to be synthesized.[8]

  • Functional Group Tolerance: Modern cross-coupling reactions are generally more tolerant of sensitive functional groups, avoiding the harsh acidic or basic conditions of many classical syntheses.[9]

  • Desired Substitution Pattern: The Larock synthesis, a type of palladium-catalyzed heteroannulation, is particularly effective for creating 2,3-disubstituted 7-azaindoles.[1][10] The Fischer synthesis is well-suited for producing 2,3-disubstituted derivatives as well.[2]

  • Scalability: Modern methods, like the Sonogashira coupling followed by cyclization, have been developed into robust, scalable processes that can be performed in multikilogram quantities without the need for column chromatography.[6]

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for monitoring reaction progress.

  • TLC: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to track the consumption of starting materials and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize spots if they are not UV-active.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting material mass peaks and the appearance of the desired product mass peak, confirming both conversion and identity simultaneously.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst (Cross-Coupling): The palladium catalyst may have degraded or was not properly activated.• Use a fresh batch of catalyst. • For reactions using a Pd(II) source like Pd(OAc)₂, ensure the pre-catalyst is properly reduced to the active Pd(0) species.[11] • Consider using more advanced, air-stable palladium precatalysts.[12]
2. Inefficient Cyclization: The conditions for the ring-closing step may be suboptimal.For base-mediated cyclization: Screen different bases (e.g., KOtBu, NaH) and ensure anhydrous conditions. The addition of a phase-transfer catalyst like 18-crown-6 can dramatically improve yields.[8] • For copper-mediated cyclization: Optimize the copper source (e.g., CuI) and temperature. Microwave irradiation can sometimes accelerate this step.[6]
3. Harsh Conditions (Fischer Synthesis): The strong acid and high heat can lead to decomposition of starting materials or products.• Screen different acid catalysts (e.g., PPA, ZnCl₂, TsOH).[4] • Optimize the reaction temperature and time carefully. • Consider milder, newer variations of the Fischer synthesis.[13]
Formation of Significant Side Products 1. Homocoupling of Alkyne (Sonogashira): Formation of a symmetrical diyne (Glaser coupling).• Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize oxidative homocoupling. • Add the copper catalyst (CuI) just before use, as its presence can promote homocoupling.
2. Dehalogenation of Starting Material: The aryl halide is reduced instead of coupled.• This can occur if the reaction is too slow or if there are protic sources. Ensure reagents and solvents are dry. • Optimize the ligand and base combination to favor the cross-coupling pathway.
3. Isomeric Impurities: Classical syntheses, in particular, can sometimes produce structural isomers that are difficult to separate.[14]• Re-evaluate the regioselectivity of your chosen synthetic route. The Bartoli synthesis, for example, is known for good regiocontrol with substituted nitroarenes.[1] • Isomer separation may require advanced chromatographic techniques like HPLC.[14]
Difficulty in Purification 1. Co-eluting Impurities: Impurities have a similar polarity to the desired product.• Employ a multi-step purification strategy. For example, perform an acid-base extraction during the work-up to remove basic or acidic impurities, followed by column chromatography.[14] • If silica gel chromatography fails, try a different stationary phase like neutral alumina or reversed-phase (C18) silica.[14]
2. Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of some nitrogen-containing heterocycles.• Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% Et₃N in the eluent).[14] • Alternatively, use neutral or basic alumina as the stationary phase.[14]
3. Tailing on Column: The compound streaks down the column, leading to poor separation and low recovery.• Add a small percentage of a polar modifier like methanol or a basic modifier like triethylamine to your eluent to improve the peak shape.[14]
Troubleshooting Logic Flowchart

Here is a logical approach to diagnosing and solving low yield issues in a typical cross-coupling/cyclization sequence.

G Start Low or No Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_SM SM_Consumed Starting Material Consumed? Check_SM->SM_Consumed No_Product No Product Formed SM_Consumed->No_Product  No Product_Present Product Present, but Low Yield SM_Consumed->Product_Present  Yes SM_Unreacted Starting Material Unreacted No_Product->SM_Unreacted Optimize_Cyclization Troubleshoot Cyclization Step: - Screen Base/Catalyst (e.g., CuI) - Check for Anhydrous Conditions - Increase Temperature/Time Product_Present->Optimize_Cyclization If intermediate is observed Optimize_Workup Troubleshoot Workup/Purification: - Check for Product Loss during Extraction - Optimize Chromatography Conditions - Check for Degradation on Silica Product_Present->Optimize_Workup If product is lost after reaction Optimize_Coupling Troubleshoot Coupling Step: - Check Catalyst/Ligand Activity - Screen Base/Solvent - Verify Temperature SM_Unreacted->Optimize_Coupling Success Problem Solved Optimize_Coupling->Success Optimize_Cyclization->Success Optimize_Workup->Success

Fig 1. A decision-making flowchart for troubleshooting low yield.
Section 3: Optimized Protocol Example: Sonogashira Coupling and Cyclization

This section provides a detailed, step-by-step methodology for a robust synthesis of a 2-substituted 7-azaindole, adapted from established procedures.[8] This two-step process is known for its efficiency and good yields.

Experimental Workflow Diagram
Fig 2. Overall workflow for the two-step synthesis of 2-substituted 7-azaindoles.
Step-by-Step Methodology

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with a Terminal Alkyne

  • Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous toluene and triethylamine (Et₃N, 2.0 eq).

  • Substrate Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-amino-3-(alkynyl)pyridine intermediate is often pure enough for the next step.

Step 2: Base-Mediated Intramolecular Cyclization

  • Setup: To an oven-dried flask under an inert atmosphere, add the crude 2-amino-3-(alkynyl)pyridine intermediate from the previous step.

  • Reagents: Add potassium tert-butoxide (KOtBu, 1.5 eq) and a catalytic amount of 18-crown-6 (0.05 eq).

  • Solvent: Add anhydrous toluene.

  • Reaction: Heat the mixture to 65 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[8]

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted 1H-pyrrolo[2,3-b]pyridine.

References
  • Berno, B. et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tian, H. et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Various Authors (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Molecules. Available at: [Link]

  • Patil, S. A. et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Li, Y. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Hassan, K. M. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. Available at: [Link]

  • MDPI (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Li, Y. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • de Mattos, M. C. et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]

  • PrepChem (Date not available). Synthesis of 1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Wikipedia (Date not available). Buchwald–Hartwig amination. Available at: [Link]

  • KAUST Repository (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Ferreira, I. C. F. R. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Romo, D. et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Buchwald, S. L. et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • Baran, P. S. (Date not available). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Google Patents (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Collum, D. B. et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]

  • Langer, P. et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock. Available at: [Link]

  • Alekseyev, R. S. et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Organic Chemistry Portal (Date not available). Fischer Indole Synthesis. Available at: [Link]

  • Wikipedia (Date not available). Fischer indole synthesis. Available at: [Link]

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Technical Support Center: Overcoming Resistance to 1H-pyrrolo[2,3-b]pyridine Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine-based drugs. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your in vitro experiments focused on drug resistance.

Introduction to 1H-pyrrolo[2,3-b]pyridine-Based Drugs and Resistance

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This is due to its ability to mimic the purine structure of ATP, allowing it to effectively bind to the ATP-binding pocket of various kinases.[1] Notable drugs based on this scaffold include Tofacitinib (a JAK inhibitor), Foretinib (a multi-kinase inhibitor), and Fedratinib (a JAK2 inhibitor).[1][2][3]

Despite the initial efficacy of these targeted therapies, the development of drug resistance is a significant clinical challenge.[4] Resistance can arise through two primary mechanisms: on-target alterations, such as mutations in the kinase domain that prevent drug binding, and off-target mechanisms, which often involve the activation of alternative or "bypass" signaling pathways that circumvent the inhibited kinase.[4]

This guide will provide practical, step-by-step advice to help you identify, characterize, and potentially overcome these resistance mechanisms in your experimental models.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when studying resistance to 1H-pyrrolo[2,3-b]pyridine-based drugs.

Q1: My sensitive parental cell line is showing unexpected resistance to the drug in my viability assay. What could be the cause?

A1: This is a common issue that can often be traced back to experimental variables. Before investigating complex biological resistance, consider the following:

  • Cell Health and Passage Number: Use cells in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes.

  • Drug Potency and Storage: Ensure your drug stock is not degraded. Prepare fresh dilutions for each experiment and store stock solutions according to the manufacturer's instructions.

  • Assay-Specific Issues: For MTT or similar tetrazolium-based assays, low absorbance readings can be due to insufficient formazan production. This could be caused by low cell density or a suboptimal incubation time. It's crucial to optimize cell seeding density for your specific cell line.[5]

Q2: I've successfully generated a drug-resistant cell line. How do I confirm the mechanism of resistance?

A2: A multi-pronged approach is necessary to elucidate the resistance mechanism. Start with the most common mechanisms and progressively move to more complex investigations.

  • Sequence the Target Kinase: The first step is to check for on-target mutations. Isolate genomic DNA or cDNA from your resistant and parental cell lines and sequence the entire coding region of the target kinase.

  • Assess Target Phosphorylation: Use Western blotting to check the phosphorylation status of the target kinase in the presence of the drug. If the target remains phosphorylated in the resistant cells but not in the parental cells, it suggests a resistance mechanism upstream or at the level of the target itself.

  • Investigate Bypass Pathways: If no on-target mutations are found and the target is appropriately inhibited, investigate the activation of common bypass signaling pathways. The PI3K/AKT/mTOR and MAPK/ERK pathways are frequently implicated in resistance to kinase inhibitors.[6]

Q3: My Western blot results for downstream signaling pathways are inconsistent. What are the likely culprits?

A3: Inconsistent Western blot data can be frustrating. Here are some common causes and solutions:[7][8]

  • High Background: This can be caused by antibody concentrations being too high, insufficient blocking, or inadequate washing.[7][9] Try titrating your primary and secondary antibodies and optimizing your blocking and washing steps.

  • Weak or No Signal: This could be due to low protein expression, inactive antibodies, or insufficient exposure time.[7][10] Ensure you are loading enough protein, use fresh antibody dilutions, and try longer exposure times.

  • Multiple Bands: This may indicate protein degradation, non-specific antibody binding, or post-translational modifications. Always use fresh protease and phosphatase inhibitors in your lysis buffer.[8]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for key experiments in studying drug resistance.

Guide 1: Generating and Validating Drug-Resistant Cell Lines

The gradual dose escalation method is a widely used approach to generate drug-resistant cell lines that mimic the clinical development of resistance.[8]

Protocol: Gradual Dose Escalation

  • Determine the Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the drug on your parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5- to 2-fold at each step.[1] If significant cell death occurs, reduce the fold-increase.[1]

  • Maintenance and Validation: Maintain the resistant cell line in a constant concentration of the drug. Periodically validate the level of resistance by comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 indicates the development of resistance.[1]

Troubleshooting: Generating Resistant Cell Lines

Problem Possible Cause Solution
Massive cell death after dose increase The concentration increase was too large.Revert to the previous, lower concentration and allow the cells to recover. Then, increase the concentration more gradually (e.g., 1.1- to 1.5-fold).[1]
No increase in IC50 after prolonged culture The cell line may be intrinsically resistant or the drug concentration is not high enough to apply selective pressure.Try a different cell line or a higher starting concentration of the drug.
Resistant phenotype is lost after drug withdrawal The resistance mechanism may be transient or dependent on continuous drug exposure.This can be an interesting finding in itself. Characterize the rate of reversion and investigate epigenetic mechanisms.
Guide 2: Investigating On-Target Resistance - Kinase Domain Sequencing

This workflow outlines the steps to identify mutations in the target kinase that may confer resistance.

Experimental Workflow: Kinase Domain Sequencing

G cluster_0 Sample Preparation cluster_1 Amplification & Sequencing cluster_2 Data Analysis a Culture Parental and Resistant Cell Lines b Isolate RNA or Genomic DNA a->b c RT-PCR (for RNA) or PCR (for gDNA) of Kinase Domain b->c d Purify PCR Product c->d e Sanger Sequencing d->e f Align Sequences to Reference Genome e->f g Identify Mutations in Resistant Cell Line f->g

Caption: Workflow for identifying kinase domain mutations.

Guide 3: Investigating Off-Target Resistance - Bypass Pathway Activation

Activation of bypass signaling pathways is a common mechanism of acquired resistance. The MAPK and PI3K/AKT pathways are frequently implicated.[11]

Protocol: Western Blot Analysis of MAPK Pathway Activation

  • Cell Lysis: Treat parental and resistant cells with and without the 1H-pyrrolo[2,3-b]pyridine-based drug for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key MAPK pathway components (e.g., phospho-ERK, total-ERK, phospho-MEK, total-MEK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Troubleshooting: Western Blot for Bypass Pathways

Problem Observation Possible Cause & Solution
No change in phosphorylation Phospho-protein levels are similar in parental and resistant cells after drug treatment.The MAPK pathway may not be the primary bypass mechanism. Investigate other pathways like PI3K/AKT.
High basal phosphorylation Resistant cells show high levels of phospho-ERK even without drug treatment.This could indicate constitutive activation of the pathway, a hallmark of resistance.
Weak phospho-signal The bands for phosphorylated proteins are faint.The protein of interest may be of low abundance. Increase the amount of protein loaded on the gel.[8]

Logical Troubleshooting for Unexpected Western Blot Results

G start Unexpected Western Blot Result q1 Are loading controls (e.g., GAPDH, β-actin) consistent across lanes? start->q1 p1 Unequal protein loading. Re-quantify protein and reload the gel. q1->p1 No q2 Is there a signal in the positive control lane? q1->q2 Yes a1_yes Yes a1_no No p2 Problem with antibodies, substrate, or transfer. Troubleshoot each component. q2->p2 No q3 Is the background high? q2->q3 Yes a2_yes Yes a2_no No p3 Optimize blocking, washing, and antibody concentrations. q3->p3 Yes end Proceed with interpreting the results for your experimental samples. q3->end No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting Western blots.

Guide 4: Investigating Protein-Protein Interactions with Co-Immunoprecipitation (Co-IP)

Resistance can sometimes be mediated by altered protein-protein interactions. Co-IP is a powerful technique to investigate these changes.

Protocol: Co-Immunoprecipitation

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., a buffer without ionic detergents) containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to your "bait" protein overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluate by Western blotting, probing for your "prey" protein (the suspected interacting partner).

Troubleshooting: Co-Immunoprecipitation

Problem Observation Possible Cause & Solution
No prey protein detected A band for the prey is seen in the input lane but not in the Co-IP lane.The interaction may be weak or transient. Try cross-linking proteins before lysis. The lysis buffer may be too stringent and disrupting the interaction.[5]
High background Multiple non-specific bands are present in the Co-IP lane.Increase the stringency of the wash buffer or the number of washes.[6] Ensure adequate pre-clearing of the lysate.
Bait protein not immunoprecipitated No band for the bait protein is seen in the Co-IP lane.The antibody may not be suitable for IP. Use an antibody that is validated for IP.[4]

Summary of Key Resistance Mechanisms and Counter-Strategies

Resistance Mechanism Experimental Evidence Potential Strategy to Overcome
On-Target Mutation Identification of a mutation in the kinase domain by sequencing.Use a next-generation inhibitor that is effective against the mutant kinase.
Bypass Pathway Activation Increased phosphorylation of key signaling nodes (e.g., ERK, AKT) in the presence of the drug.Combine the 1H-pyrrolo[2,3-b]pyridine-based drug with an inhibitor of the activated bypass pathway.
Drug Efflux Increased expression of drug efflux pumps (e.g., MDR1).Combine with an inhibitor of the specific drug efflux pump.

References

  • Wikipedia. (2023, October 27). Janus kinase inhibitor. Retrieved from [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • Strovel, J. W., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Computer-Aided Molecular Design, 26(3), 241–251.
  • Ono, A., et al. (2022). Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation.
  • Li, M., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123.
  • Guo, Y., et al. (2019). “Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4”: Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping. Chemical Research in Toxicology, 32(12), 2434–2437.
  • Marrero, D. G., et al. (2022). Assessing the Activation of Tyrosine Kinase KIT through Free Energy Calculations.
  • Kesarwani, M., et al. (2023).
  • Bio-Rad. (n.d.). Western Blot Doctor™ — Signal Strength Problems. Retrieved from [Link]

  • Ono, A., et al. (2022). Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation. springermedizin.de. Retrieved from [Link]

  • Koehler, M., et al. (2019). Effectiveness, Tolerability, and Safety of Tofacitinib in Rheumatoid Arthritis: A Retrospective Analysis of Real-World Data from the St. Gallen and Aarau Cohorts. Journal of Clinical Medicine, 8(7), 938.
  • El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-140.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blot Doctor™ — Blot Background Problems. Retrieved from [Link]

  • Gupta, V., et al. (2023).
  • Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117-1134.
  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Faint Bands or Weak Signal. Retrieved from [Link]

  • Tumes, D. J., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 706987.
  • El-Sayed, N. N. E., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Ono, A., et al. (2022). Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation. ResearchGate. Retrieved from [Link]

  • Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Retrieved from [Link]

  • The Animated Chemist. (2023, October 2). Interpreting co-IP & other pulldown figures. Retrieved from [Link]

  • Wiese, M. D., et al. (2020). Tofacitinib and Baricitinib Are Taken up by Different Uptake Mechanisms Determining the Efficacy of Both Drugs in RA. Pharmaceutics, 12(11), 1056.
  • El-Sayed, N. N. E., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
  • Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 613-618.
  • Puissant, A., et al. (2011). Mechanism of action of the multikinase inhibitor Foretinib.
  • Eurofins DiscoverX. (n.d.). Receptor Tyrosine Kinase Assays. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fedratinib Hydrochloride?. Retrieved from [Link]

  • de Oliveira, M. P., & Ganesan, A. (2020). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)
  • Moore, M. J., et al. (2015). Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy. Current Protocols in Molecular Biology, 110, 20.5.1-20.5.17.
  • Puissant, A., et al. (2011). Mechanism of action of the multikinase inhibitor Foretinib. ResearchGate. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunoprecipitation (IP). Retrieved from [Link]

  • Assay-Protocol. (n.d.). troubleshooting of Co-IP. Retrieved from [Link]

  • CancerNetwork. (2017, June 26). Fedratinib Reduced Spleen Volume in Ruxolitinib-Resistant Myelofibrosis. Retrieved from [Link]

  • Harrison, C. N., et al. (2020). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Expert Opinion on Pharmacotherapy, 21(15), 1807-1817.

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Technical Support Center: Enhancing the Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the metabolic stability of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. This document offers troubleshooting advice for common experimental hurdles and frequently asked questions to proactively address challenges in your research.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, like many heterocyclic compounds, these derivatives can be susceptible to metabolic breakdown, impacting their pharmacokinetic profile and overall efficacy. Enhancing metabolic stability is a critical step in the optimization of these drug candidates.[4][5] This guide will provide actionable insights and detailed protocols to help you navigate this process effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working to improve the metabolic stability of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.

Q1: My 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative shows high clearance in human liver microsomes. What are the likely metabolic "hotspots"?

A1: Several positions on the 1H-pyrrolo[2,3-b]pyridine core and its substituents are susceptible to metabolism. The most common metabolic pathways for such heterocyclic systems are oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[6] Potential metabolic hotspots include:

  • Pyrrole Ring: The electron-rich pyrrole ring is prone to oxidation, particularly at the C3 position.

  • Pyridine Ring: While generally more electron-deficient and thus less susceptible to oxidation than the pyrrole ring, oxidation can still occur.[7]

  • Substituents: Alkyl groups on the amide nitrogen or other positions can undergo N-dealkylation or oxidation. Aromatic substituents are also common sites of hydroxylation.

  • Amide Bond: While generally more stable than esters, the amide bond can be subject to hydrolysis.[8]

Q2: How can I improve the metabolic stability of my lead compound?

A2: A common strategy is to block the site of metabolism.[9] This can be achieved through several approaches:

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[5]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as fluorine or a trifluoromethyl group, to an aromatic ring can deactivate it towards oxidative metabolism.[10]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolic enzymes.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve metabolic stability while retaining biological activity.[8] For example, replacing a metabolically unstable phenyl group with a pyridine or pyrimidine can enhance stability.[7]

Q3: I am observing significant variability in my microsomal stability assay results. What could be the cause?

A3: Variability in in vitro ADME assays can stem from several factors.[11] Key considerations include:

  • Experimental Conditions: Ensure consistent temperature, pH, and enzyme concentrations across experiments.

  • Cofactor Stability: The stability of NADPH is crucial for CYP450 activity. Prepare it fresh and keep it on ice.

  • Compound Solubility: Poor solubility can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation medium. The final concentration of organic solvent (like DMSO) should be kept low, typically below 1%.[12]

  • Microsome Quality: Use high-quality, pooled liver microsomes to minimize inter-individual variability.[13]

Q4: When should I progress from a microsomal stability assay to a hepatocyte stability assay?

A4: Microsomal stability assays primarily assess Phase I metabolism (e.g., oxidation, reduction, hydrolysis).[14] If your compound shows good stability in microsomes but you suspect it may be a substrate for Phase II metabolism (e.g., glucuronidation, sulfation), a hepatocyte stability assay is the next logical step.[14][15] Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolic fate.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Rapid Disappearance of the Test Compound in the Absence of NADPH

If you observe a significant loss of your compound in control incubations without the NADPH cofactor, this suggests that metabolism is not solely dependent on CYP450 enzymes.

Troubleshooting Workflow:

start Rapid compound loss without NADPH check_hydrolysis Investigate hydrolytic stability in buffer start->check_hydrolysis check_conjugation Consider Phase II metabolism (e.g., UGTs, SULTs) start->check_conjugation check_other_enzymes Evaluate contribution of other enzymes (e.g., FMOs, AO) start->check_other_enzymes hepatocyte_assay Perform hepatocyte stability assay check_conjugation->hepatocyte_assay check_other_enzymes->hepatocyte_assay conclusion Identify non-CYP450 metabolic pathways hepatocyte_assay->conclusion

Troubleshooting Workflow for Non-NADPH Mediated Metabolism

Corrective Actions:

  • Assess Chemical Stability: Incubate your compound in the assay buffer without any enzymes to check for chemical instability or hydrolysis.

  • Consider Phase II Enzymes: If your compound has functional groups amenable to conjugation (e.g., hydroxyl, amine, carboxylic acid), it may be undergoing Phase II metabolism. A hepatocyte stability assay would be informative.

  • Investigate Other Oxidative Enzymes: Enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs) can also contribute to metabolism and are present in liver microsomes.

Issue 2: Inconsistent Results Between Replicate Experiments

Poor reproducibility can undermine the reliability of your data.

Troubleshooting Workflow:

start Inconsistent results between replicates check_pipetting Verify pipetting accuracy and technique start->check_pipetting check_reagents Ensure consistent quality and preparation of reagents start->check_reagents check_incubation Standardize incubation conditions (time, temp, shaking) start->check_incubation check_analytical Validate analytical method (LC-MS/MS) for robustness start->check_analytical conclusion Achieve reproducible assay performance check_analytical->conclusion

Troubleshooting Workflow for Assay Reproducibility

Corrective Actions:

  • Standardize Procedures: Ensure all experimental parameters, including pipetting techniques, incubation times, and temperatures, are strictly controlled.[11]

  • Reagent Quality: Use fresh, high-quality reagents, especially the NADPH cofactor.

  • Analytical Method Validation: Confirm that your LC-MS/MS method is robust and not a source of variability. Check for matrix effects and ensure the internal standard is performing correctly.

  • Homogeneity of Incubation: Ensure proper mixing of the incubation mixture to maintain a homogenous suspension of microsomes.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance of a test compound.[13][16]

Materials:

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)[14]

  • Acetonitrile with an appropriate internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Prepare the incubation mixture by adding the phosphate buffer, microsomes, and test compound to the wells of a 96-well plate. The final microsomal protein concentration is typically 0.5 mg/mL, and the test compound concentration is 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.[13]

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percent remaining of the test compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 2: Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways.[12][17]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., testosterone, 7-hydroxycoumarin)

  • Acetonitrile with an appropriate internal standard

  • Coated 24- or 48-well plates

  • Incubator with orbital shaker

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions.

  • Seed the hepatocytes in coated plates and allow them to attach.

  • Prepare the incubation medium containing the test compound at the desired final concentration (e.g., 1 µM).

  • Remove the seeding medium from the cells and add the incubation medium containing the test compound.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and quench with cold acetonitrile containing the internal standard.[12]

  • Process the samples for LC-MS/MS analysis as described in the microsomal stability assay protocol.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.

Data Presentation

Table 1: Example Data from a Microsomal Stability Assay

Compoundt½ (min)CLint (µL/min/mg protein)
Control (Verapamil) 8.5120.5
Control (Diazepam) > 60< 11.6
Test Compound A 15.267.8
Test Compound B 45.822.5

Concluding Remarks

Enhancing the metabolic stability of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives is a multifaceted challenge that requires a systematic approach. By understanding the potential metabolic liabilities and employing the appropriate experimental and strategic tools, researchers can effectively optimize their lead compounds. This guide provides a foundation for troubleshooting common issues and implementing robust assays to assess and improve metabolic stability. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Obach, R. S., et al. (2017). Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. Drug Metabolism and Disposition. Retrieved from [Link]

  • Evotec. Hepatocyte Stability. Retrieved from [Link]

  • New England DMDG. (2014). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Evotec. Microsomal Stability. Retrieved from [Link]

  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L., et al. (2014). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of Medicinal Chemistry. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Pyridine (HMDB0000926). Retrieved from [Link]

  • ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are common issues in in vitro ADME assays?. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ATSDR. (1992). ANALYTICAL METHODS. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Current Pharmaceutical Design. Retrieved from [Link]

  • Stresser, D. M., & Blanchard, N. (2025). Cytochrome P450 reaction phenotyping: State of the art. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Retrieved from [Link]

  • National Genomics Data Center. (2023). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. Retrieved from [Link]

  • Kaiser, J. P., & Boll, M. (2000). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. FEMS Microbiology Reviews. Retrieved from [Link]

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Technical Support Center: Purification of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its precursors.

Issue 1: Persistent Impurities After Recrystallization

Question: I've attempted to purify my crude 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid by recrystallization, but I'm still observing significant impurities in my NMR and LC-MS. What could be going wrong?

Answer: This is a common challenge, often stemming from the selection of an inappropriate solvent system or the presence of structurally similar impurities.

Probable Causes & Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should fully dissolve your compound at an elevated temperature but exhibit poor solubility at lower temperatures. For pyridine carboxylic acids, which can have both acidic and basic functionalities, solvent selection is critical.[1]

    • Troubleshooting Steps:

      • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene). Also, consider solvent mixtures (e.g., ethanol/water, dioxane/water) to fine-tune the solubility profile.

      • Anti-Solvent Addition: If a single solvent system is ineffective, consider an anti-solvent recrystallization. Dissolve the crude product in a good solvent (e.g., methanol or DMF) at a minimal volume, and then slowly add an anti-solvent (a solvent in which your compound is insoluble, like water or heptane) until turbidity is observed. Allow the solution to cool slowly.

  • Structurally Similar Impurities: The synthesis of 7-azaindole derivatives can sometimes lead to side products that have very similar polarities and solubilities to the desired product.[2]

    • Troubleshooting Steps:

      • pH Adjustment: Since your target molecule is a carboxylic acid, its solubility is highly pH-dependent. You can exploit this by performing an acid-base extraction prior to recrystallization. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The organic layer will retain non-acidic impurities. Then, acidify the aqueous layer (e.g., with 1M HCl) to precipitate your purified product, which can then be filtered and further purified by recrystallization.

      • Chromatographic Polishing: If recrystallization alone is insufficient, a final purification step using column chromatography may be necessary to remove stubborn impurities.[2]

Issue 2: Low Recovery from Column Chromatography

Question: I'm purifying a synthetic intermediate of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid using silica gel column chromatography, but my yield is very low. Where is my product going?

Answer: Low recovery in silica gel chromatography of nitrogen-containing heterocyclic compounds can often be attributed to irreversible adsorption to the stationary phase or improper mobile phase selection.

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms that can strongly interact with the acidic silanol groups on the surface of silica gel, leading to tailing and poor recovery.

    • Troubleshooting Steps:

      • Basified Silica or Mobile Phase: Deactivate the acidic sites on the silica gel by either using silica gel treated with a base (e.g., triethylamine) or by adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to your mobile phase.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel for reversed-phase chromatography.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, your compound will not elute from the column. Conversely, if it is too polar, it may co-elute with impurities.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal mobile phase that provides good separation (Rf value of your product around 0.3-0.4).

      • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute less polar impurities and then cleanly elute your target compound.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and what impurities can I expect from them?

A1: The synthesis often involves the construction of the 7-azaindole core followed by functionalization. A common approach is the Fischer indole synthesis or variations thereof.[2] Potential impurities can include starting materials, regioisomers, over-alkylated products, or byproducts from incomplete cyclization. For instance, if a Suzuki coupling is used to introduce a group, you might encounter boronic acid or ester starting materials or homo-coupled byproducts in your crude product.[4]

Q2: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?

A2: Residual palladium can be a significant issue, especially for compounds intended for pharmaceutical use.

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to scavenge palladium.

  • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.

  • Metal Scavengers: Commercially available silica-based metal scavengers with functional groups that bind to palladium are highly effective for achieving very low levels of metal contamination.

Q3: My purified 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is colored. How can I decolorize it?

A3: Color in the final product often indicates the presence of highly conjugated impurities or degradation products.

  • Charcoal Treatment: As mentioned for palladium removal, treatment with activated carbon is a standard method for decolorization. Be aware that this can sometimes lead to a loss of the desired product due to adsorption.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor.

  • Silica Gel Plug: Dissolving the product in a suitable solvent and passing it through a short plug of silica gel can sometimes remove colored impurities.

Q4: What analytical techniques are most suitable for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting even minor impurities.[3][5][6] A typical method would use a C18 column with a gradient elution of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of the main product and any impurities, providing clues to their structures.

  • Elemental Analysis: For a final, highly pure compound, elemental analysis provides confirmation of the empirical formula.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add ~10-20 mg of the crude product. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvent Systems for Chromatography
Intermediate TypeStationary PhaseTypical Mobile Phase (Gradient)
Non-polar intermediatesSilica GelHexanes / Ethyl Acetate
Moderately polar intermediatesSilica GelDichloromethane / Methanol
Polar, basic intermediatesSilica Gel (with 1% Et₃N)Dichloromethane / Methanol
Carboxylic acid final productC18 Reversed-PhaseWater (with 0.1% Formic Acid) / Acetonitrile
Visualization of Purification Strategy

Below is a decision-making workflow for selecting an appropriate purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS) is_solid Is the product a solid? start->is_solid high_purity Purity > 95%? is_solid->high_purity Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) recrystallization Recrystallization high_purity->recrystallization No final_product Pure Product high_purity->final_product Yes recrystallization->final_product has_acid_group Contains Carboxylic Acid? column_chrom->has_acid_group acid_base Acid-Base Extraction acid_base->recrystallization has_acid_group->acid_base Yes has_acid_group->final_product No

Caption: Decision workflow for purification.

IV. References

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Royal Society of Chemistry. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

  • Appchem. 4-Methyl-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1190316-61-0. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • National Institutes of Health. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

  • Dana Bioscience. 4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1g. [Link]

  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • Inveniolife. List of Impurities - JAN-2021. [Link]

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Validation & Comparative

comparing efficacy of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with known JAK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the investigational compound 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with well-established Janus kinase (JAK) inhibitors: Tofacitinib, Ruxolitinib, and Upadacitinib. As direct experimental data for the topic compound is not publicly available, this document will focus on the foundational role of its core scaffold in JAK inhibition and present the standardized experimental protocols required to ascertain its efficacy and selectivity in direct comparison to these known inhibitors.

The Central Role of the JAK-STAT Signaling Pathway in Immunity and Disease

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, making it central to immune response regulation.[1] Dysregulation of this pathway is a key factor in the pathogenesis of various autoimmune diseases and cancers. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.[1] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, leading to a physiological response.[3]

The development of small molecule inhibitors that target the ATP-binding site of JAKs has revolutionized the treatment of several inflammatory conditions.[4] The selectivity of these inhibitors for different JAK isoforms is a key determinant of their therapeutic efficacy and safety profile.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. JAK Association pJAK pJAK (Active) JAK->pJAK 3. Trans-phosphorylation (Activation) STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer 5. Dimerization DNA DNA pSTAT_Dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcriptional Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified JAK Enzyme (JAK1, 2, 3, TYK2) - Kinase Buffer - Peptide Substrate - ATP - Test Compounds (serial dilution) Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): Add buffer, substrate, and test compounds Prepare_Reagents->Plate_Setup Enzyme_Addition Add purified JAK enzyme to each well Plate_Setup->Enzyme_Addition Incubation1 Incubate to allow compound binding Enzyme_Addition->Incubation1 Reaction_Initiation Initiate reaction by adding ATP Incubation1->Reaction_Initiation Incubation2 Incubate at RT to allow phosphorylation Reaction_Initiation->Incubation2 Reaction_Termination Stop reaction and measure signal (e.g., luminescence for ADP-Glo™) Incubation2->Reaction_Termination Data_Analysis Data Analysis: - Plot signal vs. compound concentration - Calculate IC50 values Reaction_Termination->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro biochemical JAK kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, Tofacitinib, Ruxolitinib, and Upadacitinib in DMSO. Prepare assay buffer containing a suitable peptide substrate for the specific JAK isoform being tested.

  • Plate Loading: In a 384-well assay plate, add the assay buffer, peptide substrate, and the serially diluted test compounds.

  • Enzyme Addition: Add purified, recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for each enzyme.

  • Reaction Incubation: Allow the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Terminate the reaction and measure the amount of product (e.g., ADP) formed. A common method is the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound against each JAK isoform.

Cell-Based Phospho-STAT (pSTAT) Inhibition Assay

This assay measures the inhibitory effect of a compound on the phosphorylation of STAT proteins within a cellular context, providing a more biologically relevant measure of potency.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., human T-lymphocytes) to an appropriate density. Prior to the assay, starve the cells of cytokines for a defined period (e.g., 2-4 hours) to reduce baseline STAT phosphorylation.

  • Compound Treatment: Seed the starved cells into a 96-well plate and treat with serial dilutions of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2). [5]4. Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells to release intracellular proteins.

  • pSTAT Quantification: Quantify the levels of a specific phosphorylated STAT (e.g., pSTAT5) using a sensitive detection method such as a cell-based ELISA or flow cytometry. [3][5]6. Data Analysis: Normalize the pSTAT signal to the total amount of STAT protein or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to calculate the cellular IC50 value.

Conclusion and Future Directions

By performing head-to-head in vitro and cell-based assays against established inhibitors like Tofacitinib, Ruxolitinib, and Upadacitinib, the scientific community can accurately determine its potency, selectivity profile, and potential therapeutic utility. Such data is critical for the advancement of novel, targeted therapies for a range of immune-mediated inflammatory diseases.

References

  • Wikipedia. Janus kinase inhibitor. [Online]. Available: [Link].

  • Zhang, L., et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. Assay and Drug Development Technologies, 10(2), 212-7. [Online]. Available: [Link].

  • Lashgari, N., et al. (2021). A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Online]. Available: [Link].

  • PT Master Guide. (2021). Tofacitinib (Mechanism of Action). [Online]. Available: [Link].

  • Cervantes-Gomez, F., et al. (2019). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Immunology. [Online]. Available: [Link].

  • ResearchGate. The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... [Online]. Available: [Link].

  • Shutterstock. 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. [Online]. Available: [Link].

  • Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science. [Online]. Available: [Link].

  • Sonbol, M. B., et al. (2013). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Therapeutic Advances in Hematology, 4(4), 253-61. [Online]. Available: [Link].

  • Wikipedia. JAK-STAT signaling pathway. [Online]. Available: [Link].

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Online]. Available: [Link].

  • Ghoreschi, K., et al. (2012). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. The Journal of Clinical Investigation, 122(9), 3047-54. [Online]. Available: [Link].

  • The JAK/STAT Pathway. (2012). Cold Spring Harbor Perspectives in Biology. [Online]. Available: [Link].

  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Online]. Available: [Link].

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Semantic Scholar. [Online]. Available: [Link].

  • Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Online]. Available: [Link].

  • Bechman, K., et al. (2022). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 61(10), 3865-3877. [Online]. Available: [Link].

  • Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. PubMed. [Online]. Available: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?. [Online]. Available: [Link].

  • Al-Ali, H. K., & Vannucchi, A. M. (2015). Ruxolitinib for the Treatment of Essential Thrombocythemia. Hematology/Oncology and Stem Cell Therapy, 8(2), 65-70. [Online]. Available: [Link].

  • RINVOQ® (upadacitinib) Mechanism of Action. [Online]. Available: [Link].

  • ResearchGate. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. [Online]. Available: [Link].

  • Di Paolo, J. A., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Online]. Available: [Link].

  • Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical and translational science. ResearchGate. [Online]. Available: [Link].

  • Dr.Oracle. (2025). What is the mechanism of action of Rinvoq (upadacitinib)?. [Online]. Available: [Link].

  • ResearchGate. Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. [Online]. Available: [Link].

  • Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate?. [Online]. Available: [Link].

  • Celik, H., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ResearchGate. [Online]. Available: [Link].

  • ResearchGate. Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Online]. Available: [Link].

  • Di Paolo, J. A., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. PMC. [Online]. Available: [Link].

  • Celik, H., et al. (2023). Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis - Abstract. [Online]. Available: [Link].

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 590-598. [Online]. Available: [Link].

  • Sorter, A., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling, 63(8), 2465-2479. [Online]. Available: [Link].

  • Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 342-53. [Online]. Available: [Link].

  • Nakagomi, D., et al. (2026). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open. [Online]. Available: [Link].

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Online]. Available: [Link].

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Online]. Available: [Link].

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Online]. Available: [Link].

  • Wang, T., et al. (2021). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Online]. Available: [Link].

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A Comparative Guide to the Synthetic Routes of 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structure, which can be viewed as a bioisosteric replacement for indole or even purine, allows it to serve as a versatile pharmacophore.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring enhances its physicochemical properties, such as solubility and metabolic stability, compared to its indole counterpart.[2][4] Furthermore, the pyridine nitrogen and the pyrrole N-H group can act as both hydrogen bond acceptors and donors, enabling potent bidentate interactions with biological targets like protein kinases.[5][6] This unique binding capability has cemented its role in the development of numerous therapeutics, including the FDA-approved cancer drugs Vemurafenib, Pexidartinib, and Venetoclax.[2][4]

Despite its significance, the synthesis of the 7-azaindole core is not trivial. The inherent electron-deficient nature of the pyridine ring often complicates classical indole syntheses, necessitating harsh reaction conditions or leading to low yields.[2][4][5] This challenge has spurred the development of a diverse array of synthetic strategies, from adaptations of century-old name reactions to modern transition-metal-catalyzed methodologies.

This guide provides a comparative analysis of the principal synthetic routes to 7-azaindoles. We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal pathway for their specific synthetic targets.

Classical Synthetic Strategies

Classical methods for indole synthesis have been adapted for the construction of the 7-azaindole core. While foundational, they often face challenges due to the deactivating effect of the pyridine nitrogen.

The Fischer Indole Synthesis

The Fischer synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and a suitable ketone or aldehyde.[7] The key step is a[8][8]-sigmatropic rearrangement of the enehydrazine tautomer.

Mechanistic Rationale: The electron-deficient character of the pyridine ring disfavors the key cyclization step. Consequently, the reaction often requires harsh conditions (e.g., polyphosphoric acid at high temperatures) and may yield unsatisfactory results.[2][7] The success of this method is significantly improved when the starting pyridylhydrazine bears electron-donating groups, which help to counteract the ring's electron deficiency.[9][10]

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis for 7-Azaindole start Pyridylhydrazine + Ketone hydrazone Pyridylhydrazone start->hydrazone H+ enehydrazine Enehydrazine (Tautomer) hydrazone->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement intermediate Diamine Intermediate rearrangement->intermediate cyclization Cyclization & Aromatization (NH3 loss) intermediate->cyclization product 2,3-Disubstituted 7-Azaindole cyclization->product

Caption: The Fischer indole synthesis pathway for 7-azaindoles.

Representative Experimental Protocol: Synthesis of 2,3-disubstituted 5-chloro-7-azaindoles [11]

  • A mixture of the appropriate 2-(6-chloropyridin-2-yl)hydrazone (1 mmol) and polyphosphoric acid (10 g) is prepared.

  • The reaction mixture is heated at 120-140°C for 15-30 minutes, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature and carefully poured into a stirred mixture of ice water and aqueous ammonia to neutralize the acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-chloro-7-azaindole.

The Batcho-Leimgruber Synthesis

This two-stage method has become one of the most reliable and widely used routes for preparing 7-azaindoles, largely due to its milder conditions and high yields.[12] It begins with the reaction of a 2-methyl-3-nitropyridine with a formamide acetal to form a β-enamino nitro compound, which then undergoes reductive cyclization to furnish the 7-azaindole core.

Mechanistic Rationale: The first step takes advantage of the acidity of the methyl protons, activated by the adjacent nitro group. The subsequent reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization onto the enamine and elimination of a secondary amine to yield the aromatic pyrrole ring.[13] This method avoids the harsh acidic conditions of the Fischer synthesis and is highly versatile.[12][13] Microwave irradiation has been shown to significantly accelerate the initial enamine formation step.[14][15]

Batcho_Leimgruber_Synthesis cluster_1 Batcho-Leimgruber Synthesis Workflow start_node 2-Methyl-3-nitropyridine enamine_formation Step 1: Enamine Formation (DMF-DMA, Pyrrolidine) start_node->enamine_formation intermediate_enamine Nitroenamine Intermediate (Intense Red Color) enamine_formation->intermediate_enamine reductive_cyclization Step 2: Reductive Cyclization (e.g., Raney Ni, H2 or Hydrazine) intermediate_enamine->reductive_cyclization product_node 7-Azaindole reductive_cyclization->product_node

Caption: The two-stage workflow of the Batcho-Leimgruber synthesis.

Representative Experimental Protocol: 4-Benzyloxyindole Synthesis (Adapted for Azaindole) [12][13]

  • Step 1: Enamine Formation

    • A solution of 2-methyl-3-nitropyridine (1 eq.) in DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq.) and pyrrolidine (1.2 eq.).

    • The mixture is heated at 80-100°C until TLC analysis indicates complete consumption of the starting material.

    • The solvent is removed under reduced pressure to yield the crude nitroenamine intermediate, which is often a deeply colored solid and can be used directly in the next step.

  • Step 2: Reductive Cyclization

    • The crude nitroenamine is dissolved in a suitable solvent such as ethanol or THF.

    • A slurry of Raney nickel (catalytic amount) in the same solvent is added carefully.

    • Hydrazine hydrate (4-5 eq.) is added dropwise at room temperature or with gentle heating. Vigorous gas evolution (N₂) is observed.

    • After the addition is complete, the reaction is stirred until the starting material is consumed (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

    • The residue is purified by column chromatography to give the desired 7-azaindole.

Modern Transition-Metal Catalyzed Routes

The advent of transition-metal catalysis has revolutionized the synthesis of heterocycles, including 7-azaindoles. These methods often provide superior functional group tolerance, milder reaction conditions, and novel pathways for constructing the bicyclic core.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis offers a powerful toolkit for forming key C-C and C-N bonds required for the azaindole scaffold.

a) Sonogashira Coupling followed by Cyclization

This is a highly effective and convergent strategy for synthesizing 2-substituted 7-azaindoles. The process involves a Sonogashira coupling between a 2-amino-3-halopyridine and a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[2][8][16]

Mechanistic Rationale: The initial Pd/Cu-catalyzed coupling forms a 2-amino-3-alkynylpyridine intermediate. This intermediate can then be induced to cyclize under either basic (e.g., KOt-Bu) or acidic conditions, which facilitates the 5-endo-dig cyclization of the amino group onto the alkyne.[2][17] This route provides direct access to a wide variety of 2-substituted analogs by simply changing the alkyne coupling partner.

Sonogashira_Cyclization cluster_2 Sonogashira-Based 7-Azaindole Synthesis start_materials 2-Amino-3-halopyridine + Terminal Alkyne sonogashira Sonogashira Coupling (Pd(PPh3)4, CuI, Base) start_materials->sonogashira alkynylpyridine 2-Amino-3-alkynylpyridine Intermediate sonogashira->alkynylpyridine cyclization_step Intramolecular Cyclization (e.g., KOtBu or Acid) alkynylpyridine->cyclization_step final_product 2-Substituted 7-Azaindole cyclization_step->final_product

Caption: Synthesis of 2-substituted 7-azaindoles via Sonogashira coupling.

Representative Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole [2]

  • To a degassed solution of 2-amino-3-iodopyridine (1 eq.), phenylacetylene (1.2 eq.), and CuI (0.1 eq.) in a suitable solvent like triethylamine or DMF is added Pd(PPh₃)₄ (0.05 eq.).

  • The reaction mixture is heated at 80-100°C under an inert atmosphere until the starting materials are consumed.

  • After cooling, the reaction mixture is filtered and the solvent is evaporated.

  • The crude alkynylpyridine intermediate is then dissolved in a solvent such as DMF or t-butanol.

  • Potassium tert-butoxide (KOt-Bu, 2-3 eq.) is added, and the mixture is heated to promote cyclization.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography to yield 2-phenyl-7-azaindole.

b) Suzuki-Miyaura and Buchwald-Hartwig Couplings

These reactions are often employed in multi-step sequences to construct highly functionalized 7-azaindoles, which are common in drug discovery programs.[18] For example, a chemoselective Suzuki coupling can be performed on a di-halogenated pyrrolopyridine intermediate to install an aryl group at a specific position, followed by a Buchwald-Hartwig amination at the other halogenated position to introduce a desired amine side chain.[18]

Causality in Protocol Design: The order of these coupling reactions is critical. The relative reactivity of the halogenated positions (e.g., C2-iodo vs. C4-chloro) dictates which coupling should be performed first to achieve the desired selectivity.[18] Protecting the pyrrole nitrogen (e.g., with a SEM group) is often essential for the success of subsequent coupling steps, particularly the Buchwald-Hartwig amination.[18]

Rhodium-Catalyzed C-H Activation/Annulation

Representing the cutting edge of synthetic efficiency, C-H activation strategies allow for the direct construction of the 7-azaindole core from simple aminopyridines and alkynes, avoiding pre-functionalization of the starting materials.

Mechanistic Rationale: This reaction typically employs a Rh(III) catalyst.[5][6] An amide or other directing group on the aminopyridine coordinates to the rhodium center, directing the catalyst to selectively cleave the C-H bond at the ortho position (C4). The resulting rhodacycle then undergoes migratory insertion with an alkyne, followed by reductive elimination to forge the new C-C and C-N bonds of the pyrrole ring, regenerating the active catalyst.[5][6][17] An oxidant, such as a silver salt, is required to maintain the Rh(III) oxidation state.

Rh_Catalysis cluster_3 Rh(III)-Catalyzed C-H Activation Cycle Rh_cat [RhCp*Cl2]2 + AgSbF6 CH_activation C-H Activation (Directed) Rh_cat->CH_activation start_mat Amido-pyridine start_mat->CH_activation rhodacycle Rhodacycle Intermediate (I) CH_activation->rhodacycle alkyne_coord Alkyne Coordination rhodacycle->alkyne_coord + Alkyne migratory_insertion Migratory Insertion alkyne_coord->migratory_insertion intermediate_II Seven-membered Rhodacycle (III) migratory_insertion->intermediate_II reductive_elim Reductive Elimination intermediate_II->reductive_elim product_out 7-Azaindole Product reductive_elim->product_out Rh_I Rh(I) reductive_elim->Rh_I oxidation Oxidation (Ag+) Rh_I->oxidation oxidation->Rh_cat

Caption: Catalytic cycle for Rh(III)-catalyzed 7-azaindole synthesis.

Representative Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [5][6]

  • To a reaction vial are added the N-pivaloyl-2-aminopyridine (1 eq.), the alkyne (1.5 eq.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • The vial is evacuated and backfilled with argon.

  • Anhydrous solvent (e.g., t-amyl alcohol) is added via syringe.

  • The reaction mixture is stirred at an elevated temperature (e.g., 90°C) for 18-24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the N-pivaloyl-7-azaindole product. The pivaloyl group can be removed under standard basic hydrolysis conditions if the N-H free azaindole is desired.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, scale, and available starting materials. The following table provides a comparative summary.

Synthetic RouteVersatility / Substrate ScopeTypical YieldsReaction ConditionsKey AdvantagesKey Disadvantages
Fischer Synthesis Moderate; best with electron-donating groups. Access to 2,3-disubstituted analogs.[7]Poor to Good (20-75%)Harsh: Strong acids (PPA), high temperatures.One-pot potential; uses simple ketone/aldehyde precursors.Low yields for electron-poor systems; limited functional group tolerance.[2]
Batcho-Leimgruber Good; tolerates various substituents on the pyridine ring. Primarily for N-H or N-substituted products.[12]Good to Excellent (60-95%)Mild to moderate; two distinct steps.High yields; reliable; readily available starting materials.[12][13]Two-step process; requires handling of nitro compounds.
Sonogashira/Cyclization Excellent; allows for wide diversity at the C2-position by varying the alkyne.[2][8]Good (50-90%)Mild to moderate; requires inert atmosphere.Convergent; excellent for building libraries of 2-substituted analogs.[19]Requires pre-functionalized halopyridines; potential issues with metal contamination.
Rh-Catalyzed C-H Activation Good; tolerates various functional groups on both coupling partners.[5][6]Good to Excellent (60-90%)Mild; requires specific directing group and oxidant.High atom economy; avoids pre-functionalization; step-efficient.[5]Requires expensive Rh catalyst and silver oxidant; directing group removal is an extra step.

Conclusion

The synthesis of the 7-azaindole nucleus has evolved significantly from challenging adaptations of classical indole chemistry to highly efficient and elegant transition-metal-catalyzed methods. The Batcho-Leimgruber synthesis remains a robust and high-yielding workhorse for accessing the core scaffold from simple nitro-picolines. For constructing libraries of derivatives, particularly with diversity at the 2-position, palladium-catalyzed Sonogashira coupling and cyclization offers unparalleled versatility.

Looking forward, methods based on C-H activation represent the most atom- and step-economical approach. As catalyst development continues to reduce costs and improve turnover numbers, these strategies are poised to become the preferred method for the direct and environmentally benign synthesis of this vital medicinal chemistry scaffold. The continued innovation in this field will undoubtedly accelerate the discovery of new 7-azaindole-based therapeutics for a wide range of human diseases.

References

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  • ACS Medicinal Chemistry Letters. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

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  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Retrieved from [Link]

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A Crystallographic Guide to Validating the Mechanism of Action of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] Its ability to form key hydrogen bonding interactions, mimicking the adenine fragment of ATP, makes it a valuable component in the design of potent and selective drugs.[1] However, synthesizing a promising compound is only the beginning. Rigorously validating its mechanism of action is a critical step in the drug discovery pipeline. Among the various biophysical techniques available, X-ray crystallography stands out as the gold standard for providing unambiguous, high-resolution insights into how a drug molecule interacts with its protein target.[2][3][4]

This guide provides a comprehensive overview of how to leverage X-ray crystallography to elucidate and validate the mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the causality behind experimental choices, present a self-validating workflow, and compare crystallographic data with other experimental results to build a robust understanding of a compound's function.

The Indispensable Role of Crystallography in Drug Discovery

X-ray crystallography allows us to visualize the three-dimensional structure of a protein-ligand complex at an atomic level.[2][5] This detailed structural information is invaluable for:

  • Confirming the Binding Site: Unambiguously identifying the pocket or groove on the target protein where the 1H-pyrrolo[2,3-b]pyridine derivative binds.

  • Elucidating the Binding Mode: Revealing the precise orientation and conformation of the inhibitor within the active site.

  • Identifying Key Interactions: Detailing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity.[2]

  • Guiding Structure-Activity Relationship (SAR) Studies: Providing a rational basis for designing more potent and selective analogs by revealing opportunities for improved interactions.[6]

  • Understanding Resistance Mechanisms: Visualizing how mutations in the target protein can disrupt inhibitor binding.

Historically, crystallography was often used late in the drug discovery process to confirm the binding of a lead compound.[7] However, modern structure-based drug design (SBDD) strategies increasingly rely on crystallographic data from the very beginning to guide the design and optimization of new chemical entities.[4][7]

Experimental Workflow: From Gene to Structure

The journey from a purified protein and a 1H-pyrrolo[2,3-b]pyridine derivative to a high-resolution crystal structure involves a series of meticulous steps. The following workflow is designed to be a self-validating system, with checkpoints to ensure the quality of the final structure.

G cluster_0 Protein Production cluster_1 Complex Formation & Crystallization cluster_2 Structure Determination P1 Gene Cloning & Expression P2 Protein Purification P1->P2 P3 Quality Control (SDS-PAGE, Mass Spec) P2->P3 C1 Biophysical Characterization (ITC, SPR) P3->C1 C2 Co-crystallization Trials C1->C2 C3 Crystal Soaking C1->C3 C4 Crystal Optimization C2->C4 C3->C4 S1 X-ray Data Collection (Synchrotron) C4->S1 S2 Data Processing & Scaling S1->S2 S3 Structure Solution (Molecular Replacement) S2->S3 S4 Model Building & Refinement S3->S4 S5 Structure Validation S4->S5

Caption: A generalized workflow for determining the crystal structure of a protein in complex with a 1H-pyrrolo[2,3-b]pyridine derivative.

Detailed Experimental Protocols
  • Gene Cloning and Expression: The gene encoding the target protein is cloned into a suitable expression vector. Expression is typically carried out in bacterial (e.g., E. coli), insect, or mammalian cells.

  • Protein Purification: The expressed protein is purified to >95% homogeneity using a combination of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.

  • Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry. The protein's folding and activity should also be assessed using appropriate assays.

Before attempting crystallization, it is crucial to confirm that the 1H-pyrrolo[2,3-b]pyridine derivative binds to the target protein. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity (Kd).[8][9]

There are two primary methods for obtaining protein-ligand complex crystals:

  • Co-crystallization: The purified protein is incubated with the 1H-pyrrolo[2,3-b]pyridine derivative to form a complex before setting up crystallization trials.[7][9][10] This is often the preferred method, especially if the ligand is expected to induce a conformational change in the protein.[11]

    • Protocol:

      • Prepare a concentrated stock solution of the 1H-pyrrolo[2,3-b]pyridine derivative in a suitable solvent (e.g., DMSO).

      • Add the ligand to the purified protein solution at a molar excess (typically 2-10 fold).

      • Incubate the mixture for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C) to allow for complex formation.

      • Set up crystallization screens using the hanging-drop or sitting-drop vapor diffusion method.

  • Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are transferred to a solution containing the 1H-pyrrolo[2,3-b]pyridine derivative.[9][10] This method is generally simpler and faster if high-quality apo-crystals are readily available.[10]

    • Protocol:

      • Grow crystals of the apo-protein to a suitable size.

      • Prepare a soaking solution by adding the 1H-pyrrolo[2,3-b]pyridine derivative to the mother liquor in which the crystals were grown.

      • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

      • Cryo-protect the soaked crystals before flash-cooling in liquid nitrogen.

  • X-ray Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded by a detector.[3]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.[3]

  • Structure Solution: The phases of the diffracted X-rays are determined, often using a previously solved structure of a homologous protein as a model (molecular replacement).

  • Model Building and Refinement: An atomic model of the protein-ligand complex is built into the electron density map and refined to best fit the experimental data.[3]

  • Structure Validation: The final model is rigorously checked for geometric correctness and agreement with the experimental data using various validation tools.

Case Study: 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

The 7-azaindole scaffold is a common feature in many kinase inhibitors.[1] Crystallography has been instrumental in elucidating how these compounds achieve their potency and selectivity. For example, crystallographic studies of 7-azaindole derivatives targeting PI3K and CDK9 have revealed how the scaffold forms two critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[12][13]

G cluster_0 Kinase Active Site cluster_1 1H-pyrrolo[2,3-b]pyridine Inhibitor Hinge Hinge Region DFG DFG Motif P_loop P-loop Inhibitor 7-Azaindole Core Inhibitor->Hinge H-bonds Inhibitor->DFG Hydrophobic Interactions Inhibitor->P_loop Van der Waals Contacts

Caption: A schematic of the key interactions between a 1H-pyrrolo[2,3-b]pyridine inhibitor and a kinase active site.

In a hypothetical scenario, let's compare the crystallographically determined binding mode of a novel 1H-pyrrolo[2,3-b]pyridine derivative with data from other assays.

Table 1: Comparison of Experimental Data for Compound XYZ

Parameter Crystallography Biochemical Assay (IC50) Biophysical Assay (Kd)
Target Kinase AKinase AKinase A
Binding Site ATP-binding pocketN/AN/A
Key Interactions H-bonds to hinge residues E562 and A564.[14] π-π stacking with F489.[14]N/AN/A
Affinity/Potency N/A10 nM15 nM

The crystallographic data in Table 1 provides a structural rationale for the potent inhibition observed in the biochemical and biophysical assays. The hydrogen bonds with the hinge region are a hallmark of ATP-competitive kinase inhibitors, and the π-π stacking interaction with a key phenylalanine residue further contributes to the high affinity. This synergy between different experimental approaches provides a robust validation of the compound's mechanism of action.

Conclusion

X-ray crystallography is an unparalleled tool for validating the mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives.[2][4] By providing a high-resolution snapshot of the drug-target interaction, it offers invaluable insights that can guide the entire drug discovery process, from lead optimization to clinical development.[2][5] When integrated with data from other biochemical and biophysical methods, crystallography helps to build a comprehensive and irrefutable understanding of how a drug molecule works, ultimately accelerating the development of new and effective medicines.

References

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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

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Sources

A Comparative Guide to the Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is a bioisostere of indole and purine, enabling it to form key hydrogen bond interactions with the hinge region of many protein kinases, mimicking the binding of the natural substrate, ATP.[1] This guide provides a comparative analysis of different 1H-pyrrolo[2,3-b]pyridine-5-carboxamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of therapeutically relevant kinase families, such as the Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

Protein kinases regulate a majority of cellular pathways, and their dysregulation is implicated in diseases ranging from cancer to inflammatory disorders.[2][3] The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent starting point for designing potent and selective kinase inhibitors. The nitrogen at position 7 and the pyrrole N-H group act as a hydrogen bond donor-acceptor pair, effectively anchoring the molecule in the ATP-binding pocket of many kinases. The carboxamide group at the C5-position provides an additional point for interaction and a vector for chemical modification to enhance potency and selectivity.

Comparative Analysis of Analog Activity: JAK vs. FGFR Inhibition

To illustrate the versatility of the scaffold, this guide compares analogs developed as inhibitors for two distinct kinase families: the Janus Kinases (JAKs), which are cytoplasmic tyrosine kinases crucial for cytokine signaling, and the Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases involved in cell proliferation and angiogenesis.[4][5]

The JAK family (JAK1, JAK2, JAK3, and TYK2) plays a critical role in inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[4][6] Selective inhibition of specific JAK isoforms is a key therapeutic strategy.

A study focused on developing JAK1-selective inhibitors utilized the N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold.[4][6] The structure-activity relationship (SAR) exploration revealed several key insights:

  • C4-Position Substituent: Introduction of a cyclohexylamino group at the C4-position was found to significantly increase JAK3 inhibitory activity in a related series.[7] For JAK1 selectivity, researchers explored various piperidinylamino moieties at this position.[6]

  • C5-Carboxamide: The presence of the carboxamide group at the C5-position is crucial for activity. Modification of this group, for instance to an N-methyl carboxamide, was a key element in achieving potent JAK1 inhibition.[4][6]

  • N1-Position of the Pyrrole: Alkylation at the N1-position of the pyrrole ring was explored to modulate selectivity and potency.

Table 1: Inhibitory Activity of Representative 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Analogs against JAK Family Kinases.

Compound IDKey Structural FeaturesJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity ProfileReference
31g C4: (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino; C5: N-methyl carboxamidePotent---Potent JAK1 inhibitor[6]
38a (S,S)-enantiomer of 31g (As above)Excellent Potency>100-fold selective>100-fold selective>100-fold selectiveHighly selective for JAK1 over JAK2, JAK3, and TYK2[4][6]
14c (related series) C4: Cyclohexylamino; C5: Carboxamide25133.5-Potent, moderately selective JAK3 inhibitor[7]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

The data clearly indicates that stereochemistry and specific substitutions on the C4-amino group are critical determinants of both potency and selectivity for JAK1. The (S,S)-enantiomer 38a demonstrates excellent selectivity, a highly desirable trait for minimizing off-target effects.[4][6]

Abnormal activation of the FGFR signaling pathway is a driver in various cancers.[5][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were optimized as potent pan-FGFR inhibitors.[5][9]

  • SAR Highlights: The optimization strategy focused on introducing a hydrogen bond acceptor at the C5-position to interact with glycine residue G485 in the FGFR active site.[9] Various larger substituents were also explored to probe interactions within a nearby hydrophobic pocket.[9] This led to the identification of compound 4h , which showed potent activity against FGFR1, 2, and 3.[5][10]

Table 2: Inhibitory Activity of a Lead 1H-Pyrrolo[2,3-b]pyridine Analog against FGFR Family Kinases.

Compound IDKey Structural FeaturesFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h Details proprietary/not fully disclosed in source7925712[5][9]

Compound 4h demonstrates high potency against FGFR1-3, making it a promising lead for cancers driven by these isoforms.[5][9] The significantly lower activity against FGFR4 suggests a degree of selectivity within the FGFR family.

Signaling Pathway and Experimental Workflow

The JAK/STAT pathway is a primary route for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, where they modulate gene transcription. Inhibition of a JAK kinase blocks this cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT (Inactive) JAK->STAT phosphorylates STAT_P STAT-P (Active) Dimer STAT-P Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene translocates to Inhibitor 1H-pyrrolo[2,3-b]pyridine -5-carboxamide Analog Inhibitor->JAK inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition.

The cornerstone of identifying and characterizing kinase inhibitors is the in vitro biochemical assay.[3][11] These assays directly measure the catalytic function of the kinase, allowing for the determination of inhibitor potency (e.g., IC50 value).[3] Modern drug discovery relies on high-throughput, non-radioactive formats.[2]

A typical workflow for a fluorescence-based kinase assay is outlined below. The choice of assay, such as TR-FRET or luminescence-based methods like ADP-Glo®, depends on factors like sensitivity, throughput requirements, and cost.[2][12]

Kinase_Assay_Workflow A 1. Reagent Preparation - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Assay Buffer B 2. Compound Plating Prepare serial dilutions of 1H-pyrrolo[2,3-b]pyridine analogs in DMSO and add to microplate. A->B C 3. Kinase Reaction Add kinase, substrate, and ATP to initiate phosphorylation. Incubate at optimal temperature. B->C D 4. Detection Add detection reagents (e.g., TR-FRET antibody, ADP-Glo®). Incubate to allow signal development. C->D E 5. Data Acquisition Read plate on a microplate reader (fluorescence, luminescence). D->E F 6. Data Analysis Plot signal vs. inhibitor concentration. Calculate IC50 values using a four-parameter logistic curve fit. E->F

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Detailed Experimental Protocol: TR-FRET Kinase Activity Assay

This protocol is a representative example for determining the IC50 value of a test compound against a target kinase.

Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common format.[12] They measure the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore (e.g., on a tagged substrate). Excitation of the donor results in energy transfer to the acceptor, producing a specific TR-FRET signal that is proportional to the extent of substrate phosphorylation. An inhibitor will prevent phosphorylation, leading to a decrease in the TR-FRET signal.

Materials:

  • Target Kinase (e.g., JAK1, FGFR1)

  • Biotinylated peptide substrate

  • ATP

  • Kinase Assay Buffer (optimal pH and salt concentration)

  • Test Compounds (1H-pyrrolo[2,3-b]pyridine-5-carboxamide analogs) dissolved in DMSO

  • Stop Solution (e.g., EDTA)

  • Detection Reagents: Eu-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC) acceptor

  • 384-well low-volume microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

  • Assay Plating: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction Mixture: Prepare a solution containing the kinase and the biotinylated peptide substrate in kinase assay buffer.

  • Initiation: Add the kinase/substrate mixture to the assay plate. To initiate the reaction, add ATP at a concentration near its Km (Michaelis constant) to ensure competitive binding can be accurately assessed. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding an equal volume of Stop Solution containing the Eu-labeled antibody and SA-APC.

  • Signal Development: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow for antibody binding and signal stabilization.[12]

  • Measurement: Read the plate on a TR-FRET-enabled microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: The ratio of the acceptor to donor signals is calculated. The percent inhibition is determined relative to the high (DMSO) and low (positive control) signals. IC50 curves are generated by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response model.

Causality and Validation:

  • Why use ATP at Km? This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Why TR-FRET? The time-resolved nature of the measurement minimizes interference from compound autofluorescence and scattered light, providing a robust and sensitive assay format suitable for high-throughput screening.[12]

  • Self-Validation: The inclusion of positive and negative controls in every plate is essential to calculate a Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold is a remarkably effective platform for the development of potent and selective kinase inhibitors. As demonstrated by the examples targeting JAK and FGFR kinases, subtle modifications to the substituents at the C4 and C5 positions can dramatically alter the inhibitory profile, enabling the fine-tuning of activity and selectivity. The development of analogs like the JAK1-selective compound 38a and the pan-FGFR inhibitor 4h underscores the power of structure-guided design.

Future research will likely continue to explore this scaffold against a wider range of kinases implicated in disease.[13][14] The focus will remain on optimizing selectivity to enhance therapeutic windows and reduce off-target toxicities, ultimately translating these promising chemical starting points into next-generation targeted therapies.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer.[1][2][3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[2][4] Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or unexpected pharmacological activities.[1][5] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.[2][5]

This guide provides an in-depth comparative analysis of the hypothetical cross-reactivity profile of a novel compound, 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, against a panel of 96 kinases. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6][7][8] For comparative purposes, we will benchmark its performance against Staurosporine, a notoriously potent but non-selective kinase inhibitor.

The Importance of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases.[1] While the goal is often to inhibit a specific kinase implicated in a disease pathway, a compound's interaction with other kinases can have profound effects. Broad-spectrum inhibition can sometimes be beneficial, offering a multi-pronged therapeutic attack. More often, however, it is a liability, leading to adverse effects. Understanding a compound's selectivity profile early in the drug discovery process is paramount for making informed decisions about lead optimization and clinical development.[2][4]

Experimental Design: Profiling Strategy

To ascertain the selectivity of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a comprehensive in vitro kinase profiling study was designed. A panel of 96 kinases, representing diverse branches of the human kinome tree, was selected. The choice of a radiometric assay, specifically the ³³P-ATP filter binding assay, was made due to its high sensitivity and direct measurement of enzymatic activity.

Experimental Workflow

The overall workflow for the kinase cross-reactivity profiling is depicted below. This process begins with the preparation of the kinase enzymes and the test compounds, followed by the kinase reaction, and concludes with the detection and analysis of the results.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_kinase Kinase Enzyme Preparation reaction_mix Reaction Mixture (Kinase, Substrate, Buffer) prep_kinase->reaction_mix prep_compound Compound Dilution (Test & Control) prep_compound->reaction_mix atp_addition Initiation with [γ-³³P]ATP reaction_mix->atp_addition incubation Incubation at 30°C atp_addition->incubation spotting Spotting on Filtermat incubation->spotting washing Washing to Remove Unincorporated ATP spotting->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (% Inhibition, IC₅₀) scintillation->analysis

Figure 1: Experimental workflow for radiometric kinase profiling.

Detailed Experimental Protocol: ³³P-ATP Filter Binding Assay

The following protocol outlines the steps for determining the inhibitory activity of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid against the kinase panel.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and Staurosporine in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA) to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction :

    • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 20 µL of a master mix containing the specific kinase and its corresponding substrate in kinase assay buffer.

    • Initiate the reaction by adding 25 µL of kinase assay buffer containing 10 µM ATP and [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection :

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 25 µL of the reaction mixture onto a P81 phosphocellulose filtermat.

    • Wash the filtermat three times for 5 minutes each with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • For compounds showing significant inhibition, determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Comparative Cross-Reactivity Data

The inhibitory activity of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and Staurosporine was assessed at a concentration of 10 µM against the 96-kinase panel. The results for a selection of representative kinases are summarized in the table below.

Kinase FamilyKinase Target4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)
TK ABL11298
EGFR895
FLT38599
VEGFR27897
CMGC CDK2/cyclin A92100
GSK3β1592
MAPK1 (ERK2)588
AGC AKT11096
PKA394
ROCK1691
CAMK CAMK2A985
DAPK11193
STE MAP2K1 (MEK1)475
PAK2789

Table 1: Comparative inhibition of selected kinases by 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and Staurosporine at 10 µM.

Interpretation of Results

The cross-reactivity profiling reveals a distinct selectivity profile for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid compared to the broad-spectrum inhibitor Staurosporine.

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid demonstrates potent inhibition against a specific subset of kinases, namely FLT3, VEGFR2, and CDK2. This suggests a potential therapeutic application in malignancies driven by these kinases, such as acute myeloid leukemia (AML) where FLT3 mutations are common.[9] The low inhibition against a wide range of other kinases from different families indicates a favorable selectivity profile, which may translate to a better safety profile in vivo.

  • Staurosporine , as expected, shows potent inhibition across nearly all kinases tested, highlighting its utility as a positive control in kinase assays but its unsuitability as a selective therapeutic agent.

Impact on a Representative Signaling Pathway

The targeted inhibition of FLT3 and VEGFR2 by 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has significant implications for cancer cell signaling. Both are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. The diagram below illustrates the signaling pathways downstream of these receptors and the points of inhibition by our test compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis inhibitor 4-methyl-1H-pyrrolo[2,3-b] pyridine-5-carboxylic acid inhibitor->FLT3 inhibitor->VEGFR2

Figure 2: Inhibition of FLT3 and VEGFR2 signaling pathways.

Conclusion

This comparative guide demonstrates the critical importance of comprehensive kinase cross-reactivity profiling in early-stage drug discovery. The hypothetical data for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid illustrates how a compound with a focused inhibitory profile can be identified and distinguished from a non-selective inhibitor like Staurosporine. The favorable selectivity of our test compound suggests its potential as a lead candidate for further optimization and development as a targeted therapeutic agent. The experimental framework and data interpretation presented here provide a robust model for researchers and drug development professionals to assess the selectivity of their own kinase inhibitor candidates.

References

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  • Johansson, H., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2119. [Link]

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In Vivo Validation of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the preclinical landscape, the validation of novel therapeutic compounds in relevant animal models is a critical milestone. This guide provides an in-depth comparison of the in vivo performance of 1H-pyrrolo[2,3-b]pyridine derivatives across various disease models, juxtaposed with alternative and standard-of-care treatments. Our focus is on the experimental data that underpins the therapeutic potential of this versatile scaffold, primarily in the realms of oncology and inflammatory diseases.

The Rise of 1H-pyrrolo[2,3-b]pyridines: A Scaffold of Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This has led to the development of potent and selective inhibitors for a range of kinase targets implicated in human diseases. Here, we delve into the in vivo validation of these derivatives, showcasing their efficacy in animal models of cancer and inflammation.

Section 1: Oncology Applications - Targeting the DNA Damage Response and Cell Cycle

1H-pyrrolo[2,3-b]pyridine derivatives have shown significant promise as anti-cancer agents by targeting critical kinases involved in the DNA Damage Response (DDR) and cell cycle regulation.

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition in Colorectal Cancer

ATM is a master regulator of the DDR, a signaling network that cells activate in response to DNA damage.[1][2][3][4][5] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[6] One lead compound, 25a , demonstrated excellent oral bioavailability in mice and, when combined with the topoisomerase I inhibitor irinotecan , exhibited synergistic antitumor efficacy.[6]

Comparative In Vivo Efficacy in Colorectal Cancer Xenograft Models

Treatment GroupAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Citation(s)
Compound 25a + Irinotecan HCT116 XenograftNot Specified79.3%[6]
Compound 25a + Irinotecan SW620 XenograftNot Specified95.4%[6]
Irinotecan (Standard of Care) HCT116 XenograftNot SpecifiedVaries, often used as a comparator[7][8]
5-Fluorouracil (Standard of Care) Colorectal Cancer PDXVariesVaries[9][10]

PDX: Patient-Derived Xenograft

The potent synergy observed with irinotecan suggests that ATM inhibition by this 1H-pyrrolo[2,3-b]pyridine derivative can overcome resistance to standard chemotherapy.[11] The standard of care for colorectal cancer often involves 5-fluorouracil-based chemotherapy, with irinotecan used in various regimens.[9][10][12]

Signaling Pathway: ATM in DNA Damage Response

The following diagram illustrates the central role of ATM in orchestrating the cellular response to DNA double-strand breaks.

ATM_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine ATM Inhibitor PyrroloPyridine->ATM_active inhibits

Caption: ATM activation and downstream signaling in response to DNA damage.

Polo-like Kinase 4 (PLK4) Inhibition in Uterine Leiomyosarcoma

PLK4 is a master regulator of centriole duplication, and its aberrant expression is linked to tumorigenesis.[13][14][15] Inhibition of PLK4 leads to mitotic errors and cell death in cancer cells.

The 1H-pyrrolo[2,3-b]pyridine derivative CFI-400945 is a potent PLK4 inhibitor that has demonstrated in vivo efficacy in a uterine leiomyosarcoma (uLMS) xenograft model.[16][17] Notably, its anti-tumor activity was enhanced when combined with an ATM inhibitor, AZD0156 .[16][17]

Comparative In Vivo Efficacy in Uterine Leiomyosarcoma Xenograft Model (SK-UT-1)

Treatment GroupDosing RegimenOutcomeCitation(s)
CFI-400945 5 mg/kg and 7.5 mg/kgDose-dependent tumor growth inhibition[16][18]
CFI-400945 + AZD0156 5 mg/kg CFI-400945 + 10 mg/kg AZD0156Enhanced tumor growth inhibition[16]
Standard of Care (e.g., Doxorubicin, Gemcitabine-Docetaxel) VariesStandard first-line treatment for uLMS[2][10][19][20]

The standard of care for uLMS typically involves surgery, with chemotherapy regimens such as doxorubicin or gemcitabine plus docetaxel used for advanced disease.[2][10][19][20] The data for CFI-400945 suggests a novel targeted therapy approach for this aggressive cancer.

Signaling Pathway: PLK4 in Cell Cycle Control

This diagram illustrates the role of PLK4 in centriole duplication and the consequences of its inhibition.

PLK4_Pathway G1_S G1/S Phase PLK4 PLK4 G1_S->PLK4 activates Centriole Centriole Duplication PLK4->Centriole AberrantMitosis Aberrant Mitosis BipolarSpindle Bipolar Spindle Formation Centriole->BipolarSpindle NormalDivision Normal Cell Division BipolarSpindle->NormalDivision PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine PLK4 Inhibitor (CFI-400945) PyrroloPyridine->PLK4 inhibits PyrroloPyridine->AberrantMitosis CellDeath Cell Death AberrantMitosis->CellDeath

Caption: PLK4's role in the cell cycle and the effect of its inhibition.

Ribosomal S6 Kinase 2 (RSK2) Inhibition in Triple-Negative Breast Cancer

RSK2 is a downstream effector of the MAPK signaling pathway and is implicated in cell proliferation, survival, and migration in various cancers.[21][22][23][24][25]

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups were developed as potent RSK2 inhibitors.[26] In an MDA-MB-468 triple-negative breast cancer (TNBC) xenograft model, these compounds demonstrated significant tumor growth inhibition.[26]

Comparative In Vivo Efficacy in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-468)

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI)Citation(s)
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives (B1-B3) Not SpecifiedUp to 54.6%[26]
Standard of Care (e.g., Anthracyclines, Taxanes) VariesStandard chemotherapy for TNBC[1][3][5][25][27]

The standard treatment for early-stage TNBC often involves a combination of chemotherapy (anthracyclines and taxanes) and surgery.[1][5][25][27] The development of targeted therapies like RSK2 inhibitors offers a promising avenue for this hard-to-treat breast cancer subtype.

Signaling Pathway: RSK2 in Cancer Progression

The following diagram depicts the activation of RSK2 and its role in promoting cancer cell survival and proliferation.

RSK2_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK bind to RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK activate RSK2 RSK2 RAS_RAF_MEK_ERK->RSK2 phosphorylates and activates TranscriptionFactors Transcription Factors (e.g., CREB, c-Fos) RSK2->TranscriptionFactors phosphorylates CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation CellSurvival Cell Survival TranscriptionFactors->CellSurvival PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine RSK2 Inhibitor PyrroloPyridine->RSK2 inhibits

Caption: The RSK2 signaling pathway in cancer.

Section 2: Inflammatory Disease Applications - Modulating Immune Responses

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop inhibitors of kinases that play a central role in inflammatory and autoimmune diseases.

Janus Kinase 3 (JAK3) Inhibition in Rheumatoid Arthritis

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, which is often dysregulated in inflammatory and autoimmune diseases.[27][28][29][30][31] JAK3, in particular, is crucial for the function of several cytokines involved in the pathogenesis of rheumatoid arthritis (RA).[32]

While specific in vivo data for 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors is emerging, we can compare their potential to the established JAK inhibitor, Tofacitinib , which is used clinically for RA.

Comparative In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model

Treatment GroupAnimal ModelOutcomeCitation(s)
1H-pyrrolo[2,3-b]pyridine JAK3 Inhibitors Rodent RA models (e.g., AIA, CIA)Expected to reduce arthritis severity[32]
Tofacitinib (JAK Inhibitor) Adjuvant-Induced Arthritis (AIA) in ratsMarkedly reduced clinical status of arthritis, reduced joint inflammation[4][14][16][26][32][33][34][35][36][37]
Methotrexate (Standard of Care) Adjuvant-Induced Arthritis (AIA) in ratsStandard comparator, reduces arthritis severity[4]

The development of selective 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors could offer a more targeted approach with potentially fewer side effects compared to broader-spectrum JAK inhibitors.

Signaling Pathway: JAK-STAT in Inflammation

This diagram shows how cytokines activate the JAK-STAT pathway to promote inflammation and how JAK inhibitors can block this process.

JAK_STAT_Pathway cluster_0 Cytoplasm Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds to JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression STAT_active->GeneExpression PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine JAK3 Inhibitor PyrroloPyridine->JAK inhibits

Caption: The JAK-STAT signaling pathway in inflammation.

Phosphodiesterase 4B (PDE4B) Inhibition in Chronic Obstructive Pulmonary Disease (COPD)

PDE4 enzymes regulate intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory cells.[38] Inhibition of PDE4 has anti-inflammatory effects and is a validated therapeutic strategy for COPD.[7][18][39][40][41][42]

1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[34][38] While in vivo studies for these specific compounds are ongoing, we can compare their potential to the established PDE4 inhibitor, Roflumilast .

Comparative In Vivo Efficacy in a Mouse Model of LPS-Induced Pulmonary Inflammation

Treatment GroupAnimal ModelOutcomeCitation(s)
1H-pyrrolo[2,3-b]pyridine PDE4B Inhibitors LPS-induced pulmonary inflammation in miceExpected to reduce inflammatory cell influx and cytokine release[34][38]
Roflumilast (PDE4 Inhibitor) Cigarette smoke-exposed miceReduced neutrophil and macrophage influx; prevented emphysema development[6][11][39][43][44]
Dexamethasone (Standard of Care) LPS-induced pulmonary inflammation in miceReduces inflammatory cell influx[9]

The development of selective PDE4B inhibitors from the 1H-pyrrolo[2,3-b]pyridine class could offer an improved therapeutic window compared to non-selective PDE4 inhibitors, which are often associated with side effects like nausea and emesis.[41]

Section 3: Experimental Protocols

For researchers looking to validate their own 1H-pyrrolo[2,3-b]pyridine derivatives, the following are generalized protocols for the animal models discussed.

Subcutaneous Xenograft Model in Mice

This model is widely used to assess the anti-tumor efficacy of novel compounds.[13][21][22][23][45]

Experimental Workflow

Xenograft_Workflow CellCulture 1. Cancer Cell Culture (e.g., HCT116, MDA-MB-468) CellHarvest 2. Cell Harvesting and Preparation CellCulture->CellHarvest Injection 3. Subcutaneous Injection into Immunocompromised Mice CellHarvest->Injection TumorGrowth 4. Tumor Growth Monitoring Injection->TumorGrowth Treatment 5. Treatment Initiation (when tumors reach a specified volume) TumorGrowth->Treatment DataCollection 6. Data Collection (Tumor volume, body weight) Treatment->DataCollection Endpoint 7. Endpoint Analysis (Tumor weight, IHC, etc.) DataCollection->Endpoint

Caption: Workflow for a subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., HCT116, MDA-MB-468) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>90%).[45]

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a suitable medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate.[45]

  • Animal Inoculation: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID mice).[23][45]

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width)^2 x length / 2.[23]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups and begin dosing as per the experimental design.

  • Data Analysis: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the animals, excise the tumors, and weigh them. Further analysis such as immunohistochemistry can be performed on the tumor tissue.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established model for studying the pathology of rheumatoid arthritis and for evaluating anti-inflammatory therapeutics.[15][28][29][30]

Step-by-Step Methodology:

  • Immunization: Emulsify type II collagen (from chicken or bovine) in Complete Freund's Adjuvant (CFA). Inject susceptible mouse strains (e.g., DBA/1) intradermally at the base of the tail.[28][30]

  • Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[28][30]

  • Arthritis Scoring: Beginning around day 24, monitor the mice for signs of arthritis. Score each paw based on the degree of erythema and swelling.

  • Treatment: Initiate treatment with the test compound at the onset of disease or prophylactically.

  • Endpoint Analysis: Evaluate the severity of arthritis through clinical scores, histological analysis of the joints, and measurement of inflammatory biomarkers.

LPS-Induced Pulmonary Inflammation in Mice

This model is used to screen for compounds with anti-inflammatory activity in the lungs, relevant to diseases like COPD.[9][12][17][24][38]

Step-by-Step Methodology:

  • LPS Instillation: Anesthetize mice and instill a solution of lipopolysaccharide (LPS) from E. coli intranasally or intratracheally to induce lung inflammation.[24][38]

  • Treatment: Administer the test compound either before (prophylactically) or after (therapeutically) the LPS challenge.

  • Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 4-24 hours) after LPS administration, perform a bronchoalveolar lavage to collect cells and fluid from the lungs.[9]

  • Analysis: Analyze the BAL fluid for total and differential cell counts (especially neutrophils) and for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9][12]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. The in vivo data presented in this guide highlights the significant potential of these derivatives in treating a range of diseases, from various cancers to chronic inflammatory conditions. As research continues, the targeted nature of these compounds, combined with their favorable pharmacological properties, positions them as promising candidates for further clinical development. This guide serves as a valuable resource for researchers in the field, providing a comparative framework for evaluating the in vivo performance of novel 1H-pyrrolo[2,3-b]pyridine derivatives and designing future preclinical studies.

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A Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring. Their structural similarity to endogenous purines and indoles makes them "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide array of biological targets. The position of the nitrogen atom in the pyridine ring gives rise to six possible isomers, each with a unique electronic distribution and steric profile. This isomeric variation is not trivial; it profoundly influences the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of different pyrrolopyridine isomers, supported by experimental data and detailed protocols to empower researchers in the rational design of novel therapeutics.

The strategic placement of the nitrogen atom can significantly alter a molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn dictates its interaction with target proteins.[1] While all isomers have been explored in drug discovery, the 7-azaindole isomer is the most frequently encountered in scientific literature, particularly in the development of kinase inhibitors.[1][2]

Comparative Biological Activity: A Tale of Six Isomers

The biological activity of pyrrolopyridine isomers is highly target-dependent. Below, we explore their differential effects in key therapeutic areas, supported by comparative data from various studies. It is important to note that direct head-to-head comparisons of all six parent isomers in a single study are rare; the data presented often involves derivatives of the core scaffolds.

Kinase Inhibition: A Primary Application

The azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors, mimicking the adenine core of ATP.[1] The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2] However, the optimal isomeric form is highly dependent on the specific kinase being targeted.

A notable example is the inhibition of cell division cycle 7 (Cdc7) kinase, where derivatives of 5-azaindole demonstrated potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[1][3] This suggests that the nitrogen's position in the 5-azaindole scaffold is optimal for interaction with the Cdc7 active site. Conversely, for the c-Met kinase, potent inhibitors have been developed based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1][3]

Table 1: Comparative Inhibitory Activity of Pyrrolopyridine Derivatives Against Various Kinases

Isomer ScaffoldTarget KinaseCompound DescriptionIC50/Ki (nM)Reference(s)
4-Azaindole c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20[3][4]
5-Azaindole Cdc75-azaindole derivativePotent (specific values not provided)[1][3]
6-Azaindole FLT-36-azaindole derivative18[5]
7-Azaindole JAK27-azaindole derivative1[5]
7-Azaindole CDK13-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole derivative890[2]
7-Azaindole CDK27-azaindole derivative3[5]
7-Azaindole VEGFR27-azaindole analogue37[5]
Anticancer and Cytotoxic Activity

The kinase inhibitory potential of pyrrolopyridines often translates to potent anticancer activity. The cytotoxic effects of these isomers can vary significantly depending on the cancer cell line and the specific chemical substitutions on the pyrrolopyridine core.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant cytotoxicity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the sub-micromolar range (0.12 - 0.21 µM).[6] In another study, novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated potent activity against a panel of seven human cancer cell lines, with some compounds showing greater potency than the reference drug doxorubicin against MCF7 breast cancer cells.[7] For instance, compound 14a from this series had an IC50 of 1.7 µg/ml against MCF7 cells, compared to 26.1 µg/ml for doxorubicin.[7]

Table 2: Comparative Cytotoxic Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference(s)
1H-pyrrolo[3,2-c]pyridineDerivative of 1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12 - 0.21[6]
Pyrrolo[2,3-d]pyrimidineCompound 14aMCF7~3.2 (converted from 1.7 µg/ml)[7]
Pyrrolo[2,3-d]pyrimidineCompound 16bMCF7~10.3 (converted from 5.7 µg/ml)[7]
Pyrrolo[2,3-d]pyrimidineCompound 18bMCF7~6.2 (converted from 3.4 µg/ml)[7]
Pyrrolo[2,1-a]isoquinolineCompound 6aT47D<1.93[8]
Pyrrolo[2,1-a]isoquinolineCompound 6cT47D<1.93[8]
Antiviral Activity

The pyrrolopyridine scaffold has also been explored for its antiviral properties. In a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound.[4] Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[4]

More recently, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent antiviral agents against the Zika Virus (ZIKV).[9] One particular compound from this series exhibited an EC50 of 5.21 µM in a titer-reduction assay.[9] Another study highlighted the significant antiviral activity of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1][5][6]triazolo[4,3-c]pyrimidine derivatives against Rotavirus and Coxsackievirus B4.[10]

Table 3: Comparative Antiviral Activity of Pyrrolopyridine Derivatives

Isomer ScaffoldVirusAssay TypeEC50 (µM)Reference(s)
4-AzaindoleHIV-1Reverse Transcriptase InhibitionMore effective than indole[4]
7-AzaindoleHIV-1Reverse Transcriptase InhibitionMore effective than indole[4]
5-AzaindoleHIV-1Reverse Transcriptase InhibitionLess effective than indole[4]
6-AzaindoleHIV-1Reverse Transcriptase InhibitionLess effective than indole[4]
7H-pyrrolo[2,3-d]pyrimidineZika Virus (ZIKV)Titer-Reduction Assay5.21[9]
Pyrrolo[2,3-d]pyrimidineRotavirus Wa strainAntiviral Activity AssaySignificant Activity[10]
Pyrrolo[2,3-d]pyrimidineCoxsackievirus B4Antiviral Activity AssaySignificant Activity[10]
Anti-inflammatory Activity

Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key signaling pathways like NF-κB and p38 MAP kinase. The 4-azaindole scaffold, in particular, has been utilized to develop potent inhibitors of p38 MAP kinase, a critical regulator of pro-inflammatory cytokine production.[1]

In a study of indole-2-one and 7-aza-2-oxindole derivatives, several compounds exhibited significant inhibition of TNF-α and IL-6 release in LPS-stimulated macrophages.[11] One of the most potent compounds, a 7-aza-2-oxindole derivative (7i) , showed inhibitory rates of 44.5% for TNF-α and 57.2% for IL-6 at a concentration of 10 µM.[11]

Table 4: Comparative Anti-inflammatory Activity of Pyrrolopyridine Derivatives

Isomer ScaffoldAssayKey FindingIC50 (µM)Reference(s)
4-Azaindolep38 MAP Kinase InhibitionPotent inhibitionVaries with derivative[1]
7-Aza-2-oxindoleInhibition of TNF-α release in RAW264.7 cells44.5% inhibition at 10 µMNot determined[11]
7-Aza-2-oxindoleInhibition of IL-6 release in RAW264.7 cells57.2% inhibition at 10 µMNot determined[11]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol provides a general method for determining the IC50 value of a pyrrolopyridine isomer against a target kinase.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate (peptide or protein)

    • Pyrrolopyridine isomer stock solution (in DMSO)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • [γ-³³P]ATP

    • ATP solution

    • 96-well filter plates

    • Phosphoric acid wash solution

    • Scintillation counter and scintillant

  • Procedure:

    • Prepare serial dilutions of the pyrrolopyridine isomer in the kinase assay buffer.

    • Add the diluted compounds, positive control (known inhibitor), and negative control (DMSO) to a 96-well plate.

    • Add the purified kinase and its specific substrate to all wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effect of pyrrolopyridine isomers on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrrolopyridine isomer stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrrolopyridine isomer or vehicle control for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Antiviral Plaque Reduction Assay

This protocol is used to determine the antiviral activity of pyrrolopyridine isomers by quantifying the reduction in viral plaques.

  • Materials:

    • Host cell line susceptible to the virus of interest

    • Virus stock

    • Complete cell culture medium

    • Pyrrolopyridine isomer stock solution (in DMSO)

    • Agarose overlay medium

    • Crystal violet staining solution

    • 6-well plates

  • Procedure:

    • Seed host cells in 6-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the pyrrolopyridine isomer in serum-free medium.

    • Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours.

    • Infect the cells with a known titer of the virus for 1-2 hours.

    • Remove the virus inoculum and add an agarose overlay medium containing the corresponding compound concentration.

    • Incubate the plates until viral plaques are visible.

    • Fix the cells with formalin and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolopyridine isomers are often mediated by their interaction with key signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Kinase Inhibition and Downstream Signaling

Many pyrrolopyridine derivatives function as ATP-competitive kinase inhibitors. By blocking the activity of kinases such as those in the MAPK/ERK and JAK/STAT pathways, they can modulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->Raf Pyrrolopyridine Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway, a common target for pyrrolopyridine kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription translocates to nucleus Inflammation, Immunity Inflammation, Immunity Gene Transcription->Inflammation, Immunity Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->JAK

Caption: The JAK/STAT signaling pathway, a key target in inflammatory diseases and cancers.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of some pyrrolopyridine isomers are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines.

NFkB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB degrades, releasing NF-κB (active) NF-κB (active) Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription translocates to nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->IKK Complex

Caption: The NF-κB signaling pathway, a key mediator of inflammation.

Conclusion: A Scaffold of Immense Potential

The comparative analysis of pyrrolopyridine isomers reveals a fascinating landscape of structure-activity relationships. The subtle change in the position of a single nitrogen atom can dramatically alter the biological activity profile of the entire scaffold, leading to potent and selective inhibitors for a diverse range of therapeutic targets. While the 7-azaindole isomer has been the most extensively studied, this guide highlights the significant potential of the other isomers. A thorough understanding of the unique properties of each isomer, coupled with robust and reproducible experimental evaluation, is paramount for the successful development of the next generation of pyrrolopyridine-based therapeutics.

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A Side-by-Side Comparison of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-b]pyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can modulate biological targets with high potency and specificity is perpetual. Among the privileged heterocyclic systems, azaindoles, or pyrrolopyridines, have garnered significant attention as bioisosteres of both indole and purine systems. Their ability to engage in crucial hydrogen bonding interactions, coupled with tunable physicochemical properties, has cemented their role in modern drug discovery, particularly in the realm of kinase inhibitors.

This guide provides an in-depth, side-by-side comparison of two prominent azaindole isomers: 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and 1H-pyrrolo[3,2-b]pyridine (4-azaindole). We will explore their distinct chemical personalities, delve into their applications with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to strategically leverage these scaffolds in their therapeutic programs.

Core Physicochemical and Structural Properties: A Tale of Two Isomers

The position of the nitrogen atom in the pyridine ring profoundly influences the electronic and physicochemical properties of the azaindole core. This, in turn, dictates the molecule's behavior in biological systems, from target engagement to metabolic stability.

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)1H-pyrrolo[3,2-b]pyridine (4-Azaindole)Rationale for Differences
Molecular Weight 118.14 g/mol [1]118.14 g/mol [2]Isomeric structures with the same atomic composition.
Melting Point 106 °C[3]126-127 °C[4]Differences in crystal packing and intermolecular forces due to the position of the pyridine nitrogen.
Water Solubility Low[5]Slightly soluble[4]The position of the nitrogen in 4-azaindole can lead to more favorable interactions with water.
XLogP3 1.8[1]1.1[2]The 4-azaindole isomer is generally less lipophilic, which can be advantageous for solubility.
Hydrogen Bonding 1 H-bond donor (pyrrole N-H), 1 H-bond acceptor (pyridine N)1 H-bond donor (pyrrole N-H), 1 H-bond acceptor (pyridine N)Both scaffolds possess the same hydrogen bonding potential, crucial for target interactions.
Reactivity Electrophilic substitution predominantly at the 3-position.[4]The interplay between the electron-rich pyrrole and electron-deficient pyridine rings governs its reactivity.The electron-donating pyrrole ring directs electrophilic attack, while the electron-withdrawing pyridine ring influences the overall reactivity.

The Strategic Advantage in Drug Discovery: Where and Why

The choice between a 7-azaindole and a 4-azaindole scaffold is a strategic decision in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile.

1H-pyrrolo[2,3-b]pyridine (7-Azaindole): The Kinase Inhibitor's Workhorse

The 7-azaindole scaffold is a dominant motif in the design of kinase inhibitors. Its geometry allows the pyrrole N-H and the pyridine N7 to act as a hydrogen bond donor and acceptor, respectively, mimicking the hinge-binding interactions of the adenine region of ATP.[6][7] This has led to the development of numerous potent and selective kinase inhibitors, some of which have reached clinical trials and the market.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from a published study demonstrated impressive inhibitory activity against multiple FGFR isoforms.[8]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4h 7925

The rationale for employing the 7-azaindole core lies in its proven ability to anchor the molecule in the ATP-binding pocket of kinases, providing a solid foundation for building selectivity through substitutions at other positions of the scaffold.

1H-pyrrolo[3,2-b]pyridine (4-Azaindole): A Rising Star for Optimizing Physicochemical Properties

While less prevalent in the literature than its 7-aza counterpart, the 4-azaindole scaffold offers distinct advantages, particularly in fine-tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The position of the nitrogen at the 4-position can lead to improved aqueous solubility and metabolic stability compared to both the parent indole and other azaindole isomers.[6]

Case Study: HIV-1 Attachment Inhibitors

In the development of HIV-1 attachment inhibitors, a systematic replacement of the indole core with all four azaindole isomers was conducted. The results highlighted the superior properties of the 4-azaindole and 7-azaindole derivatives.[6]

CompoundAntiviral Activity (EC₅₀, nM)Aqueous Solubility (µg/mL)Human Liver Microsome Half-life (t½, min)
Indole Analog0.91616.9
4-Azaindole Analog 0.5 419 >100
5-Azaindole Analog2.493638.5
6-Azaindole Analog1.865264.9
7-Azaindole Analog 0.6 789 >100

This study compellingly demonstrates that the strategic placement of the nitrogen atom can dramatically enhance a compound's drug-like properties, with the 4-azaindole isomer showing a particularly favorable balance of improved potency, solubility, and metabolic stability.[6]

Experimental Workflows and Protocols

To provide a practical context for the comparison of these two scaffolds, we present detailed experimental protocols for the synthesis of representative derivatives and their biological evaluation.

Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative

The following protocol is adapted from a published synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[9]

start Starting Material: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid step1 Step 1: Amide Coupling (T3P, NHR1R2, DIPEA, DMF) start->step1 product Final Product: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative step1->product

Figure 1: General workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Step-by-Step Protocol:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add propylphosphonic anhydride (T3P) (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

Synthesis of a 1H-pyrrolo[3,2-b]pyridine Derivative

The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives often involves the construction of the bicyclic core. The following is a representative workflow.

start Starting Material: Substituted 2,3-dihalopyridine step1 Step 1: Sonogashira Coupling (Trimethylsilylacetylene, Pd catalyst) start->step1 step2 Step 2: Cyclization (Base, e.g., TBAF) step1->step2 product Final Product: 1H-pyrrolo[3,2-b]pyridine derivative step2->product

Figure 2: A common synthetic route to the 1H-pyrrolo[3,2-b]pyridine core.

Step-by-Step Protocol (Conceptual):

  • To a solution of a suitably substituted 2,3-dihalopyridine (1.0 eq) in an appropriate solvent (e.g., THF/water), add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Add a base (e.g., triethylamine) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction mixture by partitioning between an organic solvent and water. Dry the organic layer and concentrate.

  • Dissolve the crude product in a suitable solvent (e.g., THF) and treat with a desilylating agent such as tetrabutylammonium fluoride (TBAF) to induce cyclization.

  • Stir the reaction at room temperature until the formation of the 1H-pyrrolo[3,2-b]pyridine is complete.

  • Purify the product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

start Prepare kinase, substrate, and inhibitor solutions step1 Incubate kinase with inhibitor start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate to allow phosphorylation step2->step3 step4 Stop reaction and detect phosphorylated substrate step3->step4 end Quantify inhibition and calculate IC50 step4->end

Figure 3: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction buffer appropriate for the kinase of interest (e.g., Tris-HCl, MgCl₂, DTT).

  • In a 96-well plate, add the kinase and a serial dilution of the test compound (dissolved in DMSO). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Add the kinase-specific substrate to each well.

  • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near the Km for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set time.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate and detecting the change in fluorescence polarization.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization of the formazan.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Perspectives

The comparative analysis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-b]pyridine derivatives underscores the nuanced yet impactful role of isomeric scaffolds in drug discovery. While the 7-azaindole core has been extensively validated as a premier scaffold for kinase inhibitors due to its favorable geometry for hinge binding, the 4-azaindole isomer presents a compelling alternative for optimizing crucial drug-like properties such as solubility and metabolic stability.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision guided by the specific goals of a drug discovery program. For programs targeting kinases where a strong hinge-binding interaction is paramount, the 7-azaindole remains a go-to starting point. However, when faced with challenges of poor solubility or rapid metabolism, the 4-azaindole scaffold should be considered as a viable and potent alternative.

As our understanding of the intricate interplay between molecular structure and biological activity deepens, a thorough exploration of all four azaindole isomers will undoubtedly continue to yield novel therapeutic agents with improved efficacy and safety profiles. The judicious selection and derivatization of these privileged scaffolds will remain a cornerstone of successful drug design.

References

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  • Kim, H. J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(14), 1776-1781. Retrieved from [Link]

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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1177-1185. Retrieved from [Link]

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  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2025, April 7). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical compounds throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory frameworks, empowering you to manage this chemical waste with confidence and precision.

Part 1: Hazard Characterization and Waste Identification

The foundational step in proper chemical disposal is to characterize the waste. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[5][6][7].

1.1. Presumptive Hazard Classification:

Given the lack of specific data for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, it is prudent to treat it as hazardous waste. Laboratory personnel should always consider unknown chemical wastes as hazardous until proven otherwise by a qualified safety professional[5].

1.2. Waste Stream Documentation:

Maintain meticulous records of all processes that generate this waste. This documentation is crucial for waste profiling and for pickup by a licensed disposal facility[8]. The log should include:

  • Chemical name and structure

  • Quantity of waste generated

  • Date of generation

  • All constituents of the waste mixture, including solvents and catalysts, with their approximate concentrations[6][9].

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound, whether in pure form or as waste, ensure that appropriate personal protective equipment is worn.

2.1. Required PPE:

  • Eye Protection: Safety goggles with side-shields are mandatory[1].

  • Hand Protection: Wear protective gloves, such as nitrile rubber[1][10].

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[10][11].

2.2. Spill Response:

In the event of a spill, evacuate personnel from the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as diatomite or universal binders[1]. The contaminated absorbent material must then be collected and disposed of as hazardous waste[1][5]. For larger spills, contact your institution's Environmental Health and Safety (EH&S) office immediately. Do not attempt to clean up large spills without specialized training and equipment.

Part 3: Waste Segregation and Container Management

Proper segregation and containment are critical to prevent dangerous reactions and ensure safe disposal.

3.1. Waste Segregation:

Chemical wastes must be segregated by their general waste type. 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid waste should be stored separately from:

  • Acids and bases[6][9]

  • Oxidizing agents[6][11]

  • Reactive chemicals[6]

If the waste is a solution, do not mix halogenated and non-halogenated solvent wastes unless your facility's waste management program permits it[9].

3.2. Container Selection and Labeling:

  • Container Compatibility: Use a container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste mixtures, ensure the container material will not react with any of the components[6][9][12][13].

  • Container Condition: The container must be in good condition, with a securely fitting cap, and free from leaks[13]. Do not use food containers for hazardous waste[6].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component[13][14]. The date accumulation begins should also be clearly marked.

Operational Workflow for Disposal

The following diagram illustrates the decision-making process and procedural steps for the disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid waste.

G cluster_prep Step 1: Preparation & Hazard Assessment cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Segregation & Storage cluster_disposal Step 4: Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Debris) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name(s) Concentrations & Date C->D E Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed Except When Adding Waste F->G H Container Full or Project Complete? G->H I Arrange for Pickup by EH&S or Licensed Waste Vendor H->I Yes J Maintain Disposal Records I->J

Caption: Disposal workflow for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Part 4: Storage in Satellite Accumulation Areas (SAAs)

Designated SAAs are crucial for the safe, temporary storage of hazardous waste in the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[6][13][14].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[5]. Once these limits are reached, the waste must be moved to a central accumulation area within three days.

  • Container Management: Keep waste containers closed at all times except when adding waste[5][13]. This is a common and critical compliance requirement. Leaving a funnel in the container is not acceptable[9].

Part 5: Final Disposal Procedures

The ultimate disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid must be conducted through your institution's designated hazardous waste management program.

5.1. Prohibited Disposal Methods:

  • Sewer Disposal: Under no circumstances should this chemical or its waste be disposed of down the sink[5]. Many organic compounds are not to be discharged into the sanitary sewer.

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method[5].

  • Regular Trash: This chemical and any materials contaminated with it must not be disposed of in the regular trash[5].

5.2. Professional Disposal:

  • Waste Pickup: Contact your institution's EH&S office or the designated hazardous waste coordinator to arrange for the pickup of the waste container[5][12].

  • Licensed Facilities: The waste will be transported by a certified hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF)[8]. Common disposal methods for this type of organic chemical waste include incineration at high temperatures[11][14].

5.3. Empty Container Disposal:

An empty container that held 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid must be managed carefully. If the compound is determined to be an "acute hazardous waste" (P-listed), the container must be triple-rinsed with a suitable solvent[5]. The rinsate must be collected and disposed of as hazardous waste[5]. For non-acute hazardous waste, once the container is empty and the label is defaced, it may be disposed of as regular trash[5]. Given the uncertainty, it is best practice to triple-rinse the container and collect the rinsate as hazardous waste.

Quantitative Data Summary
ParameterGuidelineSource
SAA Storage Limit ≤ 55 gallons of hazardous wasteVanderbilt University[5]
Acute Hazardous Waste Limit ≤ 1 quart in SAAVanderbilt University[5]
Container Headspace Leave at least 10% of volume for expansionGAIACA[12]
Full Container Removal Within 3 days of becoming full from SAACentral Washington University[6]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet for Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. Angene Chemical. [Link]

  • Safety Data Sheet for 1H-​Pyrrolo[2,​3-​b]​pyridine-​5-​carboxylic acid, 4-​chloro-​, methyl ester. Angene Chemical. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety and Hazards for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.